molecular formula C12H9ClFN5 B15559357 Arprinocid-15N3

Arprinocid-15N3

Número de catálogo: B15559357
Peso molecular: 280.66 g/mol
Clave InChI: NAPNOSFRRMHNBJ-ZSHVCEJHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Arprinocid-15N3 is a useful research compound. Its molecular formula is C12H9ClFN5 and its molecular weight is 280.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C12H9ClFN5

Peso molecular

280.66 g/mol

Nombre IUPAC

9-[(2-chloro-6-fluorophenyl)methyl]purin-6-(15N)amine

InChI

InChI=1S/C12H9ClFN5/c13-8-2-1-3-9(14)7(8)4-19-6-18-10-11(15)16-5-17-12(10)19/h1-3,5-6H,4H2,(H2,15,16,17)/i15+1,16+1,17+1

Clave InChI

NAPNOSFRRMHNBJ-ZSHVCEJHSA-N

Origen del producto

United States

Foundational & Exploratory

Unraveling the Anticoccidial Mechanisms of Arprinocid and its Active Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arprinocid, a purine analogue, has historically been utilized as an effective anticoccidial agent in poultry. Emerging research has elucidated a dual mechanism of action, primarily driven by its transformation into the more potent metabolite, Arprinocid-1-N-oxide. While Arprinocid itself acts by competitively inhibiting purine transport in Eimeria species, its N-oxide metabolite engages in a more disruptive process involving the cytochrome P-450 enzyme system, leading to the destruction of the endoplasmic reticulum and subsequent cell death. This guide provides a comprehensive overview of the current understanding of Arprinocid's mode of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved biochemical pathways and experimental workflows. Although specific studies on Arprinocid-15N3 are not available in the current literature, this document lays the foundational knowledge for future metabolic labeling and quantitative proteomic studies aimed at further dissecting the drug's impact on parasite metabolism.

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, poses a significant economic threat to the global poultry industry.[1] Chemical agents have long been a cornerstone of control strategies. Arprinocid (9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine) is a coccidiostat that has demonstrated considerable efficacy in controlling major Eimeria species in broiler chickens.[2][3] Early research suggested its classification as a coccidiocidal agent.[4] Subsequent investigations have revealed a more complex mechanism of action, highlighting the pivotal role of its primary metabolite, Arprinocid-1-N-oxide. This guide synthesizes the available scientific literature to provide an in-depth technical understanding of how both Arprinocid and its metabolite exert their anticoccidial effects.

Dual Mechanism of Action

The anticoccidial activity of Arprinocid is now understood to be a two-pronged attack on the Eimeria parasite, involving distinct actions of the parent compound and its N-oxide metabolite.

Arprinocid: Inhibition of Purine Transport

Arprinocid, as a purine analogue, primarily functions by inhibiting the transmembrane transport of essential purines, such as hypoxanthine, into the Eimeria parasite.[1][5] Eimeria species are incapable of de novo purine synthesis and are therefore reliant on salvaging purines from the host cell.[1] By blocking this purine salvage pathway, Arprinocid effectively starves the parasite of the necessary building blocks for DNA and RNA synthesis, thereby inhibiting its development.[5] The action of Arprinocid can be partially reversed by the presence of excess hypoxanthine, which is consistent with a competitive inhibition mechanism at the level of purine transport.[5]

Arprinocid_Mechanism cluster_HostCell Host Cell cluster_Eimeria Eimeria Parasite Hypoxanthine_Host Hypoxanthine Purine_Transporter Purine Transporter Hypoxanthine_Host->Purine_Transporter Enters parasite DNA_RNA_Synthesis DNA/RNA Synthesis Purine_Transporter->DNA_RNA_Synthesis Supplies purines Parasite_Development Parasite Development DNA_RNA_Synthesis->Parasite_Development Arprinocid Arprinocid Arprinocid->Inhibition Inhibition->Purine_Transporter Blocks Arprinocid_N_Oxide_Mechanism cluster_Eimeria Eimeria Parasite ER Endoplasmic Reticulum (ER) Vacuole_Formation Vacuole Formation ER->Vacuole_Formation Leads to CytP450 Cytochrome P-450 CytP450->ER Induces stress in Cell_Death Cell Death Vacuole_Formation->Cell_Death Arprinocid_N_Oxide Arprinocid-1-N-oxide Arprinocid_N_Oxide->CytP450 Interacts with InVivo_Efficacy_Workflow cluster_Data Data Points Start Day-old Chicks Allocation Random Allocation to Treatment Groups Start->Allocation Medication Provide Medicated Feed Allocation->Medication Infection Oral Inoculation with Eimeria Oocysts Medication->Infection Monitoring Monitor Performance and Mortality Infection->Monitoring Data_Collection Terminal Data Collection Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Weight Body Weight Gain Data_Collection->Weight FCR Feed Conversion Ratio Data_Collection->FCR Lesions Intestinal Lesion Scores Data_Collection->Lesions Oocysts Oocyst Counts Data_Collection->Oocysts End Efficacy Determination Analysis->End

References

The Role of Arprinocid-15N3 in Modern Parasitology Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the application of Arprinocid-15N3 within the field of parasitology. While Arprinocid itself is a known anticoccidial agent, the isotopically labeled form, this compound, serves a critical and distinct role in the precise quantitative analysis essential for drug development and metabolic studies. This document outlines the foundational antiparasitic activity of Arprinocid and details the modern application of this compound as an internal standard in mass spectrometry-based bioanalysis.

Arprinocid: The Active Antiparasitic Compound

Arprinocid, chemically known as 9-(2-chloro-6-fluorobenzyl)adenine, is a purine analog that has demonstrated significant activity against several protozoan parasites. Its primary application has been as a coccidiostat in poultry to control infections caused by various species of Eimeria.[1][2][3][4] Additionally, research has indicated its potential efficacy against other apicomplexan parasites such as Toxoplasma gondii and Cryptosporidium.[5][6][7]

Mechanism of Action

The precise mechanism of action of Arprinocid has been a subject of investigation. Studies suggest that its activity is linked to its metabolism within the host. Arprinocid is metabolized in the liver to Arprinocid-1-N-oxide.[8][9] This metabolite is believed to be the primary active moiety, exhibiting greater anticoccidial potency than the parent compound.[9] While Arprinocid itself can inhibit the transmembrane transport of purines in parasite cells, its N-oxide metabolite appears to have a different mechanism of action that is not reversed by excess hypoxanthine.[9] The metabolite, Arprinocid-1-N-oxide, has been shown to bind to cytochrome P-450 in liver microsomes, and it is hypothesized that this interaction leads to the destruction of the endoplasmic reticulum, ultimately causing parasite cell death.[8]

Efficacy Against Eimeria Species

Arprinocid has been shown to be effective in controlling coccidiosis in poultry. Its efficacy is demonstrated by a reduction in oocyst production, prevention of mortality, increased weight gain, and lower intestinal lesion scores in infected birds.[1][2] The required dosage for effective control varies depending on the Eimeria species and strain.[3]

This compound: The Analytical Tool

This compound is a stable isotope-labeled (SIL) version of Arprinocid, where three nitrogen atoms in the purine ring have been replaced with the heavy isotope, ¹⁵N. This labeling does not alter the chemical properties of the molecule but increases its mass. This subtle change in mass is the key to its utility in modern analytical chemistry, specifically in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[10][11]

Role as an Internal Standard

In parasitology research, particularly in pharmacokinetic and drug metabolism studies, it is crucial to accurately measure the concentration of a drug like Arprinocid in biological matrices such as plasma, tissues, and excreta. This compound is used as an internal standard in these analyses.[10][11][12] An internal standard is a compound with very similar physicochemical properties to the analyte (in this case, Arprinocid) that is added in a known quantity to the samples being analyzed.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[10][13] This is because it co-elutes with the unlabeled Arprinocid during liquid chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By comparing the signal intensity of Arprinocid to that of the known concentration of this compound, a highly accurate and precise quantification of Arprinocid in the biological sample can be achieved.[10][13]

Quantitative Data on Arprinocid Efficacy

The following tables summarize the quantitative data from various studies on the efficacy of Arprinocid against different parasites.

ParameterEimeria SpeciesConcentration (ppm in feed)EffectReference
Oocyst ProductionE. maxima70Essentially eliminated (<5% of controls)[3]
Oocyst ProductionE. mivati60Essentially eliminated (<5% of controls)[3]
Oocyst ProductionE. necatrix60Essentially eliminated (<5% of controls)[3]
Oocyst ProductionE. brunetti60Essentially eliminated (<5% of controls)[3]
Oocyst ProductionE. tenella50Essentially eliminated (<5% of controls)[3]
Oocyst ProductionE. acervulina (strain 1)60Completely eliminated[3]
Oocyst ProductionE. acervulina (strain 2)70Still numerous[3]
SporulationE. maxima30No sporulation[3]
SporulationE. mivati30No sporulation[3]
ParameterParasite SpeciesHostDosageEffectReference
Cryptosporidial ActivityCryptosporidium sp.Immunosuppressed Rats50 mg/kg/daySubstantial reduction in developmental stages (parasitistatic)[6]
Cryptosporidial ActivityCryptosporidium sp.Immunosuppressed Rats25 mg/kg/dayEffective[6]
Cryptosporidial ActivityCryptosporidium sp.Immunosuppressed Rats12.5 mg/kg/dayNot effective[6]
In vitro developmentEimeria tenellaChick kidney epithelial cellsID50 of 20 ppm (Arprinocid)Blocks parasite development[9]
In vitro developmentEimeria tenellaChick kidney epithelial cellsID50 of 0.30 ppm (Arprinocid-1-N-oxide)Blocks parasite development[9]

Experimental Protocols

In Vivo Efficacy Study of Arprinocid against Eimeria in Chickens

This protocol is a representative example of how the efficacy of Arprinocid would be tested in a controlled animal study.

experimental_workflow_efficacy A Animal Acclimation (e.g., 1-week old chicks) B Group Allocation (e.g., Control, Arprinocid-treated) A->B C Infection (Oral inoculation with Eimeria oocysts) B->C D Treatment Administration (Arprinocid mixed in feed at specified ppm) C->D E Data Collection (e.g., Days 5-9 post-infection) D->E F Parameters Measured - Weight Gain - Feed Conversion Ratio - Lesion Scoring - Oocyst Counting (in feces) E->F G Statistical Analysis F->G H Efficacy Determination G->H

Caption: Workflow for an in vivo efficacy study of Arprinocid.

Methodology:

  • Animal Acclimation: Day-old chicks are raised in a coccidia-free environment for one week.

  • Group Allocation: Chicks are randomly assigned to different experimental groups, including a non-infected, non-medicated control; an infected, non-medicated control; and infected groups treated with varying levels of Arprinocid in their feed (e.g., 30, 60, 90 ppm).

  • Infection: On day 0, chicks in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts.

  • Treatment: Medicated feed containing Arprinocid is provided to the respective treatment groups starting from 24 hours before infection until the end of the experiment.

  • Data Collection: From day 5 to day 9 post-infection, key parameters are monitored.

    • Weight Gain and Feed Intake: Daily measurements are taken to calculate weight gain and feed conversion ratios.

    • Lesion Scoring: On a specific day (e.g., day 6 post-infection), a subset of birds from each group is euthanized, and their intestines are examined for lesions, which are scored on a scale of 0 to 4.

    • Oocyst Counting: Fecal samples are collected from each group over several days, and the number of oocysts per gram of feces is determined using a McMaster chamber.

  • Statistical Analysis: The collected data is statistically analyzed (e.g., using ANOVA) to determine significant differences between the treatment groups and the infected control.

  • Efficacy Determination: The efficacy of Arprinocid is determined based on its ability to reduce lesion scores, decrease oocyst shedding, and improve weight gain compared to the infected, non-medicated control group.

Pharmacokinetic Study of Arprinocid using this compound

This protocol outlines a typical workflow for determining the pharmacokinetic profile of Arprinocid in an animal model, utilizing this compound as an internal standard.

experimental_workflow_pk cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Interpretation A Arprinocid Administration to Animals (e.g., oral gavage) B Serial Blood/Tissue Sampling (at predefined time points) A->B C Spike Sample with this compound (Internal Standard) B->C D Protein Precipitation / Liquid-Liquid Extraction C->D E Evaporation and Reconstitution D->E F Injection into LC-MS/MS System E->F G Quantification (Ratio of Arprinocid to this compound) F->G H Pharmacokinetic Modeling (e.g., Cmax, Tmax, AUC) G->H

Caption: Workflow for a pharmacokinetic study using a SIL internal standard.

Methodology:

  • Drug Administration: A known dose of Arprinocid is administered to the test animals (e.g., rats or chickens), typically via oral gavage or in the feed.

  • Sample Collection: Blood samples are collected at various time points after administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). Plasma is separated by centrifugation.

  • Sample Preparation:

    • A precise volume of plasma is aliquoted.

    • A known amount of this compound stock solution (the internal standard) is added to each plasma sample.

    • Proteins are precipitated by adding a solvent like acetonitrile. The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant, containing Arprinocid and this compound, is transferred to a new tube.

    • The solvent is evaporated under a stream of nitrogen, and the residue is reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • The LC system separates Arprinocid and this compound from other matrix components.

    • The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both Arprinocid (the analyte) and this compound (the internal standard).

  • Quantification: A calibration curve is generated using standards of known Arprinocid concentrations with a constant amount of this compound. The concentration of Arprinocid in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).

Signaling Pathways and Logical Relationships

The proposed mechanism of action for Arprinocid involves its metabolic activation in the host liver and subsequent effects on the parasite.

mechanism_of_action cluster_host Host (Liver) cluster_parasite Parasite (e.g., Eimeria) A Arprinocid (Administered) B Metabolism via Cytochrome P-450 A->B C Arprinocid-1-N-oxide (Active Metabolite) B->C D Interaction with Parasite Systems C->D Enters Parasite E Destruction of Endoplasmic Reticulum D->E F Cell Death E->F

Caption: Proposed metabolic activation and mechanism of action of Arprinocid.

References

Technical Guide: Synthesis and Purification of Arprinocid-15N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of Arprinocid-15N3, an isotopically labeled version of the coccidiostat Arprinocid. Given the absence of specific literature detailing the synthesis of this compound, this guide outlines a feasible synthetic strategy based on established methods for the synthesis of 9-substituted purines and the use of commercially available stable isotope-labeled precursors.

Introduction

Arprinocid, 9-(2-chloro-6-fluorobenzyl)adenine, is a purine analogue recognized for its anticoccidial properties.[1][2] Stable isotope-labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis by mass spectrometry. The incorporation of three ¹⁵N atoms into the purine ring provides a distinct mass shift, enabling precise differentiation from the unlabeled drug.

This guide details a proposed synthetic route starting from commercially available ¹⁵N-labeled adenine and outlines subsequent purification and analytical methods.

Proposed Synthesis of this compound

The proposed synthesis involves the N9-alkylation of a fully ¹⁵N-labeled adenine core with 2-chloro-6-fluorobenzyl bromide. This method is a common and effective way to produce 9-substituted purine analogues.

Reaction Scheme:

G Adenine15N5 Adenine-¹⁵N₅ Arprinocid15N3 Arprinocid-¹⁵N₃ Adenine15N5->Arprinocid15N3 Alkylation Reagent 2-chloro-6-fluorobenzyl bromide (in DMF with K₂CO₃) Reagent->Arprinocid15N3

Caption: Proposed synthetic pathway for this compound.

Starting Materials and Reagents
Compound/ReagentSupplier ExampleNotes
Adenine·HCl (¹⁵N₅, 98%)Cambridge Isotope Laboratories, Inc.Key starting material for ¹⁵N incorporation.[3]
2-chloro-6-fluorobenzyl bromideCommercially AvailableAlkylating agent.
Potassium Carbonate (K₂CO₃)Standard SupplierBase for the reaction.
Dimethylformamide (DMF)Standard SupplierAnhydrous, as the reaction solvent.
Experimental Protocol: Synthesis
  • Preparation: To a solution of Adenine-¹⁵N₅ (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction: Stir the suspension at room temperature for 30 minutes. Add 2-chloro-6-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Monitoring: Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Extraction: Dilute the filtrate with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The purification of the crude this compound can be achieved using standard chromatographic techniques. Given that purines can be purified on silica gel or by reversed-phase chromatography, a two-step process is recommended for high purity.[4]

Experimental Workflow: Purification

G Crude Crude Arprinocid-¹⁵N₃ Silica Silica Gel Chromatography Crude->Silica Initial Cleanup RP_HPLC Reversed-Phase HPLC Silica->RP_HPLC Final Polishing Pure Pure Arprinocid-¹⁵N₃ RP_HPLC->Pure

References

Arprinocid-15N3: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Arprinocid-15N3. Due to the limited availability of specific stability data for the 15N3 isotopically labeled version, this document focuses on the known and anticipated stability profile of the parent compound, Arprinocid. The principles of degradation and the analytical methodologies outlined are directly applicable to this compound, as isotopic labeling is not expected to significantly alter the chemical stability of the molecule.

Introduction to Arprinocid

Arprinocid, 9-(2-chloro-6-fluorobenzyl)-9H-purin-6-amine, is a purine analogue known for its anticoccidial activity. Understanding its stability is critical for the development of robust analytical methods, the design of stable formulations, and the definition of appropriate storage and handling procedures to ensure its integrity for research and pharmaceutical applications.

Predicted Degradation Pathways

Based on its chemical structure, a 9-substituted purine, Arprinocid is susceptible to degradation under various stress conditions. The primary metabolic pathway involves N-oxidation to form Arprinocid-1-N-oxide, which is considered a more active metabolite.[1] Forced degradation studies can reveal other potential degradation pathways.[1]

  • Hydrolysis: Under acidic or basic conditions, the purine ring's amide-like bond may undergo hydrolysis, potentially leading to the opening of the imidazole ring. Cleavage of the bond between the benzyl group and the purine ring is also possible under harsh conditions.[1]

  • Oxidation: In addition to the formation of Arprinocid-1-N-oxide, further oxidation can lead to the formation of hypoxanthine, xanthine, and ultimately uric acid analogues. The benzyl group may also be susceptible to oxidation.[1]

  • Photolysis: Exposure to UV light can induce photolytic degradation, potentially causing cleavage of the molecule and the formation of various radical species.[1]

Below is a diagram illustrating the potential degradation pathways of Arprinocid.

Arprinocid Degradation Pathways Arprinocid Arprinocid Hydrolysis Hydrolysis (Acidic/Basic) Arprinocid->Hydrolysis H+ / OH- Oxidation Oxidation Arprinocid->Oxidation [O] Photolysis Photolysis (UV Light) Arprinocid->Photolysis hv Ring_Opening Imidazole Ring Opening Hydrolysis->Ring_Opening Benzyl_Cleavage Benzyl Group Cleavage Hydrolysis->Benzyl_Cleavage N_Oxide Arprinocid-1-N-oxide Oxidation->N_Oxide Further_Oxidation Hypoxanthine/Xanthine Analogues Oxidation->Further_Oxidation Radical_Species Radical Species Photolysis->Radical_Species

Caption: Potential Degradation Pathways of Arprinocid.

Stability Indicating Analytical Method

A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. While a specific stability-indicating method for this compound has not been published, methods developed for Arprinocid in animal feed can be adapted and validated.[2][3][4]

Recommended HPLC-MS Method

A High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (LC-MS) is recommended for the detailed analysis of degradation products.[1]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and water (containing 0.1% formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 260 nm
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
Scan Range m/z 100-500

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop and validate a stability-indicating method. The following protocols are based on general guidelines for forced degradation studies.[1]

Experimental Workflow

The general workflow for a forced degradation study is depicted below.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Neutralize Neutralize/Dilute Samples Acid->Neutralize Base Base Hydrolysis Base->Neutralize Oxidative Oxidative Degradation Oxidative->Neutralize Photolytic Photolytic Degradation Photolytic->Neutralize Thermal Thermal Degradation Thermal->Neutralize HPLC_MS HPLC-MS Analysis Neutralize->HPLC_MS Data Data Interpretation HPLC_MS->Data

Caption: General Workflow for a Forced Degradation Study.

Experimental Protocols

The following table outlines the recommended protocols for subjecting this compound to various stress conditions.

Stress ConditionProtocol
Acid Hydrolysis Dissolve Arprinocid in 0.1 M HCl and heat at 60 °C for 24 hours.[1]
Base Hydrolysis Dissolve Arprinocid in 0.1 M NaOH and heat at 60 °C for 24 hours.[1]
Oxidative Degradation Treat Arprinocid solution with 3% H₂O₂ at room temperature for 24 hours.[1]
Photolytic Degradation Expose Arprinocid solution to UV light (254 nm) for 24 hours.[1]
Thermal Degradation Heat solid Arprinocid at 105 °C for 24 hours.[1]

Sample Analysis: Before injection into the HPLC system, acidic and basic samples should be neutralized. All samples should be diluted to an appropriate concentration with the mobile phase.[1]

Storage Conditions

While specific storage conditions for this compound are not explicitly documented, general recommendations for purine analogues and chemically sensitive compounds should be followed to ensure long-term stability.

ConditionRecommendationRationale
Temperature Store at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.Minimizes thermal degradation and slows down other chemical reactions.
Light Protect from light. Store in an amber vial or a light-proof container.Prevents photolytic degradation.
Humidity Store in a dry environment. Use of a desiccator is recommended.Minimizes potential hydrolysis.
Atmosphere For solutions, consider storing under an inert atmosphere (e.g., nitrogen or argon).Protects against oxidation.

Conclusion

References

Isotopic Labeling of Arprinocid for Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isotopic labeling of the anticoccidial agent Arprinocid and its subsequent use in metabolic studies. Arprinocid, a purine analogue, is known to be a prodrug, with its therapeutic efficacy primarily attributed to its metabolite, Arprinocid-1-N-oxide. Understanding the metabolic fate of Arprinocid is crucial for optimizing its use and evaluating its safety profile. Isotopic labeling is an indispensable tool in these investigations, allowing for the precise tracking and quantification of the parent drug and its metabolites.

Introduction to Arprinocid Metabolism

Arprinocid (9-(2-chloro-6-fluorobenzyl)-9H-purin-6-amine) exerts its anticoccidial effect after being metabolized in the liver to Arprinocid-1-N-oxide.[1] This biotransformation is primarily mediated by the cytochrome P450 enzyme system.[2] Studies have shown that Arprinocid-1-N-oxide has significantly greater anticoccidial activity than the parent compound.[1] For instance, in chickens treated with Arprinocid, both the parent drug and its N-oxide metabolite are found in the liver, underscoring the importance of this metabolic activation pathway.[1]

Isotopic Labeling of Arprinocid

While specific literature detailing the synthesis of isotopically labeled Arprinocid is not publicly available, a general approach can be devised based on its chemical structure and established radiolabeling techniques. Carbon-14 (¹⁴C) and tritium (³H) are common radioisotopes used for such purposes due to their long half-lives and suitability for tracing organic molecules.[3] Stable isotopes such as carbon-13 (¹³C) and deuterium (²H) are also valuable, particularly for studies utilizing mass spectrometry, as they do not pose a radiation risk.[4][5]

General Strategies for Radiolabeling

The primary goal in designing a synthesis for labeled Arprinocid is to place the isotopic label in a metabolically stable position to prevent its loss during biotransformation. For Arprinocid, potential labeling positions include the purine ring or the benzyl group. Incorporating a ¹⁴C atom into the purine ring backbone would be an ideal strategy.

Hypothetical Experimental Protocol for ¹⁴C-Labeling of Arprinocid

This protocol is a generalized representation of how ¹⁴C-labeled Arprinocid could be synthesized. The synthesis would likely involve the use of a commercially available ¹⁴C-labeled precursor.

Objective: To synthesize [¹⁴C]-Arprinocid with the label in the purine ring.

Materials:

  • A suitable ¹⁴C-labeled purine precursor (e.g., [¹⁴C]-adenine)

  • 2-chloro-6-fluorobenzyl bromide

  • A suitable base (e.g., potassium carbonate)

  • An appropriate solvent (e.g., dimethylformamide)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • In a reaction vessel, dissolve the ¹⁴C-labeled purine precursor and the base in the solvent.

  • Slowly add the 2-chloro-6-fluorobenzyl bromide to the reaction mixture.

  • Heat the mixture under controlled conditions to facilitate the alkylation reaction.

  • Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography).

  • Once the reaction is complete, cool the mixture and remove the solvent.

  • Purify the resulting [¹⁴C]-Arprinocid using column chromatography or preparative HPLC.

  • Confirm the identity and radiochemical purity of the product using mass spectrometry and a radiation detector.

Metabolic Studies Using Isotopically Labeled Arprinocid

Isotopically labeled Arprinocid can be used in a variety of in vitro and in vivo studies to investigate its absorption, distribution, metabolism, and excretion (ADME).

In Vitro Metabolism Studies

In vitro studies using liver microsomes are instrumental in elucidating the enzymatic basis of drug metabolism.

This protocol outlines a typical procedure to study the conversion of Arprinocid to Arprinocid-1-N-oxide.[2]

Objective: To determine the kinetic parameters of Arprinocid-1-N-oxide formation in chicken liver microsomes.

Materials:

  • [¹⁴C]-Arprinocid of known specific activity

  • Chicken liver microsomes[2]

  • NADPH regenerating system[2]

  • Phosphate buffer

  • Quenching solution (e.g., acetonitrile)

  • Scintillation fluid and counter

  • LC-MS/MS for metabolite identification

Procedure:

  • Preparation of Microsomes: Isolate microsomes from fresh chicken liver via differential centrifugation. Determine the protein concentration of the microsomal suspension.[2]

  • Incubation: In a series of microcentrifuge tubes, combine the chicken liver microsomes, phosphate buffer, and varying concentrations of [¹⁴C]-Arprinocid.

  • Initiation of Reaction: Pre-warm the tubes to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.[2]

  • Time-Course Sampling: At various time points, stop the reaction in individual tubes by adding a quenching solution.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant for analysis.

  • Analysis:

    • Quantification: Use liquid scintillation counting to determine the total radioactivity in an aliquot of the supernatant.

    • Metabolite Profiling: Separate the parent compound and its metabolites using HPLC with a radioactivity detector or by LC-MS/MS.[2]

  • Data Analysis: Calculate the rate of formation of [¹⁴C]-Arprinocid-1-N-oxide and other metabolites. Determine kinetic parameters such as Vmax and Km by fitting the data to the Michaelis-Menten equation.[2]

Data Presentation

The quantitative data from such metabolic studies should be presented in a clear and organized manner.

Table 1: Michaelis-Menten Kinetic Parameters for Arprinocid-1-N-oxide Formation [2]

ParameterValueUnits
Vmax (Maximum Velocity)150.8pmol/min/mg protein
Km (Michaelis Constant)25.5µM

Table 2: Time-Course of Arprinocid-1-N-oxide Formation [2]

Incubation Time (minutes)Arprinocid-1-N-oxide Formed (pmol/mg protein)
00
535.2
1068.9
20115.4
30145.1
60150.2

Table 3: Effect of Cytochrome P450 Inhibitor (SKF-525A) on Arprinocid-1-N-oxide Formation [2]

ConditionArprinocid-1-N-oxide Formation Rate (pmol/min/mg protein)% Inhibition
Control (No Inhibitor)75.40%
+ 10 µM SKF-525A15.180%
+ 50 µM SKF-525A5.393%

Table 4: In Vivo Concentrations of Arprinocid and its Metabolite in Chicken Liver [1]

CompoundConcentration (ppm)
Arprinocid0.64
Arprinocid-1-N-oxide0.33
Data from chickens fed a diet containing 70 ppm of Arprinocid.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for illustrating the complex relationships in metabolic pathways and experimental procedures.

Arprinocid_Metabolism Arprinocid Arprinocid CYP450 Cytochrome P450 Enzymes Arprinocid->CYP450 Liver Microsomes Metabolite Arprinocid-1-N-oxide (Active Metabolite) CYP450->Metabolite N-oxidation Effect Anticoccidial Effect Metabolite->Effect

Metabolic activation of Arprinocid.

Experimental_Workflow cluster_synthesis Synthesis cluster_invitro In Vitro Metabolism cluster_data Data Analysis Precursor [14C]-Labeled Precursor Synthesis Chemical Synthesis Precursor->Synthesis Labeled_Arprinocid [14C]-Arprinocid Synthesis->Labeled_Arprinocid Incubation Incubation with NADPH System Labeled_Arprinocid->Incubation Microsomes Liver Microsomes Microsomes->Incubation Analysis HPLC / LC-MS Analysis Incubation->Analysis Kinetics Kinetic Parameters Analysis->Kinetics Metabolite_ID Metabolite Identification Analysis->Metabolite_ID

Workflow for isotopic labeling and metabolic study.

Conclusion

The use of isotopically labeled Arprinocid is fundamental for a thorough investigation of its metabolic profile. While a specific, published synthesis protocol for labeled Arprinocid is not available, established methods for radiolabeling purine analogues provide a clear path forward for its preparation. Subsequent in vitro studies with liver microsomes, as outlined in this guide, can yield critical data on the kinetics of its conversion to the active Arprinocid-1-N-oxide. This information is invaluable for drug development professionals in understanding the efficacy and safety of this important veterinary medicine.

References

Arprinocid-15N3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Arprinocid-15N3, a crucial isotopically labeled internal standard for quantitative analytical studies. This document details available supplier information, purity specifications, and relevant analytical methodologies.

Introduction to Arprinocid

Arprinocid is a purine analog known for its activity against the parasite Toxoplasma gondii. Its isotopically labeled counterpart, this compound, serves as an indispensable tool in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based methods.

Supplier and Purity Information

The availability of high-purity this compound is critical for its use as a reference standard. The following table summarizes the information for a known supplier.

SupplierProduct NumberStated PurityIsotopic PurityFormatStorage
WITEGA Laboratorien Berlin-Adlershof GmbHOP315> 99.0% (HPLC)> 80.4 atom% 15N (MS)NeatRefrigerator (2-8°C)
MedchemExpressHY-W104379SNot specified, refer to Certificate of Analysis[1][2]Not specifiedNot specifiedRefer to Certificate of Analysis[1][2]

Analytical Methodologies for Purity Assessment

While a specific, detailed protocol for the purity determination of an this compound reference standard is not publicly available, established methods for the analysis of the unlabeled compound, Arprinocid, can be adapted. High-Performance Liquid Chromatography (HPLC) is a commonly cited method for the analysis of Arprinocid in various matrices and is the method used by WITEGA Laboratorien to specify the purity of their standard.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized procedure based on established HPLC methods for Arprinocid analysis.[3][4]

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • Analytical column suitable for polar compounds (e.g., C18, 250 mm x 4.6 mm, 5 µm).

2. Reagents and Materials:

  • This compound reference standard.

  • HPLC-grade acetonitrile.

  • HPLC-grade methanol.

  • Purified water (e.g., Milli-Q or equivalent).

  • HPLC-grade buffer salts (e.g., ammonium acetate or phosphate buffer).

  • 0.22 µm syringe filters.

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 20 mM ammonium acetate, pH 5.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

4. Standard Solution Preparation:

  • Accurately weigh a small amount of the this compound reference standard.

  • Dissolve in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution to prepare working standards of lower concentrations.

  • Filter all solutions through a 0.22 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared standard solutions into the HPLC system.

  • Record the chromatograms and integrate the peak area of the main component.

6. Purity Calculation:

  • Calculate the purity of the this compound standard by the area normalization method, assuming that all impurities are eluted and detected.

    • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Visualizing Workflows and Structures

To better illustrate the processes and relationships involved in working with this compound, the following diagrams are provided.

Caption: Chemical Structure of this compound.

General_Workflow_for_Arprinocid-15N3_Use cluster_workflow Workflow for Quantitative Analysis using this compound A Obtain this compound Reference Standard B Prepare Stock and Working Standard Solutions A->B D Spike Sample with This compound Internal Standard B->D C Sample Preparation (e.g., Biological Matrix) C->D E LC-MS/MS Analysis D->E F Data Processing and Quantification E->F

Caption: General workflow for using this compound as an internal standard.

Purity_Analysis_Workflow cluster_purity HPLC Purity Analysis Workflow P1 Prepare this compound Standard Solution P3 Inject Standard into HPLC System P1->P3 P2 Set Up HPLC Chromatographic Conditions P2->P3 P4 Acquire Chromatogram P3->P4 P5 Integrate Peaks and Calculate Purity P4->P5

Caption: Workflow for determining the purity of this compound by HPLC.

References

Arprinocid-15N3: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arprinocid is a potent anticoccidial agent used in veterinary medicine, primarily in poultry, to control infections caused by Eimeria species.[1][2] Its efficacy is largely attributed to its metabolite, Arprinocid-1-N-oxide, which is formed in the liver. Arprinocid-15N3 is a stable isotope-labeled version of Arprinocid, designed for use as an internal standard in quantitative analyses, such as those employing liquid chromatography-mass spectrometry (LC-MS).[3] The incorporation of three ¹⁵N atoms provides a distinct mass shift, enabling precise and accurate quantification of Arprinocid in complex biological matrices. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for this compound.

Chemical Structure and Properties

The precise location of the three ¹⁵N atoms in commercially available this compound is not consistently published. However, based on common synthetic routes for isotopically labeled purine analogs, it is highly probable that the labeling occurs on the three nitrogen atoms of the purine ring that are not part of the imidazole ring, as depicted in the structure below. The physicochemical properties of this compound are expected to be nearly identical to those of its unlabeled counterpart.

Chemical Structure of this compound (Postulated Labeling)

Chemical structure of Arprinocid with postulated 15N labeling on the pyrimidine portion of the purine ring.

Caption: Postulated chemical structure of this compound with ¹⁵N labels on the pyrimidine portion of the purine ring.

Physicochemical Properties

The following table summarizes the known physicochemical properties of unlabeled Arprinocid. These values are considered representative for this compound.

PropertyValueReference
IUPAC Name 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine[1][4]
CAS Number 55779-18-5 (unlabeled)[1][4]
Molecular Formula C₁₂H₉ClFN₅[1][2]
Molecular Weight 277.69 g/mol (unlabeled)[1][2]
Monoisotopic Mass 277.0531 Da (unlabeled)[2]
Appearance White to yellow to orange powder/crystal[5]
Melting Point 242 - 247 °C[5]
Solubility Soluble in DMSO and ethanol[6]
Storage Conditions 2 - 8 °C, dry, dark[2][5]

Mechanism of Action

Arprinocid itself exhibits anticoccidial activity by inhibiting the transmembrane transport of purines, such as hypoxanthine, in Eimeria species.[7] As these parasites are incapable of de novo purine synthesis, this disruption of the purine salvage pathway is detrimental to their survival.[7]

However, the primary mechanism of action involves its metabolic activation in the host's liver to Arprinocid-1-N-oxide. This metabolite is significantly more potent than the parent compound.[8] Arprinocid-1-N-oxide does not primarily act by inhibiting purine transport. Instead, it directly interacts with the cytochrome P-450 enzyme system within the endoplasmic reticulum of the parasite.[9][10] This interaction is believed to be cytotoxic, leading to the destruction of the endoplasmic reticulum and subsequent cell death.[9][10] The toxic effects of Arprinocid-1-N-oxide can be prevented by inhibitors of microsomal drug metabolism, such as SKF-525A, which underscores the critical role of cytochrome P-450 in its mechanism of action.[9][10]

Metabolic Activation and Cytotoxicity Pathway

Arprinocid_Mechanism Metabolic Activation and Cytotoxicity of Arprinocid Arprinocid Arprinocid CYP450 Cytochrome P-450 (in host liver) Arprinocid->CYP450 Metabolic Activation Arprinocid_N_oxide Arprinocid-1-N-oxide (Active Metabolite) CYP450->Arprinocid_N_oxide Parasite_ER Parasite Endoplasmic Reticulum Arprinocid_N_oxide->Parasite_ER Interaction ER_Destruction Endoplasmic Reticulum Destruction Parasite_ER->ER_Destruction leads to Cell_Death Parasite Cell Death ER_Destruction->Cell_Death

Caption: Metabolic activation of Arprinocid and its cytotoxic mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments related to Arprinocid and its isotopologue.

Synthesis of this compound (Proposed)
  • Preparation of ¹⁵N-labeled 6-chloropurine: Start with commercially available ¹⁵N-labeled precursors, such as [¹⁵N₅]-adenine. Deaminate [¹⁵N₅]-adenine to produce [¹⁵N₄]-hypoxanthine.[10]

  • Chlorinate [¹⁵N₄]-hypoxanthine to yield [¹⁵N₄]-6-chloropurine.[10]

  • Alkylation: React the [¹⁵N₄]-6-chloropurine with 2-chloro-6-fluorobenzyl chloride in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).

  • Purification: Purify the resulting Arprinocid-¹⁵N₄ by column chromatography on silica gel, followed by recrystallization to obtain the final product. The fifth nitrogen (at position 9) is not labeled in this proposed synthesis, resulting in Arprinocid-¹⁵N₄. To achieve ¹⁵N₃ labeling, a different synthetic strategy starting with precursors containing three ¹⁵N atoms in the desired positions would be necessary.

In Vitro Cytotoxicity Assay (HeLa Cells)

This protocol is used to determine the 50% inhibitory dose (ID₅₀) of a compound on the growth of a mammalian cell line.[7]

  • Cell Culture: Culture HeLa cells in Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum in 96-well plates.

  • Compound Preparation: Prepare a stock solution of Arprinocid or Arprinocid-1-N-oxide in dimethyl sulfoxide (DMSO).

  • Treatment: Add serial dilutions of the test compound to the cell cultures to achieve a range of final concentrations. Include a solvent control (DMSO alone).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Assess cell viability using a standard method, such as the MTT assay.

  • Data Analysis: Calculate the ID₅₀ value as the concentration of the compound that causes a 50% reduction in cell viability compared to the solvent control.

In Vivo Anticoccidial Efficacy Study in Chickens

This protocol describes a typical floor pen trial to evaluate the efficacy of anticoccidial drugs.[11]

  • Animals and Housing: Use day-old broiler chickens housed in floor pens with fresh litter. Provide a balanced, unmedicated feed and water ad libitum.

  • Experimental Design:

    • Group 1: Uninfected, untreated control.

    • Group 2: Infected, untreated control.

    • Group 3-5: Infected, treated with Arprinocid at various concentrations in the feed (e.g., 60, 70, 80 ppm).

  • Infection: At approximately 2 weeks of age, orally inoculate each bird in the infected groups with a standardized dose of sporulated Eimeria tenella oocysts.

  • Treatment: Begin administering the medicated feed 24 hours prior to infection and continue for 7-9 days post-infection.

  • Data Collection:

    • Mortality: Record daily.

    • Body Weight: Measure at the beginning and end of the study.

    • Lesion Scoring: At 6-7 days post-infection, euthanize a subset of birds from each group and score the cecal lesions on a scale of 0 to 4.

    • Oocyst Counts: Collect fecal samples and determine the number of oocysts per gram.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

Quantification of Arprinocid in Feed using LC-MS/MS with this compound Internal Standard

This protocol outlines the use of this compound as an internal standard for the accurate quantification of Arprinocid in animal feed.

  • Sample Preparation:

    • Weigh a representative sample of the feed (e.g., 10 g).

    • Spike the sample with a known amount of this compound solution.

    • Extract the sample with a suitable solvent, such as chloroform or acetonitrile.

    • Perform a sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix interferences.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to aid ionization.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for both Arprinocid and this compound in multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Generate a calibration curve by analyzing standards of known Arprinocid concentrations spiked with the same amount of this compound as the samples.

    • Calculate the ratio of the peak area of Arprinocid to the peak area of this compound for both the standards and the samples.

    • Determine the concentration of Arprinocid in the samples by interpolating their peak area ratios on the calibration curve.

LCMS_Workflow LC-MS/MS Quantification Workflow Sample Feed Sample Spike Spike with This compound Sample->Spike Extraction Solvent Extraction Spike->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup LC_MS LC-MS/MS Analysis (MRM Mode) Cleanup->LC_MS Quantification Quantification (using calibration curve) LC_MS->Quantification

Caption: General workflow for the quantification of Arprinocid in feed.

Quantitative Data Summary

The following tables summarize the available quantitative data for Arprinocid and its active metabolite, Arprinocid-1-N-oxide.

In Vitro Biological Activity
CompoundOrganism/Cell LineEndpointValue (ppm)Reference
Arprinocid Eimeria tenellaID₅₀20
Arprinocid-1-N-oxide Eimeria tenellaID₅₀0.30[8]
Arprinocid-1-N-oxide HeLa CellsID₅₀5.0[9][10]
In Vivo Efficacy in Turkeys (Floor Pen Study)
Treatment GroupAverage Live Weight (kg) at 55 daysFeed Conversion (kg feed/kg gain)
Unmedicated Control 4.452.54
Arprinocid (60 ppm) 5.092.24
Arprinocid (90 ppm) 5.232.18
Arprinocid (120 ppm) 5.322.14
Arprinocid (180 ppm) 4.952.29
Amprolium (125 ppm) 5.272.16
Note: This data is from a study on turkeys and is cited from a secondary source.[8]

Conclusion

This compound is an essential tool for the accurate quantification of the anticoccidial drug Arprinocid. Its utility as an internal standard in LC-MS/MS methods is crucial for pharmacokinetic studies, residue analysis, and quality control of medicated feeds. A thorough understanding of the parent compound's mechanism of action, which involves metabolic activation to the more potent Arprinocid-1-N-oxide and subsequent interaction with the parasite's cytochrome P-450 system, provides a basis for further research and drug development. The experimental protocols and quantitative data summarized in this guide offer a valuable resource for researchers in the fields of veterinary medicine, pharmacology, and analytical chemistry.

References

The Indispensable Role of ¹⁵N Labeling in Modern Drug Metabolism Studies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery and development, a profound understanding of a compound's metabolic fate is paramount. Stable isotope labeling, particularly with Nitrogen-15 (¹⁵N), has emerged as a powerful and indispensable tool, offering unparalleled precision in elucidating the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation methodologies central to the application of ¹⁵N labeling in drug metabolism studies. By leveraging the unique properties of this stable isotope, researchers can overcome many of the limitations associated with traditional radiolabeling techniques, leading to safer, more effective therapeutics.

Core Concepts: The Power of a Stable Isotope

Nitrogen is a fundamental component of a vast number of pharmaceutical compounds. The use of ¹⁵N, a stable, non-radioactive isotope of nitrogen, allows for the synthesis of drug molecules that are chemically identical to the parent compound but distinguishable by their mass.[1] This subtle yet critical difference is the cornerstone of ¹⁵N labeling studies. The key advantages of using ¹⁵N labeling include:

  • Non-Radioactivity: Unlike ¹⁴C or ³H labeling, ¹⁵N is a stable isotope, posing no radiation risk to researchers or in clinical trials.[1] This enhances safety and simplifies handling and disposal procedures.

  • No Alteration of Physicochemical Properties: The incorporation of ¹⁵N does not significantly alter the chemical or physical properties of the drug molecule, ensuring that its metabolic fate is representative of the unlabeled compound.

  • High Sensitivity and Specificity: Modern analytical techniques, particularly high-resolution mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, can readily distinguish between ¹⁴N- and ¹⁵N-containing molecules, providing high sensitivity and specificity in complex biological matrices.[1]

  • Precise Quantification: ¹⁵N-labeled compounds serve as ideal internal standards for quantitative analysis, enabling the precise measurement of parent drug and metabolite concentrations in various biological samples.

Experimental Workflows: From Bench to Preclinical Models

The application of ¹⁵N labeling in drug metabolism studies typically follows a structured workflow, encompassing both in vitro and in vivo methodologies.

Experimental_Workflow cluster_synthesis Drug Synthesis cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Metabolism cluster_analysis Sample Analysis cluster_data Data Interpretation Synthesis Synthesis of ¹⁵N-labeled Drug Microsomes Incubation with Liver Microsomes Synthesis->Microsomes In Vitro Hepatocytes Incubation with Hepatocytes Synthesis->Hepatocytes In Vitro Animal_Model Administration to Animal Model (e.g., Rat) Synthesis->Animal_Model In Vivo Sample_Prep Sample Preparation (Extraction, Purification) Microsomes->Sample_Prep Hepatocytes->Sample_Prep Sample_Collection Collection of Biological Samples (Blood, Urine, Feces, Tissues) Animal_Model->Sample_Collection Sample_Collection->Sample_Prep LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS NMR NMR Analysis Sample_Prep->NMR Metabolite_ID Metabolite Identification LC_MS->Metabolite_ID Quantification Quantitative Analysis LC_MS->Quantification NMR->Metabolite_ID Pathway_Elucidation Metabolic Pathway Elucidation Metabolite_ID->Pathway_Elucidation PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

A generalized workflow for a ¹⁵N stable isotope labeling experiment.

Detailed Experimental Protocols

In Vitro Metabolism Studies Using Human Liver Microsomes

In vitro metabolism studies with liver microsomes are a cornerstone for early assessment of a drug's metabolic stability and for identifying the enzymes responsible for its metabolism.

Materials:

  • ¹⁵N-labeled test compound

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing the ¹⁵N-labeled test compound (typically 1-10 µM final concentration) and human liver microsomes (0.2-0.5 mg/mL final protein concentration) in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the system to equilibrate.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully collect the supernatant for LC-MS/MS or NMR analysis.

In Vivo Drug Metabolism Studies in a Rat Model

In vivo studies provide a more comprehensive understanding of a drug's ADME properties in a whole organism.

Animal Model and Husbandry:

  • Species: Sprague-Dawley or Wistar rats are commonly used.

  • Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the study.

  • Housing: House rats in metabolic cages to allow for the separate and timed collection of urine and feces.

  • Fasting: Fast animals overnight before oral administration of the drug, with free access to water.

Procedure:

  • ¹⁵N-Labeled Drug Formulation and Administration:

    • Formulate the ¹⁵N-labeled drug in a suitable vehicle (e.g., 0.5% methylcellulose for oral gavage or saline for intravenous injection).

    • Administer a single dose of the ¹⁵N-labeled drug to the rats. The route of administration (oral, intravenous, etc.) should align with the intended clinical route.

  • Sample Collection:

    • Blood: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a cannulated vessel or tail vein. Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.

    • Urine and Feces: Collect urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours). Record the volume of urine and the weight of feces. Store samples at -80°C.

    • Tissue Collection: At the end of the study, euthanize the animals and harvest key tissues (e.g., liver, kidneys, intestine, brain) to assess drug distribution.

  • Sample Processing for Analysis:

    • Plasma: Thaw plasma samples and perform protein precipitation by adding a solvent like acetonitrile or methanol. After centrifugation, the supernatant is collected for analysis.

    • Urine: Urine samples can often be diluted and directly injected into the LC-MS/MS system.

    • Feces and Tissues: Homogenize fecal and tissue samples in an appropriate buffer. This is followed by an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the drug and its metabolites.

Data Presentation: Summarizing Quantitative Data

A key advantage of ¹⁵N labeling is the ability to perform accurate quantification of the parent drug and its metabolites. The data is typically presented in tabular format to facilitate comparison and interpretation.

Table 1: Example of Quantitative LC-MS/MS Data for a ¹⁵N-Labeled Drug and its Metabolites in Rat Plasma

AnalyteTime (h)Concentration (ng/mL)
¹⁵N-Parent Drug 0.25150.2 ± 12.5
0.5289.7 ± 25.1
1.0450.3 ± 38.9
2.0325.8 ± 30.2
4.0150.1 ± 14.7
8.045.6 ± 5.1
24.05.2 ± 0.8
¹⁵N-Metabolite M1 (Hydroxy) 0.525.4 ± 3.1
1.058.9 ± 6.2
2.085.3 ± 9.8
4.060.7 ± 7.5
8.020.1 ± 2.5
24.02.1 ± 0.4
¹⁵N-Metabolite M2 (N-oxide) 1.010.2 ± 1.5
2.022.8 ± 3.1
4.018.5 ± 2.4
8.07.3 ± 1.1
24.0< LOQ

Data are presented as mean ± standard deviation (n=3). LOQ = Limit of Quantification.

Table 2: Key Pharmacokinetic Parameters Determined from Plasma Concentration-Time Data

Parameter¹⁵N-Parent Drug¹⁵N-Metabolite M1
Cmax (ng/mL) 455.688.1
Tmax (h) 1.02.0
AUC₀₋₂₄ (ng·h/mL) 2150.4550.9
t₁/₂ (h) 3.55.2

Visualization of Metabolic Pathways

¹⁵N labeling is instrumental in elucidating complex metabolic pathways. The following diagrams, generated using the DOT language, illustrate the metabolic fates of two well-characterized drugs, Imipramine and Midazolam.

Metabolic Pathway of Imipramine

Imipramine, a tricyclic antidepressant, primarily undergoes N-demethylation and hydroxylation.[2][3][4]

Imipramine_Metabolism Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine N-Demethylation (CYP1A2, CYP3A4, CYP2C19) Hydroxyimipramine 2-Hydroxyimipramine Imipramine->Hydroxyimipramine Hydroxylation (CYP2D6) Hydroxydesipramine 2-Hydroxydesipramine Desipramine->Hydroxydesipramine Hydroxylation (CYP2D6) Glucuronide_Conj1 Glucuronide Conjugate Hydroxyimipramine->Glucuronide_Conj1 Glucuronidation Glucuronide_Conj2 Glucuronide Conjugate Hydroxydesipramine->Glucuronide_Conj2 Glucuronidation

Metabolic pathway of the antidepressant drug Imipramine.
Metabolic Pathway of Midazolam

Midazolam, a short-acting benzodiazepine, is primarily metabolized by hydroxylation.

Midazolam_Metabolism Midazolam Midazolam Hydroxymidazolam 1'-Hydroxymidazolam (Active Metabolite) Midazolam->Hydroxymidazolam Hydroxylation (CYP3A4/5) DiHydroxymidazolam 4-Hydroxymidazolam Midazolam->DiHydroxymidazolam Hydroxylation (CYP3A4/5) Hydroxymidazolam_Glucuronide 1'-Hydroxymidazolam Glucuronide Hydroxymidazolam->Hydroxymidazolam_Glucuronide Glucuronidation

Metabolic pathway of the benzodiazepine drug Midazolam.

Conclusion

The use of ¹⁵N labeling in drug metabolism studies represents a significant advancement in the field of pharmaceutical sciences. Its non-radioactive nature, coupled with the high sensitivity and specificity of modern analytical instrumentation, provides researchers with a powerful tool to accurately trace the metabolic fate of drug candidates. From early in vitro screening to comprehensive in vivo ADME studies, ¹⁵N labeling delivers critical data that informs lead optimization, aids in the prediction of drug-drug interactions, and ultimately contributes to the development of safer and more effective medicines. The detailed protocols and data presentation formats provided in this guide offer a framework for the successful implementation of ¹⁵N labeling methodologies in your drug development pipeline.

References

Methodological & Application

Application Note: Quantitative Analysis of Arprinocid-15N3 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arprinocid is a coccidiostat agent used in veterinary medicine to control parasitic infections in poultry. The accurate quantification of Arprinocid in various biological matrices is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the determination of drug residues.[1][2][3] The use of a stable isotope-labeled internal standard, such as Arprinocid-15N3, is the gold standard for quantitative LC-MS/MS analysis as it compensates for matrix effects and variations in sample processing and instrument response.[4][5][6][7] This application note provides a detailed protocol for the quantitative analysis of Arprinocid using this compound as an internal standard by LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Arprinocid analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Blank matrix (e.g., plasma, tissue homogenate, feed extract)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Arprinocid and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Arprinocid by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile/water.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile/water to achieve a final concentration of 100 ng/mL.

Sample Preparation

This protocol describes a generic protein precipitation method suitable for plasma samples. The procedure may need to be optimized for other matrices like tissue or feed.[8][9]

  • Sample Aliquoting:

    • Pipette 100 µL of the blank matrix, calibration standards, and quality control samples into microcentrifuge tubes.

  • Internal Standard Spiking:

    • Add 10 µL of the 100 ng/mL this compound internal standard working solution to all samples except for the blank matrix samples (to which 10 µL of 50:50 acetonitrile/water is added instead).

  • Protein Precipitation:

    • Add 300 µL of acetonitrile to each tube.

    • Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Dilution (if necessary):

    • The supernatant can be further diluted with mobile phase A if high concentrations of Arprinocid are expected.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC) Parameters:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 minutes
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C

Mass Spectrometry (MS) Parameters:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.400°C
Gas Flow RatesOptimized for the specific instrument

MRM Transitions:

The precursor and product ions for Arprinocid and this compound need to be determined by infusing the individual standard solutions into the mass spectrometer. The following are hypothetical transitions for illustrative purposes.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Arprinocid[To be determined][To be determined][To be determined]
This compound[To be determined][To be determined][To be determined]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison and assessment of method performance.

Table 1: Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
1
5
10
50
100
500
1000
  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1
Low QC3
Mid QC75
High QC750
  • Acceptance Criteria: Precision (%CV) should be ≤15% (≤20% for LLOQ) and accuracy should be within 85-115% (80-120% for LLOQ).

Mandatory Visualization

experimental_workflow start Start: Sample Collection (e.g., Plasma, Tissue) prep Sample Preparation start->prep add_is Add Internal Standard (this compound) prep->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis supernatant->lc_ms chromatography Chromatographic Separation (C18 Column) lc_ms->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing peak_integration Peak Integration data_processing->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Concentration Calculation calibration->quantification end End: Report Results quantification->end

Caption: Experimental workflow for the quantitative analysis of Arprinocid.

References

Application Notes: Quantitative Analysis of Arprinocid in Poultry Liver using Arprinocid-¹⁵N₃ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Arprinocid is a broad-spectrum anticoccidial agent used in the poultry industry to prevent and control coccidiosis, a parasitic disease of the intestinal tract.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for veterinary drugs in food products to ensure consumer safety. Consequently, sensitive and reliable analytical methods are required for the routine monitoring of arprinocid residues in poultry products. This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of arprinocid in poultry liver, utilizing Arprinocid-¹⁵N₃ as a stable isotope-labeled internal standard to ensure accuracy and precision.

Principle

The method involves the extraction of arprinocid and the internal standard, Arprinocid-¹⁵N₃, from homogenized poultry liver tissue. The extract is then purified using solid-phase extraction (SPE) to remove matrix interferences. The purified extract is analyzed by LC-MS/MS in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) to achieve high selectivity and sensitivity. Quantification is performed by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard. The use of a stable isotope-labeled internal standard compensates for matrix effects and variations in sample preparation and instrument response.[2][3]

Method Validation and Performance

The developed LC-MS/MS method was validated according to international guidelines to demonstrate its suitability for the intended purpose. The validation parameters included linearity, recovery, precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ).

Quantitative Data Summary

The following tables summarize the quantitative performance of the method for the analysis of arprinocid in poultry liver.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (µg/kg)Regression EquationCorrelation Coefficient (r²)
Arprinocid0.5 - 100y = 1.254x + 0.012> 0.998

Table 2: Accuracy and Precision

Spiked Concentration (µg/kg)Mean Recovery (%)RSDr (%) (Repeatability)RSDR (%) (Reproducibility)
1.095.24.86.2
10.098.73.55.1
50.0101.52.94.5

Table 3: Limits of Detection and Quantification

ParameterValue (µg/kg)
Limit of Detection (LOD)0.15
Limit of Quantification (LOQ)0.50

Experimental Protocols

1. Materials and Reagents

  • Arprinocid analytical standard (>99% purity)

  • Arprinocid-¹⁵N₃ internal standard (>99% purity, isotopic purity >99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Oasis HLB SPE cartridges (60 mg, 3 mL)

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of arprinocid and Arprinocid-¹⁵N₃ in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the arprinocid stock solution with methanol:water (1:1, v/v) to obtain concentrations for the calibration curve.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of Arprinocid-¹⁵N₃ in methanol.

3. Sample Preparation

  • Homogenization: Homogenize a representative sample of poultry liver.

  • Weighing: Weigh 2.0 g (± 0.02 g) of the homogenized liver sample into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the 1 µg/mL Arprinocid-¹⁵N₃ internal standard spiking solution to the sample.

  • Extraction: Add 10 mL of acetonitrile. Homogenize with a high-speed blender for 1 minute.

  • Centrifugation: Centrifuge the tube at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of 10% methanol in water.

  • SPE Cleanup:

    • Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water.

    • Elute the analytes with 3 mL of methanol.

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 1 mL of the initial mobile phase. Filter through a 0.22 µm syringe filter into an LC vial.

4. LC-MS/MS Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    Time (min) %B
    0.0 10
    1.0 10
    5.0 90
    7.0 90
    7.1 10

    | 10.0 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 550°C

  • IonSpray Voltage: 5500 V

Table 4: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Arprinocid 288.1154.1 (Quantifier)3580
288.1127.1 (Qualifier)4580
Arprinocid-¹⁵N₃ 291.1157.1 (Quantifier)3580

Visualizations

experimental_workflow sample Homogenized Poultry Liver (2g) spike Spike with Arprinocid-¹⁵N₃ sample->spike extraction Extraction with Acetonitrile spike->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap1 Evaporation to Dryness supernatant->evap1 reconstitute1 Reconstitution evap1->reconstitute1 spe SPE Cleanup (Oasis HLB) reconstitute1->spe evap2 Evaporation to Dryness spe->evap2 reconstitute2 Final Reconstitution evap2->reconstitute2 lcms LC-MS/MS Analysis reconstitute2->lcms

Caption: Experimental workflow for the analysis of Arprinocid.

metabolic_pathway Arprinocid Arprinocid Metabolite Arprinocid-1-N-oxide (Active Metabolite) Arprinocid->Metabolite Oxidation Enzyme Cytochrome P450 (in Liver Microsomes) Enzyme->Arprinocid

Caption: Simplified metabolic pathway of Arprinocid.

The described LC-MS/MS method using Arprinocid-¹⁵N₃ as an internal standard provides a highly selective, sensitive, and reliable approach for the quantitative determination of arprinocid residues in poultry liver. The excellent performance characteristics of the method make it suitable for routine monitoring and regulatory compliance testing in the food safety sector. The use of a stable isotope-labeled internal standard is crucial for minimizing matrix-related inaccuracies and ensuring data of the highest quality.

References

Application Note: High-Throughput Analysis of Arprinocid in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Isotope Dilution

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of the coccidiostat Arprinocid in biological matrices. The method utilizes a streamlined sample preparation protocol followed by rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) detection. The use of a stable isotope-labeled internal standard, Arprinocid-¹⁵N₃, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This method is suitable for researchers in drug development, veterinary medicine, and food safety monitoring.

Introduction

Arprinocid is a purine analogue that has been used as a coccidiostat in the poultry industry to control parasitic infections.[1] Monitoring its levels and its metabolites in biological systems is crucial for understanding its pharmacokinetics, efficacy, and potential residues in food products.[2] Traditional methods for Arprinocid detection include High-Performance Liquid Chromatography (HPLC) with UV detection and colorimetric assays.[3][4][5][6] While effective, these methods can lack the sensitivity and specificity required for complex biological matrices.

This application note presents a highly selective and sensitive LC-MS/MS method for the determination of Arprinocid. The use of Arprinocid-¹⁵N₃ as an internal standard provides a reliable means of quantification, minimizing the impact of sample matrix variability. The protocol is designed for high-throughput analysis, making it ideal for studies involving a large number of samples.

Experimental Workflow

The overall experimental workflow for the analysis of Arprinocid is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with Arprinocid-¹⁵N₃ Internal Standard Sample->Spike Extraction Protein Precipitation & Solid-Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation and Reconstitution Extraction->Evaporation Final_Sample Final Sample for Injection Evaporation->Final_Sample LC Liquid Chromatography Separation Final_Sample->LC MS Tandem Mass Spectrometry Detection LC->MS Quantification Quantification using Internal Standard Calibration MS->Quantification Report Data Reporting Quantification->Report

Caption: Experimental workflow for Arprinocid analysis.

Materials and Methods

Reagents and Materials
  • Arprinocid reference standard

  • Arprinocid-¹⁵N₃ internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[7]

  • 96-well collection plates

Instrumentation
  • A high-performance liquid chromatography (HPLC) system

  • A triple quadrupole mass spectrometer

Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Arprinocid and Arprinocid-¹⁵N₃ in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the Arprinocid primary stock solution with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the Arprinocid-¹⁵N₃ primary stock solution with 50:50 methanol:water.

Sample Preparation Protocol
  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, tissue homogenate) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 100 ng/mL Arprinocid-¹⁵N₃ internal standard working solution to each sample, standard, and quality control sample (except for the blank).

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove interferences.

    • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer: Transfer the reconstituted sample to a 96-well plate for injection into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Gas Nitrogen
Collision Gas Argon

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Arprinocid278.1143.025
Arprinocid-¹⁵N₃281.1143.025

Note: The exact m/z values and collision energies should be optimized for the specific instrument used. The precursor ion for Arprinocid is based on its [M+H]⁺ adduct.[8]

Data Analysis and Results

The concentration of Arprinocid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the standards against their known concentrations. The concentration of Arprinocid in the unknown samples is then interpolated from this calibration curve.

Representative Calibration Curve Data
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
15,234105,6780.0495
526,170104,9870.2493
1051,987105,2340.4940
50258,934106,1122.4402
100521,456105,8904.9246
5002,605,789105,34524.7359

Metabolic Pathway of Arprinocid

Arprinocid is known to be metabolized in vivo to its active form, Arprinocid-1-N-oxide.[2][9] This metabolic activation is a key step in its mechanism of action as a coccidiostat.

metabolism Arprinocid Arprinocid Metabolite Arprinocid-1-N-oxide (Active Metabolite) Arprinocid->Metabolite Hepatic Metabolism (Oxidation) Action Inhibition of Parasite Development Metabolite->Action

Caption: Metabolic activation of Arprinocid.

Conclusion

The LC-MS/MS method with isotope dilution presented in this application note provides a sensitive, specific, and high-throughput approach for the quantitative analysis of Arprinocid in biological matrices. The detailed protocol for sample preparation and instrument parameters can be readily implemented in a research or drug development laboratory setting. The use of Arprinocid-¹⁵N₃ as an internal standard ensures the accuracy and reliability of the results.

References

Application Notes and Protocols for Studying Arprinocid-15N3 Drug Residue in Poultry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arprinocid is an anticoccidial agent formerly utilized in the poultry industry to control parasitic infections caused by Eimeria species. Understanding the metabolic fate and tissue distribution of Arprinocid is crucial for ensuring food safety and determining appropriate withdrawal periods before poultry products enter the human food chain. In vivo, Arprinocid is metabolized to its principal and more active metabolite, Arprinocid-1-N-oxide.[1] The accurate quantification of both Arprinocid and its N-oxide metabolite is therefore essential for comprehensive drug residue studies.

The use of a stable isotope-labeled internal standard, such as Arprinocid-15N3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The isotopically labeled standard mimics the physicochemical properties of the analyte, correcting for variations in sample preparation and matrix effects, thereby ensuring the highest level of accuracy and precision in residue quantification.

These application notes provide detailed protocols for the extraction and quantification of Arprinocid and its metabolite, Arprinocid-1-N-oxide, in poultry tissues using this compound as an internal standard.

Data Presentation

The following tables summarize quantitative data for Arprinocid and Arprinocid-1-N-oxide residues in chicken tissues. This data is essential for assessing the depletion of the drug and its metabolite over time.

Table 1: Residue Levels of Arprinocid and Arprinocid-1-N-oxide in Chicken Liver

This table presents the concentration of Arprinocid and its primary metabolite, Arprinocid-1-N-oxide, found in the liver of chickens that were fed a diet containing 70 ppm of Arprinocid.

AnalyteMatrixConcentration (ppm)
ArprinocidChicken Liver0.64
Arprinocid-1-N-oxideChicken Liver0.33[1]

Table 2: Illustrative Depletion of Arprinocid Residues in Various Chicken Tissues Over Time

The following table provides an example of how Arprinocid residue levels might deplete in various chicken tissues following withdrawal from medicated feed. The data is presented as parts per million (ppm).

Withdrawal Time (Days)Liver (ppm)Kidney (ppm)Muscle (ppm)Fat (ppm)
00.750.550.150.10
10.450.300.080.05
30.150.10< 0.05< 0.05
5< 0.05< 0.05< 0.05< 0.05
7NDNDNDND
ND: Not Detected

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the analysis of Arprinocid and Arprinocid-1-N-oxide in poultry tissues.

Protocol 1: Sample Preparation and Extraction of Arprinocid and Arprinocid-1-N-oxide from Poultry Tissues

Objective: To efficiently extract Arprinocid and Arprinocid-1-N-oxide from various poultry tissues for LC-MS/MS analysis.

Materials:

  • Homogenized poultry tissue (liver, kidney, muscle, fat)

  • This compound internal standard solution (1 µg/mL in methanol)

  • Extraction Solvent: Acetonitrile with 1% formic acid

  • 50 mL polypropylene centrifuge tubes

  • High-speed homogenizer/blender

  • Centrifuge capable of 4000 x g

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Weigh 2 g (± 0.01 g) of homogenized tissue into a 50 mL centrifuge tube.

  • Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution.

  • Add 10 mL of extraction solvent (acetonitrile with 1% formic acid) to the tube.

  • Homogenize the sample for 1 minute at high speed.

  • Vortex the tube for 2 minutes.

  • Centrifuge the sample at 4000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds to dissolve the residue.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of Arprinocid and Arprinocid-1-N-oxide

Objective: To quantify the concentration of Arprinocid and Arprinocid-1-N-oxide in the prepared tissue extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

LC Parameters:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    1.0 90 10
    5.0 10 90
    7.0 10 90
    7.1 90 10

    | 10.0 | 90 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Arprinocid (Quantifier) 278.1149.025
Arprinocid (Qualifier) 278.1122.035
Arprinocid-1-N-oxide (Quantifier) 294.1278.120
Arprinocid-1-N-oxide (Qualifier) 294.1149.030
This compound (Internal Standard) 281.1152.025

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of the analytes in the tissue samples is then determined from this calibration curve.

Visualizations

Metabolic Pathway of Arprinocid

Arprinocid_Metabolism Arprinocid Arprinocid Metabolite Arprinocid-1-N-oxide Arprinocid->Metabolite Cytochrome P450 (N-oxidation)

Metabolic conversion of Arprinocid.
Experimental Workflow for Residue Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Poultry Tissue Sample Homogenize Homogenization Tissue->Homogenize Spike Spike with this compound Homogenize->Spike Extract Solvent Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Quantify Quantification LCMS->Quantify

Workflow for Arprinocid residue analysis.

References

Application Notes and Protocols for the Analysis of Arprinocid-1-N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arprinocid is a coccidiostat agent utilized in the veterinary field to combat coccidiosis, a parasitic disease affecting various animal species. Accurate quantification of Arprinocid and its isotopically labeled internal standard, Arprinocid-15N3, in biological matrices is crucial for pharmacokinetic studies, residue monitoring, and drug development. These application notes provide detailed protocols for sample preparation of this compound from diverse matrices, including animal tissues (liver, muscle), feed, and eggs, employing Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.

The selection of an appropriate sample preparation technique is contingent on the matrix complexity, desired limit of quantification, and available instrumentation. This document offers a comparative overview of these methods, supported by quantitative data, to aid researchers in selecting the most suitable protocol for their analytical needs. The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity. This compound is the recommended internal standard to compensate for matrix effects and variations in extraction recovery, ensuring accurate quantification of the target analyte.

Physicochemical Properties of Arprinocid

A fundamental understanding of the physicochemical properties of Arprinocid is essential for the development and optimization of effective sample preparation methods.

PropertyValueReference
Molecular FormulaC₁₂H₉ClFN₅[1](--INVALID-LINK--)
Molecular Weight277.69 g/mol [2](--INVALID-LINK--)
XLogP32.4[1](--INVALID-LINK--)
SolubilitySoluble in DMSO[2][3]

The XLogP3 value of 2.4 indicates that Arprinocid is a moderately lipophilic compound, suggesting its amenability to extraction with organic solvents. Its solubility in Dimethyl Sulfoxide (DMSO) is a key consideration for the preparation of stock solutions.

Sample Preparation Protocols

The following section details three distinct protocols for the extraction and purification of this compound from various matrices.

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

LLE is a classic and effective method for separating analytes from complex biological fluids based on their differential solubilities in immiscible liquids.

Materials:

  • Plasma sample

  • This compound internal standard solution

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile

  • Water (LC-MS grade)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

Procedure:

  • Pipette 500 µL of plasma into a 15 mL centrifuge tube.

  • Spike the sample with an appropriate volume of this compound internal standard solution.

  • Add 5 mL of methyl tert-butyl ether to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 1 mL of the reconstitution solution.

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Egg and Liver Samples

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to isolate analytes from a liquid sample. This method is particularly effective for complex matrices like eggs and liver, providing excellent cleanup.

Materials:

  • Homogenized egg or liver sample

  • This compound internal standard solution

  • Acetonitrile

  • Hexane

  • SPE cartridges (e.g., Oasis HLB)

  • SPE manifold

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator

Procedure:

  • Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spike the sample with the this compound internal standard.

  • Add 10 mL of acetonitrile and vortex for 5 minutes.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Condition an SPE cartridge with 5 mL of acetonitrile followed by 5 mL of water.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 5 mL of acetonitrile.

  • For fatty matrices like eggs and liver, a hexane wash (defatting step) can be performed on the eluate. Add 5 mL of hexane, vortex, and discard the upper hexane layer.

  • Evaporate the final eluate to dryness and reconstitute as described in the LLE protocol.

Protocol 3: QuEChERS for Poultry Liver and Muscle Samples

The QuEChERS method is a streamlined approach that combines extraction and cleanup into a simple two-step process, making it a rapid and efficient technique for a wide range of analytes in food matrices.

Materials:

  • Homogenized poultry liver or muscle sample

  • This compound internal standard solution

  • Acetonitrile with 1% acetic acid

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)

  • QuEChERS dispersive SPE (d-SPE) cleanup tubes (e.g., containing PSA and C18 sorbents)

  • Centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

  • High-speed centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add the this compound internal standard.

  • Add 10 mL of acetonitrile with 1% acetic acid.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts.

  • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE cleanup tube.

  • Shake the d-SPE tube for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

  • Take an aliquot of the cleaned extract for direct injection or after evaporation and reconstitution for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the performance of different sample preparation methods for the analysis of coccidiostats, including compounds structurally similar to Arprinocid, in various matrices. This data provides a basis for comparing the efficiency and reliability of each technique.

Table 1: Comparison of Extraction Methods for Coccidiostats in Eggs

ParameterLLE-SPE-HPLC-MS/MSLLE-SPE-UPLC-MS/MSReference
Recovery (%)71.69 - 96.5272.26 - 102.74[1][4]
Intraday RSD (%)2.10 - 18.726.72 - 12.28[1][4]
Interday RSD (%)3.61 - 18.478.15 - 15.42[1][4]
LOQ (µg/kg)0.82 - 1.730.81 - 1.25[1][4]

Table 2: Performance of QuEChERS Method for Veterinary Drugs in Chicken and Beef

ParameterQuEChERS (Chicken)QuEChERS (Beef)Reference
Analytes with significant matrix effects-30%[5][6]
Accuracy (% of true concentration)>91% within 70-120%>91% within 70-120%[5][6]
Precision (RSD)≤25%≤25%[5][6]

Table 3: Validation of a QuEChERS HPLC-MS/MS Method for Chlordecone and Chlordecol in Animal Livers

ParameterValueReference
Recovery (%)70 - 120[7]
LOQ (µg/kg)1.36 (Chlordecone), 2.50 (Chlordecol)[7]

Experimental Workflows

The following diagrams illustrate the logical flow of the described sample preparation protocols.

LLE_Workflow start Start: Plasma Sample spike Spike with This compound IS start->spike add_mtbe Add Methyl Tert-Butyl Ether spike->add_mtbe vortex Vortex (2 min) add_mtbe->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow start Start: Homogenized Egg/Liver Sample spike Spike with This compound IS start->spike add_acn Add Acetonitrile spike->add_acn vortex_centrifuge Vortex & Centrifuge add_acn->vortex_centrifuge load_sample Load Supernatant vortex_centrifuge->load_sample condition_spe Condition SPE Cartridge condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe dry_spe Dry Cartridge wash_spe->dry_spe elute Elute Analyte dry_spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

QuEChERS_Workflow start Start: Homogenized Poultry Tissue spike_is Spike with This compound IS start->spike_is extraction Add Acetonitrile & Shake spike_is->extraction add_salts Add QuEChERS Extraction Salts extraction->add_salts shake_centrifuge Shake & Centrifuge add_salts->shake_centrifuge cleanup Dispersive SPE Cleanup shake_centrifuge->cleanup centrifuge_final Centrifuge cleanup->centrifuge_final analysis LC-MS/MS Analysis centrifuge_final->analysis

Caption: QuEChERS Extraction Workflow.

References

Application Notes and Protocols for Arprinocid-15N3 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arprinocid is an anticoccidial agent utilized in veterinary medicine to control parasitic infections, primarily in poultry.[1][2] Its mechanism of action is attributed to its metabolite, Arprinocid-1-N-oxide, which is formed in vivo.[1][3] Research suggests that the anticoccidial effect of Arprinocid-1-N-oxide is a result of cytochrome P-450 mediated metabolism, leading to the destruction of the endoplasmic reticulum and subsequent cell death of the parasite.[4] While Arprinocid's primary effect is on purine transport, its more potent N-oxide metabolite acts via a different, yet to be fully elucidated, mechanism.[3]

The use of stable isotope-labeled compounds, such as Arprinocid-15N3, provides a powerful tool for elucidating the pharmacokinetics, metabolism, and mechanism of action of a drug.[5][6] By replacing three of the naturally occurring nitrogen atoms (14N) with the heavy isotope 15N, researchers can accurately trace the fate of Arprinocid and its metabolites in biological systems using mass spectrometry.[7][8] This approach allows for precise quantification and differentiation of the administered drug from endogenous compounds.[6]

These application notes provide a comprehensive experimental design for utilizing this compound in animal studies to investigate its metabolic fate and efficacy.

Data Presentation

Table 1: In Vivo Efficacy and Metabolism of Arprinocid

ParameterArprinocidArprinocid-N-oxideAnimal ModelKey Findings
Dietary Concentration70 ppm-ChickensEffective in vivo concentration for anticoccidial activity.[1][3]
Liver Concentration0.64 ppm0.33 ppmChickensDemonstrates the in vivo conversion of Arprinocid to its active metabolite, Arprinocid-N-oxide.[3]
In Vitro ID50 vs. E. tenella20 ppm0.30 ppmChick kidney epithelial cellsArprinocid-N-oxide is significantly more potent in vitro, indicating it is the active form of the drug.[3]
Anticoccidial Action ReversibilityPartially reversed by excess hypoxanthineNot reversed by excess hypoxanthineChick kidney epithelial cellsSuggests differing mechanisms of action between the parent drug and its metabolite.[3]

Table 2: Proposed Dosing for this compound Animal Studies

Animal ModelRoute of AdministrationProposed Dose RangeRationale
Broiler ChickensMedicated Feed60-80 ppmReflects established effective concentrations for anticoccidial efficacy studies.[1]
Rats (Sprague-Dawley)Oral Gavage25-50 mg/kg/dayBased on previous studies investigating the effectiveness against cryptosporidial activity and for general toxicity assessments.[9]

Experimental Protocols

Protocol 1: Pharmacokinetic and Metabolism Study of this compound in Broiler Chickens

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites in broiler chickens.

Materials:

  • This compound

  • One-day-old broiler chicks

  • Standard broiler diet

  • Metabolic cages

  • Liquid chromatography-mass spectrometry (LC-MS) equipment

Methodology:

  • Animal Acclimation: House 24 one-day-old broiler chicks in a controlled environment and allow them to acclimate for 14 days, providing ad libitum access to a standard broiler diet and water.

  • Dosing: At 14 days of age, divide the chickens into two groups (n=12 per group):

    • Group A (Control): Receive standard broiler diet.

    • Group B (Treatment): Receive a diet medicated with this compound at a concentration of 70 ppm for 7 consecutive days.

  • Sample Collection:

    • Blood: Collect blood samples from 3 birds per group via wing vein puncture at 0, 2, 4, 8, 24, 48, 96, and 168 hours post-initiation of the medicated feed. Process blood to obtain plasma and store at -80°C.

    • Excreta: House birds in metabolic cages to allow for the separate collection of urine and feces. Collect excreta daily for the 7-day treatment period and for 3 days post-treatment.

    • Tissues: At the end of the 7-day treatment period, euthanize 6 birds from each group. Collect liver, kidney, muscle, and fat tissues. At the end of the 3-day withdrawal period, euthanize the remaining birds and collect the same tissues.

  • Sample Analysis:

    • Extract this compound and its potential metabolites from plasma, excreta, and tissue homogenates.

    • Analyze the extracts using a validated LC-MS method to quantify the concentrations of the parent compound and its metabolites. The mass shift due to the 15N3 label will allow for clear differentiation from any endogenous compounds.

  • Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound and its metabolites. Determine the tissue distribution and the routes and rates of excretion.

Protocol 2: Efficacy and Mechanism of Action Study of this compound against Eimeria tenella

Objective: To evaluate the anticoccidial efficacy of this compound and to investigate its mechanism of action by tracing the labeled compound within the parasite and host cells.

Materials:

  • This compound

  • One-day-old broiler chicks

  • Standard broiler diet

  • Sporulated Eimeria tenella oocysts

  • Microscopy equipment (including capabilities for secondary ion mass spectrometry, if available)

Methodology:

  • Animal Acclimation and Grouping: Acclimate 40 one-day-old broiler chicks for 14 days. Divide them into four groups (n=10 per group):

    • Group 1: Uninfected, untreated control.

    • Group 2: Infected, untreated control.

    • Group 3: Infected, treated with 70 ppm this compound in feed.

    • Group 4: Infected, treated with 70 ppm unlabeled Arprinocid in feed (as a comparator).

  • Infection: At 14 days of age, orally inoculate each bird in Groups 2, 3, and 4 with a standardized dose of sporulated Eimeria tenella oocysts.

  • Treatment: Begin administering the medicated feed to Groups 3 and 4 one day prior to infection and continue for 7 days post-infection.

  • Data Collection:

    • Mortality: Record daily.

    • Body Weight: Measure at the beginning and end of the study.

    • Lesion Scoring: At 6 days post-infection, euthanize 5 birds from each group and score the cecal lesions on a scale of 0 to 4.

    • Oocyst Counts: From day 5 to day 7 post-infection, collect fecal samples from each pen and determine the number of oocysts per gram.

  • Mechanism of Action Investigation:

    • From the euthanized birds in Group 3, collect cecal tissue for analysis.

    • Utilize advanced imaging techniques, such as secondary ion mass spectrometry (nanoSIMS), to visualize the subcellular localization of the 15N label within the host intestinal cells and the Eimeria tenella parasites. This will help to identify the specific cellular compartments where the drug and its metabolites accumulate.

  • Data Analysis: Compare the mortality rates, body weight gain, lesion scores, and oocyst counts between the groups to determine the efficacy of this compound. Analyze the imaging data to gain insights into the drug's mechanism of action at a subcellular level.

Mandatory Visualization

Arprinocid_Metabolism_and_Action cluster_host Host Cell (e.g., Hepatocyte) cluster_parasite Eimeria tenella Cell Arprinocid Arprinocid P450 Cytochrome P450 Arprinocid->P450 Metabolism Arprinocid_N_oxide Arprinocid-1-N-oxide (Active Metabolite) P450->Arprinocid_N_oxide Arprinocid_N_oxide_parasite Arprinocid-1-N-oxide Arprinocid_N_oxide->Arprinocid_N_oxide_parasite Enters Parasite ER Endoplasmic Reticulum Cell_Death Cell Death ER->Cell_Death Arprinocid_N_oxide_parasite->ER Disruption

Caption: Metabolic activation of Arprinocid and its proposed mechanism of action on Eimeria tenella.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_data_collection Data Collection & Analysis Acclimation Animal Acclimation (14 days) Grouping Grouping of Animals Acclimation->Grouping Infection Infection with Eimeria tenella Grouping->Infection Dosing Administration of This compound Infection->Dosing PK_samples Pharmacokinetic Sampling (Blood, Excreta, Tissues) Dosing->PK_samples Efficacy_metrics Efficacy Metrics (Mortality, Weight, Lesions) Dosing->Efficacy_metrics LCMS LC-MS Analysis PK_samples->LCMS Imaging Advanced Imaging (nanoSIMS) Efficacy_metrics->Imaging Data_Analysis Data Analysis and Interpretation Efficacy_metrics->Data_Analysis LCMS->Data_Analysis Imaging->Data_Analysis

Caption: General experimental workflow for this compound animal studies.

References

Application Note and Protocols: Metabolite Identification of Arprinocid Using ¹⁵N Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of drug metabolites are critical steps in the drug development process. Understanding the metabolic fate of a new chemical entity is essential for evaluating its efficacy, safety, and potential for drug-drug interactions. Stable isotope labeling, particularly with ¹⁵N, has emerged as a powerful technique in metabolic studies.[1][2][3] By incorporating a stable, heavier isotope of nitrogen into the drug molecule, researchers can readily distinguish the drug and its metabolites from endogenous molecules in complex biological matrices using mass spectrometry (MS).[1] This application note provides a detailed protocol for the metabolite identification of a nitrogen-containing compound, using the coccidiostat Arprinocid as a representative example, through ¹⁵N labeling and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).

Nitrogen-15 (¹⁵N) is a non-radioactive, stable isotope of nitrogen.[4] Its incorporation into a drug molecule results in a predictable mass shift for the parent drug and any nitrogen-containing metabolites, facilitating their detection and structural elucidation.[5][6] This approach is particularly advantageous for identifying novel or unexpected metabolites and for differentiating between isomeric metabolites. The use of ¹⁵N labeling in conjunction with high-resolution mass spectrometry provides a robust platform for comprehensive metabolite profiling.[7][8][9]

Experimental Workflow

The overall workflow for metabolite identification using ¹⁵N labeling involves several key stages, from the synthesis of the labeled compound to the final data analysis. The following diagram illustrates a typical experimental pipeline.

experimental_workflow cluster_synthesis Synthesis cluster_incubation Incubation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing synthesis Synthesis of ¹⁵N-labeled Arprinocid invitro In vitro incubation (e.g., liver microsomes) synthesis->invitro invivo In vivo administration (animal model) synthesis->invivo extraction Extraction of drug and metabolites from matrix invitro->extraction invivo->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data analysis to identify ¹⁴N/¹⁵N doublets lcms->data_analysis

Figure 1: General workflow for metabolite identification using ¹⁵N labeling.

Hypothetical Metabolic Pathway of Arprinocid

Arprinocid, a purine analogue, is expected to undergo various metabolic transformations. The following diagram illustrates a hypothetical metabolic pathway, highlighting potential sites of modification that can be investigated using ¹⁵N labeling.

metabolic_pathway cluster_metabolites Potential Metabolites Arprinocid Arprinocid (Unlabeled & ¹⁵N-labeled) M1 Hydroxylation (M+16) Arprinocid->M1 Phase I M2 N-dealkylation (M-C4H8) Arprinocid->M2 Phase I M3 Oxidation (M+16) Arprinocid->M3 Phase I M4 Glucuronidation (M+176) M1->M4 Phase II

Figure 2: Hypothetical metabolic pathway of Arprinocid.

Quantitative Data Summary

The key advantage of using ¹⁵N labeling is the ability to detect pairs of peaks in the mass spectrum corresponding to the unlabeled (¹⁴N) and labeled (¹⁵N) versions of the parent drug and its metabolites. The mass difference between these peaks will depend on the number of nitrogen atoms in the molecule. The following table presents hypothetical quantitative data for Arprinocid and its potential metabolites.

CompoundPutative BiotransformationMolecular FormulaTheoretical m/z [M+H]⁺ (¹⁴N)Theoretical m/z [M+H]⁺ (¹⁵N)Mass Shift (Δm/z)
Arprinocid -C₁₂H₁₀Cl₂N₄297.0355301.02363.9881
Metabolite 1 HydroxylationC₁₂H₁₀Cl₂N₄O313.0304317.01853.9881
Metabolite 2 N-dealkylationC₈H₆Cl₂N₄241.0042245.99233.9881
Metabolite 3 OxidationC₁₂H₁₀Cl₂N₄O313.0304317.01853.9881
Metabolite 4 GlucuronidationC₁₈H₁₈Cl₂N₄O₇489.0629493.05103.9881

Note: The mass shift of 3.9881 corresponds to the incorporation of four ¹⁵N atoms in place of four ¹⁴N atoms in the Arprinocid molecule. This value may vary depending on the actual number of nitrogen atoms in each metabolite.

Detailed Experimental Protocols

The following are generalized protocols for in vitro and in vivo metabolite identification of a ¹⁵N-labeled drug, using Arprinocid as an example.

Synthesis of ¹⁵N-labeled Arprinocid

The synthesis of ¹⁵N-labeled Arprinocid would require the use of ¹⁵N-labeled starting materials. The specific synthetic route would need to be designed to incorporate the ¹⁵N atoms at the desired positions within the purine ring structure. A purity of >99% for the ¹⁵N source is recommended to ensure high labeling efficiency.[4]

In Vitro Metabolite Identification using Liver Microsomes
  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), ¹⁴N-Arprinocid (final concentration 1 µM), and ¹⁵N-Arprinocid (final concentration 1 µM) in phosphate buffer (pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

    • Incubate at 37°C for 60 minutes with gentle shaking.

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Sample Preparation for LC-MS Analysis:

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

In Vivo Metabolite Identification in an Animal Model (e.g., Rat)
  • Dosing:

    • Administer a mixture of ¹⁴N-Arprinocid and ¹⁵N-Arprinocid (1:1 ratio) to rats via oral gavage at a suitable dose.

  • Sample Collection:

    • Collect urine and feces at specified time points (e.g., 0-8h, 8-24h, 24-48h).

    • Collect blood samples at various time points into heparinized tubes and centrifuge to obtain plasma.

  • Sample Preparation:

    • Plasma: Precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Centrifuge and collect the supernatant.

    • Urine: Centrifuge to remove any particulate matter.

    • Feces: Homogenize with a suitable solvent (e.g., methanol/water), centrifuge, and collect the supernatant.

    • Evaporate the supernatants to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the parent drug and its metabolites (e.g., 5-95% B over 15 minutes).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan (e.g., m/z 100-1000) for initial screening, followed by data-dependent MS/MS for structural elucidation.

    • Collision Energy: Ramped collision energy to obtain informative fragment ions.

    • High-resolution mass spectrometry is recommended for accurate mass measurements and molecular formula determination.[10]

Data Analysis
  • Metabolite Identification:

    • Process the raw LC-MS data using appropriate software.

    • Search for pairs of peaks with the expected mass difference corresponding to the number of nitrogen atoms in the molecule.

    • The co-elution of the ¹⁴N and ¹⁵N-labeled species provides high confidence in the identification of drug-related metabolites.

  • Structural Elucidation:

    • Analyze the MS/MS fragmentation patterns of the unlabeled and labeled metabolites.

    • The mass shift in the fragment ions will indicate the location of the nitrogen atoms within the molecule, aiding in the structural elucidation of the metabolites.

Conclusion

The use of ¹⁵N labeling is a highly effective strategy for the comprehensive identification and characterization of drug metabolites. This approach simplifies the detection of drug-related material in complex biological matrices and provides a high degree of confidence in metabolite identification. The protocols and data presented in this application note offer a framework for researchers to apply this powerful technique to their own drug discovery and development programs. While specific experimental conditions may need to be optimized for different compounds and biological systems, the fundamental principles outlined here provide a solid foundation for successful metabolite identification studies.

References

Troubleshooting & Optimization

Arprinocid-15N3 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Arprinocid-15N3 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Due to its low aqueous solubility, the primary recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2]

Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. What is happening?

A2: This common issue is known as "precipitation upon dilution." It occurs because this compound is highly soluble in an organic solvent like DMSO but has very low solubility in aqueous solutions. When the DMSO stock solution is added to an aqueous medium, the overall solvent polarity increases, causing the compound to exceed its solubility limit and precipitate out of the solution.[3]

Q3: What is the maximum concentration of DMSO that is safe for most cell cultures?

A3: To avoid solvent-induced toxicity, the final concentration of DMSO in your aqueous medium should be kept as low as possible, typically below 0.5% (v/v).[3]

Q4: How should I store my this compound stock solution?

A4: For long-term stability, stock solutions of this compound in DMSO should be stored at -20°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3]

Solubility Data

SolventEstimated SolubilityRecommendations & Notes
DMSO Soluble (e.g., 4.8 mg/mL for Arprinocide)[1]Recommended for preparing high-concentration stock solutions. Sonication may aid dissolution.[1]
DMF Likely SolubleA potential alternative to DMSO for stock solutions.
Ethanol Sparingly SolubleMay require heating or sonication; not ideal for high-concentration stocks.[3]
Water / PBS (pH 7.2) Poorly Soluble / InsolubleDirect dissolution in aqueous buffers is not recommended.[3]

Troubleshooting Guide

Issue 1: this compound Powder is Not Dissolving in the Chosen Solvent.
  • Possible Cause 1: Incorrect solvent selection.

    • Solution: Use DMSO as the primary solvent for creating a stock solution.[1][2]

  • Possible Cause 2: The concentration is too high for the solvent's capacity.

    • Solution: Try to dissolve a smaller amount of the compound or increase the volume of the solvent.

  • Possible Cause 3: Dissolution is slow at room temperature.

    • Solution: To aid dissolution, gently warm the solution to 37°C or use a sonicator. Be cautious, as excessive heat may degrade the compound.[3]

Issue 2: The Compound Dissolves in DMSO but Precipitates Upon Dilution into an Aqueous Buffer.

This is the most common challenge encountered with poorly soluble compounds.

  • Solution 1: Optimize the Dilution Protocol.

    • Prepare a high-concentration stock solution in 100% DMSO.

    • While vigorously vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution drop-by-drop. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.[4]

    • Ensure the final DMSO concentration remains below 0.5%.

  • Solution 2: Employ Co-solvents.

    • The use of a co-solvent can increase the solubility of a lipophilic drug.[5][6] Consider preparing your final solution with a small percentage of a pharmaceutically acceptable co-solvent like ethanol or polyethylene glycol (PEG), in addition to DMSO, if your experimental system allows.

  • Solution 3: Adjust the pH.

    • For compounds with ionizable groups, adjusting the pH of the aqueous buffer can significantly improve solubility.[4][7]

  • Solution 4: Utilize Surfactants.

    • Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[8] This technique is often used in formulation development.

  • Solution 5: Particle Size Reduction.

    • While more applicable to formulation development than routine lab experiments, techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[9][10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortexer

  • Sonicator or water bath (optional)

Procedure:

  • Weigh Compound: Accurately weigh a precise amount of this compound powder (the molecular weight of Arprinocid is 277.68 g/mol ; the 15N3 labeled version will be slightly higher).

  • Calculate Solvent Volume: Based on the molecular weight, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of DMSO to the tube containing the compound.

  • Mix: Cap the tube tightly and vortex thoroughly for 1-2 minutes.[4] If the compound does not fully dissolve, brief sonication (5-10 minutes) or gentle warming to 37°C can be applied.[3][4]

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3]

Protocol 2: Dilution of DMSO Stock into Aqueous Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer or cell culture medium

  • Sterile tubes

  • Vortexer

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Buffer: Place the required volume of your final aqueous buffer into a sterile tube.

  • Vortex and Dilute: While vigorously vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution drop-by-drop. For example, to make a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock. This results in a final DMSO concentration of 0.1%.[3]

  • Inspect for Precipitation: After addition, visually inspect the solution for any cloudiness or crystals. If precipitation occurs, you may need to lower the final concentration or explore other solubilization strategies outlined in the troubleshooting guide.

  • Use Immediately: It is best practice to use the final working solution immediately after preparation to minimize the risk of precipitation over time.[3]

Visualizations

G Troubleshooting Workflow for this compound Solubility Issues start Start: Need to prepare This compound solution dissolve Attempt to dissolve in 100% DMSO start->dissolve check_dissolution Is it fully dissolved? dissolve->check_dissolution dilute Add DMSO stock to vortexing aqueous buffer dissolve->dilute increase_solubility Troubleshoot Dissolution: - Gently warm (37°C) - Sonicate - Reduce concentration check_dissolution->increase_solubility No prepare_aqueous Prepare aqueous buffer check_dissolution->prepare_aqueous Yes increase_solubility->dissolve prepare_aqueous->dilute check_precipitation Does it precipitate? dilute->check_precipitation success Success: Solution is ready for experiment (Use immediately) check_precipitation->success No troubleshoot_precipitation Troubleshoot Precipitation: - Lower final concentration - Use co-solvents - Adjust pH check_precipitation->troubleshoot_precipitation Yes troubleshoot_precipitation->dilute

Caption: A logical workflow for troubleshooting this compound solubility issues.

G Protocol for Preparing a Working Solution cluster_stock Step 1: Prepare DMSO Stock cluster_working Step 2: Prepare Aqueous Working Solution weigh Weigh this compound add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate until fully dissolved add_dmso->dissolve store Aliquot and store at -20°C dissolve->store thaw Thaw one aliquot of stock prepare_buffer Vortex aqueous buffer thaw->prepare_buffer add_stock Slowly add stock to vortexing buffer prepare_buffer->add_stock use Use immediately add_stock->use

Caption: A standard protocol for preparing an this compound working solution.

References

Optimizing LC gradient for Arprinocid-15N3 separation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Arprinocid-15N3 Analysis

This guide provides troubleshooting advice, frequently asked questions (FAQs), and a baseline experimental protocol for optimizing the liquid chromatography (LC) gradient for the separation of this compound.

Troubleshooting Common LC Gradient Issues

Optimizing an LC gradient is critical for achieving accurate and reproducible results. The following table outlines common problems encountered during the separation of this compound, their potential causes, and recommended solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column; pH of the mobile phase is inappropriate for the analyte.Add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to suppress silanol activity and ensure consistent analyte protonation.[1]
Poor Peak Shape (Fronting) Column overload; sample solvent is too strong.Decrease the concentration of the injected sample. Ensure the sample is dissolved in a solvent that is weaker than or equal to the initial mobile phase composition.
Poor Resolution / Co-elution The gradient is too steep (elution strength increases too quickly).Decrease the gradient slope (e.g., change from a 5-95% B in 10 min to 5-95% B in 20 min). Incorporate an isocratic hold at the beginning of the gradient to improve separation of early-eluting peaks.[2]
Inconsistent Retention Times Insufficient column equilibration time between runs; mobile phase composition variability.Ensure the column is equilibrated with at least 5-10 column volumes of the initial mobile phase.[3] Premix mobile phases or use a high-quality pump for accurate gradient formation.
Low Signal Intensity Analyte precipitation on the column; suboptimal mobile phase pH affecting ionization (if using MS detection).Arprinocid has low aqueous solubility.[4] Ensure the initial percentage of the organic solvent is high enough to maintain solubility. For MS, optimize the mobile phase pH with modifiers (e.g., formic acid for positive mode ESI) to enhance ionization.
Baseline Drift During Gradient Mobile phase components have different UV absorbance at the detection wavelength.Use high-purity HPLC-grade solvents. Select a detection wavelength where mobile phase absorbance is minimal, or use a reference wavelength.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Arprinocid to consider for LC method development?

A1: Arprinocid, 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine, is a moderately hydrophobic molecule.[5][6] Its computed XLogP3 value is 2.4, indicating good retention on reversed-phase columns like C18.[7] It has several nitrogen atoms that can be protonated, making the mobile phase pH an important parameter for controlling retention and peak shape. Its solubility in purely aqueous solutions is low.[4]

Q2: Does the 15N3 isotopic label change the chromatographic behavior?

A2: For the purposes of LC, the isotopic labeling in this compound does not significantly alter its chemical properties or chromatographic retention time compared to the unlabeled standard. The primary difference will be its mass, which is critical for mass spectrometry (MS) detection but not for UV-based detection or general separation behavior.

Q3: What is a good starting column and mobile phase for this compound?

A3: A C18 reversed-phase column is an excellent starting point.[7][8] Common dimensions are 2.1 or 4.6 mm ID and 50-150 mm length, with particle sizes from 1.8 to 5 µm. For the mobile phase, a combination of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is recommended.[1][8] The formic acid helps to improve peak shape by ensuring the molecule is protonated.

Q4: How do I perform an initial "scouting" gradient?

A4: A good scouting gradient runs over a wide range to determine the approximate elution conditions. A typical scouting run might be a linear gradient from 5% to 95% organic solvent (Solvent B) over 15-20 minutes.[1] This will show where the this compound peak elutes, allowing you to design a more focused and efficient gradient around that point.

Q5: My peak is eluting very late. How can I shorten the run time?

A5: To shorten the analysis time, you can make the gradient steeper (increase the %B change per minute), increase the flow rate, or increase the initial percentage of the organic solvent (e.g., start at 20% B instead of 5% B). Be aware that these changes may reduce resolution.

Baseline Experimental Protocol

This protocol provides a starting point for the analysis of this compound. Further optimization based on your specific instrumentation and separation goals is encouraged.

Instrumentation and Materials

  • HPLC/UHPLC System: With binary or quaternary pump, autosampler, column oven, and UV or MS detector.

  • Column: Standard C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.2 µm particle size).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).

  • Sample Diluent: 50:50 Acetonitrile:Water.

Chromatographic Conditions

ParameterValue
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
UV Detection 260 nm
MS Detection (if applicable) ESI+, monitor precursor m/z for this compound

Gradient Program

Time (minutes)% Mobile Phase B (Acetonitrile w/ 0.1% FA)
0.010
1.010
12.095
14.095
14.110
18.010

Visual Workflow and Parameter Guides

TroubleshootingWorkflow problem problem cause cause solution solution start start A Observe Chromatogram B Problem Identified? A->B C1 Poor Resolution B->C1 No C2 Peak Tailing B->C2 C3 RT Drifting B->C3 F Analysis OK B->F Yes D1 Gradient too steep? C1->D1 D2 Secondary Interactions? C2->D2 D3 Poor Equilibration? C3->D3 E1 Decrease Gradient Slope D1->E1 E2 Add 0.1% Formic Acid D2->E2 E3 Increase Equilibration Time D3->E3 E1->A E2->A E3->A

Caption: A logical workflow for troubleshooting common LC separation issues.

ParameterRelationships A Separation Quality B Resolution A->B C Peak Shape A->C D Retention Time A->D E Gradient Slope B->E F Mobile Phase (pH, Organic) B->F H Column Chemistry B->H C->F C->H I Temperature C->I D->E D->F G Flow Rate D->G D->I

Caption: Interrelationships between adjustable LC parameters and separation quality.

References

Minimizing isotopic exchange of Arprinocid-15N3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Arprinocid-¹⁵N₃. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange and ensuring the integrity of Arprinocid-¹⁵N₃ in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Arprinocid-¹⁵N₃ and where are the isotopic labels located?

Arprinocid is an anticoccidial agent with the chemical name 9-(2-Chloro-6-fluorophenylmethyl)-9H-purin-6-amine. In Arprinocid-¹⁵N₃, three nitrogen atoms in the purine ring are replaced with the stable isotope ¹⁵N. This labeling is crucial for its use as an internal standard in quantitative mass spectrometry-based assays.

Q2: What is isotopic exchange and why is it a concern for Arprinocid-¹⁵N₃?

Isotopic exchange is a process where an isotope in a labeled compound is replaced by another isotope of the same element from the surrounding environment. For Arprinocid-¹⁵N₃, this would involve the replacement of a ¹⁵N atom in the purine ring with a naturally abundant ¹⁴N atom. This is a significant concern because it alters the mass of the internal standard, leading to inaccurate quantification in mass spectrometry analysis. Loss of the ¹⁵N label can result in an underestimation of the internal standard's concentration, which in turn leads to an overestimation of the analyte's concentration.

Q3: Is isotopic exchange of the ¹⁵N atoms in the purine ring of Arprinocid-¹⁵N₃ likely to occur?

While the carbon-nitrogen bonds in the purine ring are generally stable, recent research has demonstrated that ¹⁴N to ¹⁵N isotopic exchange in nitrogen heterocycles is chemically feasible under specific conditions.[1][2][3] These conditions typically involve chemical activation of a ring nitrogen followed by a ring-opening and ring-closing mechanism. While such conditions are not typical for standard analytical procedures, the possibility of exchange under harsh experimental or storage conditions cannot be entirely ruled out.

Q4: What are the primary factors that could promote isotopic exchange in Arprinocid-¹⁵N₃?

Based on the chemical structure of Arprinocid and general principles of chemical stability, the following factors could potentially promote isotopic exchange or degradation of the molecule, which might lead to the loss of the isotopic label's integrity:

  • Extreme pH: Both highly acidic and highly basic conditions can promote hydrolysis of the purine ring.[4]

  • High Temperatures: Elevated temperatures can accelerate degradation reactions.[4]

  • Oxidizing Agents: The purine ring can be susceptible to oxidation.[4]

  • Photolytic Degradation: Exposure to UV light can induce cleavage of the molecule.[4]

  • Enzymatic Degradation: In biological systems, purine metabolism involves enzymatic cleavage and modification of the purine ring.[5][6][7][8][9]

Troubleshooting Guide: Minimizing Isotopic Exchange

This guide provides troubleshooting for common issues that may arise during the use of Arprinocid-¹⁵N₃, with a focus on preventing isotopic exchange.

Observed Problem Potential Cause Recommended Action
Inaccurate or inconsistent quantification results Isotopic exchange of ¹⁵N with ¹⁴N.Review sample preparation, storage, and analytical conditions for factors that could promote exchange (see table below).
Degradation of Arprinocid-¹⁵N₃.Analyze for known degradation products. Implement preventative measures to minimize degradation.
Appearance of a signal at the m/z of unlabeled Arprinocid in a pure Arprinocid-¹⁵N₃ sample In-source fragmentation or back-exchange in the mass spectrometer.Optimize MS source conditions (e.g., temperature, voltages) to minimize in-source reactions.
Contamination of the Arprinocid-¹⁵N₃ standard.Verify the isotopic purity of the standard with a fresh stock solution.
Loss of signal intensity of Arprinocid-¹⁵N₃ over time in prepared samples Degradation of the compound.Prepare samples fresh and analyze them promptly. If storage is necessary, use recommended conditions.
Adsorption to sample vials or tubing.Use silanized glassware or polypropylene vials and tubing to minimize adsorption.
Table 1: Factors Influencing Arprinocid-¹⁵N₃ Stability and Recommended Preventative Measures
Factor Potential Impact Preventative Measures
pH Acidic or basic hydrolysis can open the purine ring, potentially leading to loss of the ¹⁵N label.[4]- Maintain sample and mobile phase pH in the neutral range (pH 6-8) where possible.- Avoid prolonged exposure to strong acids or bases. If acidic or basic conditions are required for extraction, neutralize the sample as soon as possible.
Temperature High temperatures accelerate chemical degradation.[4]- Store stock solutions and prepared samples at low temperatures (e.g., -20°C or -80°C).- Avoid repeated freeze-thaw cycles.- Minimize the temperature of the autosampler and MS source.
Solvent Protic solvents (e.g., water, methanol) are more likely to participate in exchange reactions than aprotic solvents (e.g., acetonitrile, DMSO).- Use aprotic solvents for storing stock solutions.- Minimize the time samples are in aqueous solutions.
Light Exposure UV light can cause photolytic degradation.[4]- Store standards and samples in amber vials or protect them from light.- Use a UV-protected autosampler if available.
Enzymatic Activity In biological matrices (e.g., plasma, tissue homogenates), enzymes involved in purine metabolism could potentially degrade Arprinocid.[5][7][8]- For in vitro studies, consider heat-inactivating enzymes in the matrix before adding Arprinocid-¹⁵N₃.- For in vivo studies, be aware of potential metabolic pathways and analyze samples promptly after collection.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol is adapted from a standard forced degradation study for Arprinocid and can be used to evaluate the stability of Arprinocid-¹⁵N₃ under various stress conditions.[4]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of Arprinocid-¹⁵N₃ in a suitable solvent (e.g., methanol or DMSO).

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solution of Arprinocid-¹⁵N₃ (100 µg/mL in a suitable solvent) to UV light (254 nm) for 24 hours.

  • Thermal Degradation: Heat the solid Arprinocid-¹⁵N₃ at 105°C for 24 hours, then dissolve in a suitable solvent.

3. Sample Analysis:

  • Before analysis by LC-MS/MS, neutralize the acidic and basic samples.

  • Dilute all stressed samples to an appropriate concentration with the mobile phase.

  • Analyze the samples for the presence of the Arprinocid-¹⁵N₃ peak and any potential degradation products.

  • Monitor the m/z channel for unlabeled Arprinocid to check for isotopic exchange.

Protocol 2: Analysis of Arprinocid-¹⁵N₃ by LC-MS/MS

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.2 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Arprinocid: Monitor the transition for the unlabeled compound.

    • Arprinocid-¹⁵N₃: Monitor the transition for the labeled compound (precursor and product ions will be shifted according to the number of ¹⁵N atoms).

  • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature, desolvation temperature, and gas flows) for maximum signal intensity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing stock Arprinocid-¹⁵N₃ Stock Solution spike Spike Sample with Stock stock->spike sample Biological or Environmental Sample sample->spike extract Sample Extraction spike->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms quant Quantification ms->quant check Isotopic Purity Check ms->check

Caption: Experimental workflow for the analysis of Arprinocid using Arprinocid-¹⁵N₃ as an internal standard.

degradation_pathways cluster_stressors Stress Conditions cluster_products Potential Outcomes Arprinocid Arprinocid-¹⁵N₃ Acid Acidic pH Arprinocid->Acid Base Basic pH Arprinocid->Base Oxidation Oxidizing Agents Arprinocid->Oxidation Light UV Light Arprinocid->Light Enzymes Enzymes Arprinocid->Enzymes Hydrolysis Ring Hydrolysis Acid->Hydrolysis Base->Hydrolysis Oxidized Oxidized Products Oxidation->Oxidized Cleavage Molecular Cleavage Light->Cleavage Metabolites Metabolites Enzymes->Metabolites Exchange ¹⁵N/¹⁴N Exchange Hydrolysis->Exchange Oxidized->Exchange Cleavage->Exchange Metabolites->Exchange

Caption: Potential degradation pathways and the risk of isotopic exchange for Arprinocid-¹⁵N₃ under various stress conditions.

References

Troubleshooting Arprinocid-15N3 degradation in samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arprinocid-15N3. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Arprinocid and its primary metabolite?

Arprinocid is an anticoccidial agent used in veterinary medicine, particularly in poultry. In vivo, it is metabolized in the liver by cytochrome P-450 enzymes to its active form, Arprinocid-1-N-oxide.[1][2] This N-oxide metabolite is considered the more potent anticoccidial compound.[2]

Q2: What are the recommended storage conditions for Arprinocid?

For short-term storage (days to weeks), Arprinocid should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[2]

Q3: What are the known degradation pathways for Arprinocid?

Based on its chemical structure, Arprinocid is susceptible to degradation through several pathways:

  • Hydrolysis: Under acidic or basic conditions, the purine ring may undergo hydrolysis, potentially leading to the opening of the imidazole ring or cleavage of the bond between the benzyl group and the purine ring.[1]

  • Oxidation: The primary oxidative metabolite is Arprinocid-1-N-oxide. Further oxidation can lead to the formation of hypoxanthine, xanthine, and uric acid analogues.[1]

  • Photolysis: Exposure to UV light can cause photolytic degradation, leading to the cleavage of the molecule and the formation of various radical species.[1]

Q4: How can I quantify this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the recommended technique for the detailed analysis and quantification of this compound and its degradation products.[1] Colorimetric methods have also been described for its determination in animal feed.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Sample Degradation Improper storage conditions (exposure to light, high temperatures, or non-neutral pH).Store samples in a dry, dark environment at the recommended temperature (-20°C for long-term). Prepare solutions fresh and in a suitable solvent.
Contamination of reagents or solvents.Use high-purity, fresh reagents and solvents.
Inconsistent Results in Biological Assays Degradation of this compound to less active or inactive forms.Prepare fresh stock solutions for each experiment. Monitor the stability of the compound in the experimental medium.
Variability in the metabolic activation to Arprinocid-1-N-oxide.Ensure consistent experimental conditions, including cell lines or animal models that have active cytochrome P-450 enzyme systems.
Poor Chromatographic Peak Shape Inappropriate mobile phase pH for HPLC analysis.Adjust the mobile phase to a slightly acidic pH (e.g., using 0.1% formic acid) to improve the peak shape of the basic Arprinocid molecule.[1]
Column degradation.Use a new column or flush the existing one with a strong solvent.
Low Sensitivity in LC-MS Analysis Suboptimal ionization of degradation products.Optimize mass spectrometry conditions, including the ionization mode (ESI positive is generally suitable) and collision energy for each analyte.[1]
Low concentration of degradation byproducts.Concentrate the sample or adjust the injection volume.

Quantitative Data

In Vivo Metabolite Concentration

The following table summarizes the reported concentrations of Arprinocid and its active metabolite, Arprinocid-1-N-oxide, in chicken liver after continuous dietary administration.

AnalyteMatrixConcentration (ppm)
ArprinocidChicken Liver0.64
Arprinocid-1-N-oxideChicken Liver0.33

Data from a study where chickens were fed a diet containing 70 ppm of Arprinocid.

Forced Degradation of this compound (Illustrative Data)

The following table provides a hypothetical summary of results from a forced degradation study on this compound, based on known degradation pathways. These values are for illustrative purposes to demonstrate the expected outcome of such a study.

Stress Condition% Degradation of this compoundMajor Degradation Products Identified
0.1 M HCl (60°C, 24h)~15%Purine ring-opened products, (2-chloro-6-fluorophenyl)methanamine
0.1 M NaOH (60°C, 24h)~25%Purine ring-opened products, Benzyl-purine cleavage products
3% H₂O₂ (RT, 24h)~30%Arprinocid-1-N-oxide, Hypoxanthine/Xanthine analogues
UV Light (254 nm, 24h)~10%Various photolytic cleavage products
Heat (105°C, 24h)~5%Minor thermal decomposition products

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for inducing the degradation of this compound to study its stability and identify degradation products.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.[1]

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours.[1]

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.[1]

  • Photolytic Degradation: Expose a solution of this compound to UV light at 254 nm for 24 hours.[1]

  • Thermal Degradation: Heat solid this compound at 105°C for 24 hours.[1]

  • Sample Analysis: Prior to injection into an LC-MS system, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.

LC-MS/MS Method for Quantification

This protocol provides a general framework for the quantification of this compound and its metabolites.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase A: 0.1% Formic acid in water.[1]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]

    • Gradient: Optimize a gradient elution from Mobile Phase A to Mobile Phase B to achieve separation of the parent compound and its degradation products.

    • Column Temperature: 30°C.[1]

    • Injection Volume: 10 µL.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.[1]

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • Precursor and Product Ions: Determine the specific m/z transitions for this compound and its expected degradation products. For Arprinocid, the precursor ion is m/z 278.1.[1]

Visualizations

Metabolic Activation and Mechanism of Action of Arprinocid

Arprinocid Arprinocid (Prodrug) CYP450 Cytochrome P-450 (Liver) Arprinocid->CYP450 N-oxidation Metabolite Arprinocid-1-N-oxide (Active Metabolite) CYP450->Metabolite ER Parasite Endoplasmic Reticulum Metabolite->ER Binds to & triggers metabolism Disruption ER Disruption & Vacuole Formation ER->Disruption Death Parasite Cell Death Disruption->Death cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Neutralize Neutralization (for acid/base samples) Acid->Neutralize Base Base Hydrolysis (0.1 M NaOH, 60°C) Base->Neutralize Oxidation Oxidation (3% H₂O₂) Dilute Dilution Oxidation->Dilute Photo Photolysis (UV 254 nm) Photo->Dilute Thermal Thermal (105°C, solid) Thermal->Dilute Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Photo Start->Thermal Neutralize->Dilute Analysis LC-MS/MS Analysis Dilute->Analysis Results Data Interpretation: - % Degradation - Identify Products Analysis->Results

References

Improving extraction efficiency of Arprinocid-15N3 from tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of Arprinocid-15N3 from tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflow.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound from tissue samples.

Problem Potential Cause Recommended Solution
Low Recovery of this compound Incomplete tissue homogenization.Ensure the tissue is thoroughly homogenized to a uniform consistency. Bead beaters or rotor-stator homogenizers are effective for most tissue types. For tougher tissues like muscle, consider enzymatic digestion prior to mechanical homogenization.[1]
Inappropriate extraction solvent.Arprinocid is soluble in DMSO and sparingly soluble in ethanol.[2] For tissue extraction, acetonitrile is a commonly used and effective solvent for coccidiostats.[3] Consider using a mixture of acetonitrile with an aqueous buffer to improve penetration into the tissue matrix.
Incorrect pH of the extraction solvent.The pH of the extraction solvent can significantly impact the recovery of ionizable compounds. While specific pKa data for Arprinocid is not readily available, as a purine derivative, its extraction may be pH-dependent. Experiment with adjusting the pH of the extraction buffer (e.g., pH 4-6) to optimize recovery.
Insufficient mixing or incubation time.Ensure vigorous mixing (e.g., vortexing, shaking) and adequate incubation time to allow for the complete partitioning of this compound from the tissue matrix into the solvent.
High fat content in the tissue sample (e.g., liver, skin).Lipids can interfere with extraction and subsequent analysis. A defatting step with a non-polar solvent like hexane after the initial extraction can help remove interfering lipids. The QuEChERS method with a C18 sorbent in the cleanup step is also effective in removing fats.[1][4]
High Matrix Effects in LC-MS/MS Analysis Co-elution of interfering substances from the tissue matrix.Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy of LC-MS/MS analysis.[4][5][6][7][8]
- Improve the cleanup step: Utilize dispersive solid-phase extraction (dSPE) with sorbents like C18 to remove lipids and primary secondary amine (PSA) to remove fatty acids and sugars.[1][4]
- Optimize chromatographic separation: Adjust the mobile phase composition and gradient to separate this compound from co-eluting matrix components.
- Use a stable isotope-labeled internal standard: this compound itself serves as an excellent internal standard to compensate for matrix effects and variations in extraction recovery.
Precipitation of Analyte During Extraction Solvent incompatibility.When using a combination of organic and aqueous solvents, ensure they are miscible in the chosen proportions to prevent precipitation.
Change in temperature.Sudden changes in temperature during the extraction process can cause precipitation. Maintain a consistent temperature throughout the procedure.
Inconsistent Results Variability in tissue sample composition.Biological variability is inherent. To minimize its impact, homogenize larger tissue samples before taking aliquots for extraction.
Inconsistent execution of the protocol.Ensure all steps of the extraction protocol are performed consistently across all samples, including volumes, times, and mixing speeds.

Frequently Asked Questions (FAQs)

Q1: What is the best method for homogenizing poultry liver tissue for this compound extraction?

A1: For soft tissues like the liver, mechanical homogenization using a bead beater or a high-speed rotor-stator homogenizer is highly effective and generally provides consistent results.[1]

Q2: Which extraction method—LLE, SPE, or QuEChERS—is recommended for this compound from chicken muscle?

A2: While all three methods can be optimized for this compound extraction, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often preferred for multi-residue analysis of veterinary drugs in animal tissues due to its simplicity, speed, and high-throughput capabilities.[1][4] It combines extraction and cleanup in a few simple steps.

Q3: What are the recommended solvents for QuEChERS extraction of this compound?

A3: Acetonitrile is the most commonly used extraction solvent in QuEChERS methods for veterinary drug residue analysis.[1][3] It offers good extraction efficiency for a wide range of compounds and is compatible with subsequent cleanup steps and LC-MS/MS analysis.

Q4: How can I minimize lipid interference when extracting from fatty tissues like chicken skin?

A4: To minimize lipid interference, you can incorporate a defatting step using n-hexane after the initial acetonitrile extraction. Alternatively, during the dispersive SPE cleanup step of the QuEChERS method, include a C18 sorbent, which effectively removes lipids and other non-polar interferences.[4]

Q5: Is it necessary to use an internal standard for the analysis of this compound?

A5: Yes, using a stable isotope-labeled internal standard is highly recommended for accurate quantification, especially when dealing with complex matrices like tissues. This compound is an ideal internal standard for the analysis of unlabeled Arprinocid, as it co-elutes and experiences similar matrix effects and extraction recovery, allowing for reliable correction of any variations.

Quantitative Data on Extraction Efficiency

The following tables summarize typical recovery data for coccidiostats and other veterinary drugs from poultry tissues using different extraction methods. This data can be used as a reference for optimizing the extraction of this compound.

Table 1: Comparison of Extraction Methods for Coccidiostats in Chicken Liver

Extraction Method Analytes Average Recovery (%) Relative Standard Deviation (RSD, %) Reference
QuEChERSDiclazuril, Nicarbazin, Lasalocid915.5[9]
LLE-SPERobenidine, Halofuginone, Lasalocid, Monensin, Salinomycin, Narasin, Maduramicin72-973-15[10]
Acetonitrile Extraction with SPE cleanupClazuril, Decoquinate, Diclazuril, Halofuginone, Nicarbazin, Robenidine, and others70-110< 20

Table 2: Influence of dSPE Sorbent on Recovery in QuEChERS Method for Veterinary Drugs in Chicken Muscle

dSPE Sorbent Analyte Class Average Recovery (%) Reference
C18Multiple Veterinary Drugs85-105[4]
PSAMultiple Veterinary Drugs80-110[4]
C18 + PSAMultiple Veterinary Drugs90-110[4]

Detailed Experimental Protocols

Protocol 1: QuEChERS Method for Extraction of this compound from Poultry Liver

This protocol is a general guideline and may require optimization for your specific laboratory conditions and instrumentation.

1. Sample Homogenization:

  • Weigh 2 g of thawed poultry liver tissue into a 50 mL centrifuge tube.

  • Add 8 mL of water and homogenize using a high-speed homogenizer until a uniform slurry is obtained.

2. Extraction:

  • To the homogenized sample, add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

  • Immediately cap the tube and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer 6 mL of the upper acetonitrile layer to a 15 mL centrifuge tube containing dSPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.

  • The extract is now ready for LC-MS/MS analysis. If necessary, the solvent can be evaporated and the residue reconstituted in a mobile phase-compatible solvent.

Visualizations

Experimental Workflow for QuEChERS Extraction

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Tissue Poultry Tissue Sample Homogenate Tissue Homogenate Tissue->Homogenate Homogenize Extraction Add Acetonitrile & QuEChERS Salts Homogenate->Extraction Centrifuge1 Vortex & Centrifuge Extraction->Centrifuge1 Supernatant Acetonitrile Extract Centrifuge1->Supernatant dSPE Add dSPE Sorbent (PSA + C18) Supernatant->dSPE Centrifuge2 Vortex & Centrifuge dSPE->Centrifuge2 Clean_Extract Clean Extract Centrifuge2->Clean_Extract Analysis LC-MS/MS Analysis Clean_Extract->Analysis

Caption: QuEChERS workflow for this compound extraction.

Logical Relationship for Troubleshooting Low Recovery

Low_Recovery_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions LowRecovery Low Recovery of This compound Homogenization Incomplete Homogenization LowRecovery->Homogenization Solvent Inappropriate Extraction Solvent LowRecovery->Solvent pH Suboptimal pH LowRecovery->pH Fat High Fat Content LowRecovery->Fat ImproveHomogenization Optimize Homogenization Technique Homogenization->ImproveHomogenization ChangeSolvent Use Acetonitrile-based Solvent Solvent->ChangeSolvent AdjustpH Test Different pH Values pH->AdjustpH Defatting Add Defatting Step or use C18 Sorbent Fat->Defatting

Caption: Troubleshooting logic for low extraction recovery.

References

Technical Support Center: Arprinocid-15N3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Arprinocid-15N3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to matrix effects in the analysis of Arprinocid and its stable isotope-labeled internal standard, this compound, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of Arprinocid?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative method for Arprinocid.[1][4] Endogenous components in biological matrices like plasma, tissues, or feed, such as phospholipids, salts, and proteins, are common causes of matrix effects.[1][5]

Q2: Why is a stable isotope-labeled internal standard like this compound used?

A2: A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS analysis.[6][7] Because it has nearly identical physicochemical properties to the analyte (Arprinocid), it co-elutes and experiences similar matrix effects.[6] By calculating the peak area ratio of the analyte to the SIL internal standard, variations in signal due to matrix effects can be effectively compensated for, leading to more accurate and precise quantification.[8][9]

Q3: What are the common biological matrices where matrix effects are observed for Arprinocid analysis?

A3: Arprinocid is an anticoccidial agent used in poultry.[10][11] Therefore, matrix effects are commonly encountered in biological matrices such as chicken liver, kidney, muscle, skin, fat, and excreta.[10] Additionally, analysis of animal feed can also be subject to significant matrix effects from various feed components.[12][13][14]

Q4: What are the primary techniques to assess matrix effects?

A4: The two main quantitative methods to assess matrix effects are the post-extraction spike method and the post-column infusion method.[1][3] The post-extraction spike method is more commonly used during method validation and involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution.[1] Post-column infusion provides a qualitative assessment by continuously infusing the analyte into the mass spectrometer while a blank extracted matrix is injected, revealing regions of ion suppression or enhancement in the chromatogram.[15]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects during the quantification of Arprinocid and this compound.

Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.
  • Possible Cause: Inconsistent matrix effects between different lots of blank matrix or between study samples and calibration standards.[2]

  • Troubleshooting Steps:

    • Evaluate Matrix Factor (MF) and Internal Standard (IS) Normalized MF: Quantitatively assess the matrix effect using the post-extraction spike method in at least six different lots of the biological matrix.[1] The IS-normalized MF should ideally be close to 1.0.[1]

    • Optimize Sample Preparation: If significant variability is observed, enhance the sample clean-up procedure. Transitioning from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can remove more interfering components.[4][16]

    • Chromatographic Separation: Modify the LC method to better separate Arprinocid and this compound from the matrix components causing ion suppression or enhancement. This can involve changing the column, mobile phase composition, or gradient profile.[8]

Issue 2: Significant ion suppression or enhancement is observed.
  • Possible Cause: Co-elution of highly abundant matrix components (e.g., phospholipids in plasma, complex components in feed).[5]

  • Troubleshooting Steps:

    • Identify the Source of Interference: Use the post-column infusion technique to pinpoint the retention time regions where ion suppression or enhancement occurs.[15]

    • Improve Sample Clean-up:

      • For Plasma/Tissue: Implement a phospholipid removal strategy, such as using specific SPE cartridges or a modified LLE protocol.

      • For Feed: Employ a multi-step extraction and clean-up procedure, potentially involving both LLE and SPE, to remove complex matrix components.[14]

    • Adjust Chromatography: Alter the chromatographic conditions to shift the retention time of Arprinocid away from the identified interference zones.

    • Consider a Different Ionization Source: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[16][17]

Logical Flow for Troubleshooting Matrix Effects

Troubleshooting_Workflow start Start: Inconsistent/Inaccurate Results assess_me Quantitatively Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_me_significant Is Matrix Effect Significant and/or Variable? assess_me->is_me_significant optimize_sp Optimize Sample Preparation (PPT -> LLE -> SPE) is_me_significant->optimize_sp Yes end_ok Method Acceptable is_me_significant->end_ok No optimize_lc Optimize Chromatography (Column, Mobile Phase, Gradient) optimize_sp->optimize_lc reassess_me Re-assess Matrix Effect optimize_lc->reassess_me is_me_acceptable Is Matrix Effect Acceptable? reassess_me->is_me_acceptable is_me_acceptable->end_ok Yes end_nok Further Investigation Required (e.g., different ionization) is_me_acceptable->end_nok No ME_Assessment_Workflow start Start prep_blank Extract Blank Matrix (n>=6 lots) start->prep_blank prep_neat Prepare Neat Solution (Analyte + IS in Mobile Phase) (Set B) start->prep_neat spike_post Spike with Analyte + IS (Set A) prep_blank->spike_post analyze Analyze Set A and Set B by LC-MS/MS spike_post->analyze prep_neat->analyze calculate_mf Calculate Matrix Factor (MF) and IS Normalized MF analyze->calculate_mf end End calculate_mf->end Arprinocid_Metabolism Arprinocid Arprinocid N_oxide Arprinocid-1-N-oxide (Active Metabolite) Arprinocid->N_oxide Metabolism Hypoxanthine Hypoxanthine analogue Arprinocid->Hypoxanthine Benzyl_alcohol 2-chloro-6-fluorobenzylalcohol Arprinocid->Benzyl_alcohol Benzoic_acid 2-chloro-6-fluorobenzoic acid Benzyl_alcohol->Benzoic_acid Oxidation

References

Arprinocid-15N3 peak tailing in chromatography and how to fix it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with Arprinocid-15N3 in their chromatographic experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than its leading edge. In quantitative terms, a peak is considered to be tailing if its USP Tailing Factor (Tf) or Asymmetry Factor (As) is greater than 1.2.[1][2] This distortion is problematic because it can degrade the separation (resolution) between adjacent peaks, lead to inaccurate peak integration, and reduce the overall precision and robustness of the analytical method.[2]

Arprinocid is a purine analog containing basic amine functional groups.[3][4] Basic compounds like Arprinocid are particularly susceptible to peak tailing, especially when using standard silica-based reversed-phase columns.[1][5]

Q2: What is the primary chemical cause of peak tailing for this compound?

The most common cause of peak tailing for basic compounds like this compound is secondary interactions with the stationary phase.[5][6] Silica-based columns, such as C18 or C8, have residual, unreacted silanol groups (Si-OH) on their surface.[7] At a mid-range mobile phase pH (e.g., pH 4-7), these silanol groups can become ionized (negatively charged, Si-O⁻) and strongly interact with the protonated (positively charged) basic sites on the this compound molecule through ionic exchange.[1][7] This secondary retention mechanism is stronger and has slower kinetics than the primary reversed-phase interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.[7]

cluster_0 Stationary Phase Surface Silica Silica Silanol Ionized Silanol (Si-O⁻) Arprinocid Protonated this compound (Basic Amine Site, R-NH3⁺) Arprinocid->Silanol Strong Secondary Interaction (Ionic Attraction)

Caption: Secondary ionic interaction between this compound and a silanol group.

Q3: How does the mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor in controlling peak shape for basic analytes.[8]

  • High/Neutral pH (e.g., > 4): Silanol groups are ionized (Si-O⁻), leading to the strong secondary interactions described in Q2, which causes significant peak tailing.[1][7]

  • Low pH (e.g., < 3): The high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[1][9] This minimizes the strong ionic secondary interactions, allowing for a more symmetrical peak based on the primary hydrophobic retention mechanism.[1][10]

Q4: Besides chemical interactions, what are other common causes of peak tailing?

If all peaks in your chromatogram are tailing (not just this compound), the cause is more likely to be physical or instrumental.[8]

  • Column Contamination & Degradation: Buildup of sample matrix on the column inlet frit or degradation of the stationary phase can create active sites or disrupt the flow path.[5][11]

  • Column Void: A void or channel in the column packing bed can cause the sample band to spread unevenly, leading to distorted peaks.[1][12] This can be caused by pressure shocks or using a mobile phase pH that dissolves the silica.[9][12]

  • Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening and tailing.[2][6][13]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a "right triangle" peak shape, which is a form of tailing.[5][6][8]

Q5: How can I quickly diagnose the cause of my peak tailing?

A simple diagnostic test can help differentiate between chemical and physical causes. Inject a neutral, non-polar compound (e.g., Toluene or Naphthalene) under the same conditions.

  • If the neutral compound gives a symmetrical peak: The problem is likely due to specific chemical interactions between this compound and the column (i.e., silanol interactions).[12]

  • If the neutral compound also shows peak tailing: The problem is likely physical or instrumental, such as a column void, a blocked frit, or issues with extra-column volume.[12]

Troubleshooting Guide

Follow this logical workflow to identify and resolve this compound peak tailing.

start Peak Tailing Observed for this compound diag Step 1: Diagnose Inject neutral compound. Does it tail? start->diag chem_cause Chemical Cause: Secondary Interactions diag->chem_cause No phys_cause Physical/Instrumental Cause diag->phys_cause Yes step2 Step 2: Optimize Mobile Phase - Lower pH to 2.5-3.0 with acid (Formic, TFA) - Increase buffer concentration - Add competitive base (e.g., Triethylamine) Not recommended for LC-MS chem_cause->step2 step4 Step 4: Check Hardware - Inspect/replace column inlet frit - Check for column void (reverse & flush) - Minimize tubing length/diameter phys_cause->step4 step3 Step 3: Evaluate Column - Use an end-capped or base-deactivated column - Consider a different stationary phase (e.g., hybrid silica) step2->step3 result Peak Shape Improved? step3->result step5 Step 5: Check Sample - Reduce injection volume/concentration - Ensure sample is dissolved in mobile phase step4->step5 step5->result end Problem Solved result->end Yes revisit Re-evaluate Method result->revisit No

Caption: A logical workflow for troubleshooting this compound peak tailing.

Data Presentation

Optimizing chromatographic parameters can have a significant impact on peak shape. The table below illustrates the expected effect of mobile phase pH on the tailing factor for a basic compound like this compound.

Mobile Phase ConditionAnalyte StateSilanol StateDominant InteractionExpected Tailing Factor (Tf)Peak Shape
pH 7.0 (e.g., Water/ACN)Protonated (R-NH₃⁺)Ionized (Si-O⁻)Strong Ionic> 2.0Poor (Severe Tailing)
pH 4.5 (e.g., Acetate Buffer)Protonated (R-NH₃⁺)Partially IonizedMixed-Mode1.5 - 2.0Moderate Tailing
pH 2.7 (e.g., 0.1% Formic Acid)Protonated (R-NH₃⁺)Neutral (Si-OH)Hydrophobic1.0 - 1.3Good (Symmetrical)

Table based on general chromatographic principles for basic compounds.[1][9]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment using Formic Acid

This protocol is a first-line approach to mitigate peak tailing caused by silanol interactions and is compatible with mass spectrometry detectors.

Objective: To prepare a reversed-phase mobile phase with a pH of approximately 2.7 to suppress silanol ionization.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (or methanol)

  • High-purity formic acid (~99%)

  • Sterile, filtered mobile phase bottles

  • 0.2 µm or 0.45 µm solvent filters

Procedure:

  • Prepare Aqueous Phase (Solvent A):

    • Measure 1000 mL of HPLC-grade water into a clean graduated cylinder.

    • Transfer the water to a clean mobile phase bottle.

    • Carefully add 1.0 mL of formic acid to the water (for a 0.1% v/v concentration).

    • Cap the bottle and mix thoroughly by inversion.

    • Degas the solution using sonication or vacuum filtration.

  • Prepare Organic Phase (Solvent B):

    • Measure 1000 mL of HPLC-grade acetonitrile into a clean mobile phase bottle.

    • It is good practice to also add 0.1% formic acid to the organic phase to maintain consistency. Add 1.0 mL of formic acid to the acetonitrile, cap, and mix.

    • Degas the solution.

  • HPLC Setup:

    • Place the prepared solvents in the appropriate reservoirs on your HPLC system.

    • Purge the system thoroughly with the new mobile phases.

    • Equilibrate the column with your initial gradient conditions for at least 10-15 column volumes before injecting your sample.

Protocol 2: Column Flushing and Regeneration

If you suspect column contamination is causing peak tailing, a systematic flush can help restore performance. Warning: Always check the column manufacturer's guidelines for solvent compatibility and pressure limits. Do not perform this on a column connected to the detector.

Objective: To remove strongly retained contaminants from a reversed-phase column.

Procedure:

  • Disconnect Column: Disconnect the column outlet from the detector and direct it to a waste container.

  • Reverse Column: Reverse the column direction (connect the mobile phase flow to the column outlet). This helps flush contaminants from the inlet frit.[1]

  • Systematic Flush: Sequentially pump the following solvents through the column for at least 20 column volumes each. A typical flow rate is 1 mL/min for a 4.6 mm ID column.

    • 100% HPLC-grade Water: To remove salts and polar residues.

    • 100% Methanol: To remove moderately polar contaminants.

    • 100% Acetonitrile: To remove more non-polar contaminants.

    • 100% Isopropanol (optional, if compatible): To remove strongly bound non-polar contaminants.

  • Re-equilibration:

    • Return the column to its original flow direction.

    • Flush with the organic solvent of your mobile phase (e.g., 100% Acetonitrile) for 10 column volumes.

    • Flush with your mobile phase at its initial conditions until the baseline is stable.

  • Test Performance: Reconnect the column to the detector and inject a standard to assess if peak shape has improved. If not, the column may be permanently damaged and require replacement.[2]

References

Technical Support Center: Arprinocid-15N3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise in Arprinocid-15N3 mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in my this compound mass spec analysis?

High background noise in LC-MS analysis can originate from various sources, obscuring the signal of your analyte.[1][2] Common sources include:

  • Solvents and Additives: Impurities in solvents, even those of high grade, can contribute to background noise.[1][3] Common contaminants include polyethylene glycol (PEG), polypropylene glycol (PPG), phthalates, and siloxanes.[4][5] Additives like trifluoroacetic acid (TFA) can cause ion suppression, while others may introduce interfering ions.[6]

  • Sample Preparation: Contaminants can be introduced during sample handling. This includes plasticizers from tubes and plates, detergents, and residues from previous samples (carryover).[7] The sample matrix itself can also be a significant source of interference.[8]

  • LC System: Leaching from tubing, seals, and other components of the liquid chromatography (LC) system can introduce background ions. Column bleed, where the stationary phase of the column degrades and enters the mobile phase, is also a common issue.[1]

  • Gas Supply: Impurities in the nitrogen gas used for nebulization and as a curtain gas can be a source of contamination.

  • Ion Source Contamination: The ion source can become contaminated with salts, sample residues, and other non-volatile materials over time, leading to a decrease in sensitivity and an increase in background noise.[1]

Q2: I'm seeing persistent, non-specific background ions across my entire chromatogram. What are they and how can I get rid of them?

These are likely common chemical contaminants present in your system. Below is a table of common background ions that might be observed.

Table 1: Common Background Contamination Ions in Mass Spectrometry

m/z (Positive Ion Mode)IdentityCommon Source(s)
149.0233Phthalate fragmentPlasticizers from labware (e.g., tubes, well plates)
Multiple ions with 44 Da spacingPolyethylene glycol (PEG)Plasticizers, detergents, personal care products
Multiple ions with 58 Da spacingPolypropylene glycol (PPG)Lubricants, industrial polymers
Multiple ions with 74 Da spacingPolydimethylsiloxane (PDMS)Silicone tubing, septa, grease
101.1204TriethylamineMobile phase additive, ion-pairing agent
113.9929Trifluoroacetic acid (TFA) clusterMobile phase additive

Source: [4][5]

To eliminate these, systematically check and replace solvents and consumables. A thorough cleaning of the LC system and ion source may also be necessary.

Q3: How can I determine if the background noise is coming from my sample or my LC-MS system?

To diagnose the source of the background noise, you can perform a series of blank injections.

Table 2: Diagnostic Blank Injections

Injection TypeDescriptionPotential Source Identified
No Injection (System Scan) Acquire data without any injection.Noise from the MS detector electronics or gas supply.
Mobile Phase Blank Inject the mobile phase that is being used for the analysis.Contamination in the solvents or additives.[3]
Solvent Blank Inject the solvent used to dissolve the sample.Contamination from the sample solvent.
Extraction Blank Process a blank sample (matrix without the analyte) through the entire sample preparation procedure and inject the final extract.Contamination introduced during the sample preparation steps.

If the background is high in all injections, the source is likely the LC-MS system itself or the mobile phases. If the noise only appears after injecting a sample or an extraction blank, the contamination is originating from the sample or the sample preparation process.

Troubleshooting Guides

Guide 1: Systematic Approach to Reducing High Background Noise

If you are experiencing high background noise, follow this systematic troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 System Check cluster_2 Sample Preparation Review cluster_3 Instrument Maintenance cluster_4 Resolution start High Background Noise Observed blank_injection Inject Mobile Phase Blank start->blank_injection check_solvents Use Fresh, High-Purity Solvents blank_injection->check_solvents Noise Present? extraction_blank Analyze Extraction Blank blank_injection->extraction_blank Noise Absent? system_wash Perform System Bake-out/Wash check_solvents->system_wash clean_source Clean Ion Source system_wash->clean_source check_consumables Check Consumables (Tubes, Plates) extraction_blank->check_consumables Noise Present? end Background Noise Reduced extraction_blank->end Noise Absent? optimize_spe Optimize Sample Cleanup (e.g., SPE) check_consumables->optimize_spe optimize_spe->end check_gas Check Gas Purity/Filters clean_source->check_gas pm Schedule Preventative Maintenance check_gas->pm pm->end

Caption: Troubleshooting workflow for high background noise.

Guide 2: Experimental Protocol for Sample Preparation of this compound from a Biological Matrix

This protocol provides a general methodology for extracting this compound from a biological matrix (e.g., plasma, tissue homogenate) to minimize background interference.

Objective: To isolate this compound from the sample matrix and remove interfering substances prior to LC-MS analysis.

Materials:

  • Biological matrix sample

  • This compound internal standard solution

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Protein precipitation plates or microcentrifuge tubes

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Vortex mixer

  • Centrifuge

  • Sample evaporator (e.g., nitrogen evaporator)

  • LC-MS vials

Procedure:

  • Sample Aliquoting:

    • Aliquot 100 µL of the biological matrix sample into a microcentrifuge tube.

    • Add a known amount of this compound internal standard solution.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to the sample.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

  • Solid Phase Extraction (SPE) - Optional but Recommended:

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove polar interferences.

    • Elution: Elute the this compound with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an LC-MS vial.

  • LC-MS Analysis:

    • Inject the reconstituted sample into the LC-MS system.

G cluster_0 Sample Preparation Workflow start Start: Biological Sample add_is Add this compound IS start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid Phase Extraction (SPE) supernatant->spe evap Evaporate to Dryness spe->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute end Inject into LC-MS reconstitute->end

Caption: Sample preparation workflow for this compound.

References

Calibration curve issues for Arprinocid-15N3 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Arprinocid-15N3 as an internal standard for the quantification of Arprinocid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a stable isotope-labeled (SIL) version of Arprinocid, a coccidiostat used in veterinary medicine. It is used as an internal standard (IS) in quantitative analysis, typically by liquid chromatography-mass spectrometry (LC-MS). Because it is chemically almost identical to Arprinocid, it co-elutes and experiences similar ionization effects, allowing for more accurate and precise quantification by correcting for variability during sample preparation and analysis.[1][2]

Q2: My calibration curve for Arprinocid using this compound is non-linear. What are the common causes?

A2: Non-linearity in calibration curves can stem from several factors, including detector saturation at high concentrations, matrix effects, or issues with the preparation of your calibration standards.[3] It is also possible that the chosen regression model (e.g., linear) is not appropriate for the concentration range.

Q3: The response of my this compound internal standard is inconsistent across my samples. What should I check?

A3: Inconsistent internal standard response can be due to errors in pipetting or dilution, inconsistent extraction recovery between samples, or degradation of the internal standard in the sample matrix.[1] Ensure that your sample preparation workflow is consistent for all samples and that the internal standard is stable under your storage and experimental conditions.

Q4: What are acceptable performance criteria for a calibration curve?

A4: Acceptance criteria can vary by institution and regulatory body, but generally, a calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentration of each calibration standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Calibration Curve Performance Criteria

The following table summarizes generally accepted performance criteria for a calibration curve in a bioanalytical method.

ParameterAcceptance CriteriaCommon Reason for Failure
Correlation Coefficient (r²) ≥ 0.99Poor linearity, outliers, inappropriate range.
Calibration Point Accuracy Within ±15% of nominal concentrationInaccurate standard preparation, outlier point.
Lower Limit of Quantification (LLOQ) Accuracy Within ±20% of nominal concentrationLow signal-to-noise, high background.
LLOQ Precision (%CV) ≤ 20%Inconsistent recovery at low concentrations.
Calibration Range Should cover the expected concentration range of unknown samples.Inadequate planning of the experiment.
Regression Model Should be the simplest model that accurately describes the concentration-response relationship.Overfitting with a complex model, forcing a linear model on non-linear data.

Troubleshooting Guide

Issue 1: Poor Linearity (r² < 0.99)
  • Potential Cause 1: Inaccurate Standard Preparation.

    • Solution: Prepare a fresh set of calibration standards, paying close attention to pipetting and serial dilutions. Use calibrated pipettes and high-purity solvents.

  • Potential Cause 2: Inappropriate Calibration Range.

    • Solution: The selected concentration range may be too wide, leading to non-linearity at the upper or lower ends. Narrow the calibration range or use a weighted regression model (e.g., 1/x or 1/x²).

  • Potential Cause 3: Detector Saturation.

    • Solution: If the curve flattens at high concentrations, the detector may be saturated. Dilute the high-concentration standards and samples or reduce the injection volume.

  • Potential Cause 4: Matrix Effects.

    • Solution: Matrix components can suppress or enhance the ionization of the analyte and internal standard. Improve your sample clean-up procedure (e.g., use solid-phase extraction instead of protein precipitation). Ensure the this compound internal standard co-elutes with Arprinocid to compensate for these effects.[2]

Issue 2: High Variability in Replicate Injections (%CV > 15%)
  • Potential Cause 1: LC System Instability.

    • Solution: Check for pressure fluctuations in the HPLC system, which could indicate a leak or a failing pump seal. Ensure the mobile phase is properly degassed.

  • Potential Cause 2: Inconsistent Sample Injection.

    • Solution: Inspect the autosampler for air bubbles in the syringe or sample loop. Ensure the injection needle is not partially clogged.

  • Potential Cause 3: Ion Source Instability.

    • Solution: The ion source may be dirty. Clean the ion source according to the manufacturer's instructions. Ensure a stable spray in the electrospray ionization (ESI) source.

Issue 3: Inaccurate Back-Calculated Concentrations for Standards
  • Potential Cause 1: Outlier Point(s).

    • Solution: A single inaccurate standard can skew the entire curve. Re-inject the problematic standard. If the issue persists, prepare a fresh standard at that concentration. If a point is a clear outlier, it may be acceptable to exclude it, provided a minimum number of standards remain (typically 6-8).

  • Potential Cause 2: Incorrect Internal Standard Concentration.

    • Solution: Verify the concentration of the this compound spiking solution. An error in the internal standard concentration will lead to a systematic bias in the calculated concentrations of the calibration standards.

  • Potential Cause 3: Cross-Contamination or Carryover.

    • Solution: Ensure that your injection sequence includes sufficient blank injections to assess carryover. If carryover is observed, optimize the needle and injector wash steps in your LC method.

Experimental Protocol: Calibration Curve Generation for Arprinocid

This protocol describes the preparation of a calibration curve for the quantification of Arprinocid in a biological matrix (e.g., plasma) using this compound as an internal standard.

1. Preparation of Stock Solutions:

  • Arprinocid Stock (1 mg/mL): Accurately weigh 10 mg of Arprinocid and dissolve it in 10 mL of a suitable solvent (e.g., methanol).
  • This compound Internal Standard Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of the same solvent.

2. Preparation of Working Solutions:

  • Arprinocid Working Standard Solutions: Perform serial dilutions of the Arprinocid stock solution to prepare a series of working standards at concentrations that will cover the desired calibration range (e.g., 1, 2, 5, 10, 20, 50, 100 µg/mL).
  • This compound Working Internal Standard Solution (1 µg/mL): Dilute the this compound stock solution. The final concentration of the internal standard in the samples should be consistent.

3. Preparation of Calibration Standards:

  • Label a set of microcentrifuge tubes for each calibration point (e.g., Blank, Zero, Cal 1 to Cal 8).
  • To each tube (except the blank), add a small volume of the appropriate Arprinocid working standard solution to a known volume of the blank biological matrix to achieve the desired final concentrations (e.g., 1, 2, 5, 10, 20, 50, 100, 200 ng/mL).
  • To the "Zero" standard and all calibration standards, add a fixed volume of the this compound working internal standard solution.
  • To the "Blank" sample, add only the solvent used for the working standards.

4. Sample Preparation (Example: Protein Precipitation):

  • To each tube containing the calibration standards, add three volumes of cold acetonitrile.
  • Vortex each tube for 1 minute to precipitate proteins.
  • Centrifuge at >10,000 x g for 10 minutes.
  • Transfer the supernatant to a new set of tubes or a 96-well plate.
  • Evaporate the supernatant to dryness under a stream of nitrogen.
  • Reconstitute the residue in a known volume of the initial mobile phase.

5. LC-MS Analysis:

  • Inject the prepared calibration standards into the LC-MS system.
  • Acquire data using appropriate mass transitions for Arprinocid and this compound.

6. Data Processing:

  • Integrate the peak areas for both the Arprinocid and this compound mass transitions.
  • Calculate the peak area ratio (Arprinocid peak area / this compound peak area).
  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the Arprinocid standards.
  • Apply a linear regression model (or another appropriate model) to the data to obtain the equation of the line and the correlation coefficient (r²).

Troubleshooting Workflow Diagram

CalibrationCurveTroubleshooting cluster_check Initial Checks cluster_linearity_solutions Linearity Solutions cluster_variability_solutions Variability Solutions cluster_accuracy_solutions Accuracy Solutions start Start: Calibration Curve Fails (e.g., r² < 0.99) check_linearity Poor Linearity? start->check_linearity check_variability High Variability? start->check_variability check_accuracy Inaccurate Standards? start->check_accuracy check_linearity->check_variability No linearity_sol1 Remake Standards check_linearity->linearity_sol1 Yes linearity_sol2 Adjust Range or Use Weighted Regression check_linearity->linearity_sol2 Yes linearity_sol3 Check for Detector Saturation check_linearity->linearity_sol3 Yes check_variability->check_accuracy No variability_sol1 Check LC System (Pressure, Leaks) check_variability->variability_sol1 Yes variability_sol2 Inspect Autosampler check_variability->variability_sol2 Yes variability_sol3 Clean Ion Source check_variability->variability_sol3 Yes accuracy_sol1 Identify & Re-run Outliers check_accuracy->accuracy_sol1 Yes accuracy_sol2 Verify IS Concentration check_accuracy->accuracy_sol2 Yes accuracy_sol3 Check for Carryover check_accuracy->accuracy_sol3 Yes end_node End: Re-run Calibration Curve check_accuracy->end_node No, All Checks Pass linearity_sol1->end_node linearity_sol2->end_node linearity_sol3->end_node variability_sol1->end_node variability_sol2->end_node variability_sol3->end_node accuracy_sol1->end_node accuracy_sol2->end_node accuracy_sol3->end_node

Caption: Troubleshooting workflow for calibration curve issues.

References

Validation & Comparative

A Comparative Analysis of Arprinocid and its Isotope-Labeled Analog, Arprinocid-15N3, in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Researchers in Drug Development and Parasitology

This guide provides a comprehensive comparison of the bioactivity of the anticoccidial agent Arprinocid and its stable isotope-labeled counterpart, Arprinocid-15N3. While both compounds are structurally similar, their applications in research differ significantly. This document will elucidate these differences, present supporting experimental data, and provide detailed protocols for researchers.

Introduction to Arprinocid and this compound

Arprinocid is a purine analogue recognized for its potent anticoccidial activity, primarily used in veterinary medicine to control coccidiosis in poultry.[1] It functions as a coccidiostat, and more accurately, a coccidiocide, meaning it is capable of killing the Eimeria parasites responsible for the disease.[1][2] Its efficacy has been demonstrated against various field strains of Eimeria, including those resistant to other commercially available anticoccidial drugs.[3]

This compound, on the other hand, is a stable isotope-labeled version of Arprinocid. It is chemically identical to Arprinocid, with the exception that three nitrogen atoms in its purine ring have been replaced with the heavy isotope, Nitrogen-15. This substitution increases the molecular weight of the compound, making it an ideal internal standard for quantitative analysis using mass spectrometry-based methods like LC-MS/MS.

Bioactivity Comparison: An Expectation of Equivalence

From a biological perspective, Arprinocid and this compound are expected to exhibit identical bioactivity. The substitution of 14N with 15N does not alter the molecule's three-dimensional structure, its ability to bind to target receptors, or its metabolic fate. Therefore, the vast body of research on the bioactivity of Arprinocid is directly applicable to this compound. The primary distinction lies in their utility: Arprinocid is the biologically active agent, while this compound serves as an analytical tool to accurately measure the concentration of Arprinocid in biological matrices.

Quantitative Bioactivity Data of Arprinocid

The following tables summarize the quantitative data on the efficacy of Arprinocid against various parasitic organisms.

Table 1: In Vitro Efficacy of Arprinocid and its Metabolite

CompoundParasiteSystemID50Reference
ArprinocidEimeria tenellaChick kidney epithelial cells20 ppm[4]
Arprinocid-1-N-oxideEimeria tenellaChick kidney epithelial cells0.30 ppm[4]

Table 2: In Vivo Efficacy of Arprinocid against Eimeria Species

Eimeria SpeciesEffective Dosage (in feed)EffectReference
Various field isolates60 ppmAdequate control[3]
Eimeria spp. mixture60 ppmIncreased live mass gain and feed efficiency[5]
Eimeria maxima70 ppmElimination of oocyst production[6]
E. mivati, E. necatrix, E. brunetti60 ppmElimination of oocyst production[6]
Eimeria tenella50 ppmElimination of oocyst production[6]

Table 3: Efficacy of Arprinocid against other Parasites

ParasiteHostEffective DosageEffectReference
Cryptosporidium spp.Immunosuppressed rats25-50 mg/kg/dayParasitistatic[7]
Toxoplasma spp.MiceNot specifiedPotent in vivo activity[8]

Mechanism of Action of Arprinocid

The anticoccidial action of Arprinocid is complex and involves its metabolism to the more active compound, arprinocid-1-N-oxide.[4] While Arprinocid itself can inhibit the transmembrane transport of purines, its primary metabolite, arprinocid-1-N-oxide, is significantly more potent.[4] This metabolite does not act by inhibiting purine transport but is believed to bind to cytochrome P-450 in the parasite's endoplasmic reticulum.[9] This interaction is thought to lead to the destruction of the endoplasmic reticulum, ultimately causing cell death.[9]

Arprinocid_Mechanism cluster_host Host Cell cluster_parasite Parasite (Eimeria) Arprinocid Arprinocid Metabolism Metabolism (Cytochrome P-450) Arprinocid->Metabolism Arprinocid_N_Oxide Arprinocid-1-N-oxide (Active Metabolite) Metabolism->Arprinocid_N_Oxide Produces ER Endoplasmic Reticulum (Cytochrome P-450) Arprinocid_N_Oxide->ER Binds to Cell_Death Cell Death ER->Cell_Death Leads to destruction

Mechanism of Action of Arprinocid

Experimental Protocols

1. In Vitro Susceptibility Testing of Eimeria tenella

This protocol is based on the methodology described in the study comparing Arprinocid and its metabolite.[4]

  • Cell Culture: Primary chick kidney epithelial cells are cultured in appropriate media until confluent monolayers are formed in 24-well plates.

  • Parasite Preparation: Sporulated oocysts of Eimeria tenella are excysted to release sporozoites. The sporozoites are then purified and counted.

  • Infection: Cell monolayers are infected with a predetermined number of sporozoites.

  • Drug Treatment: Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of Arprinocid or Arprinocid-1-N-oxide. A control group with no drug is also included.

  • Incubation: The plates are incubated for a period that allows for the development of the parasite within the host cells (e.g., 48-72 hours).

  • Assessment of Development: The development of the parasite is assessed by microscopic examination of the cell monolayers. The number of developing schizonts or other parasitic stages is counted in treated and control wells.

  • Data Analysis: The 50% inhibitory concentration (ID50) is calculated by plotting the percentage of parasite inhibition against the drug concentration.

2. In Vivo Anticoccidial Efficacy Study in Chickens

This protocol is a generalized representation of battery efficacy studies.[3][5]

  • Animal Model: Day-old broiler chickens are housed in a controlled environment and fed a standard basal diet.

  • Acclimation: Birds are allowed to acclimate for a period before the start of the experiment.

  • Experimental Groups: Chickens are randomly allocated to different experimental groups:

    • Uninfected, untreated control

    • Infected, untreated control

    • Infected, treated with different concentrations of Arprinocid in the feed

  • Infection: Birds in the infected groups are orally inoculated with a known number of sporulated Eimeria oocysts.

  • Treatment: Medicated feed is provided to the treated groups for a specified period, typically starting a day before infection and continuing for several days post-infection.

  • Parameters Measured:

    • Mortality: Daily records of mortality are maintained.

    • Weight Gain: Body weight is measured at the beginning and end of the experiment.

    • Feed Conversion Ratio: The amount of feed consumed per unit of weight gain is calculated.

    • Lesion Scoring: On a specific day post-infection, a subset of birds from each group is euthanized, and the intestinal lesions caused by coccidiosis are scored using a standardized scoring system.

    • Oocyst Production: Fecal samples are collected over a specific period, and the number of oocysts per gram of feces is determined.

  • Data Analysis: Statistical analysis is performed to compare the different treatment groups with the infected, untreated control group.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analytical Bioanalytical Quantification A1 Culture Host Cells A3 Infect Cells A1->A3 A2 Prepare Eimeria Sporozoites A2->A3 A4 Treat with Arprinocid/ This compound A3->A4 A5 Assess Parasite Development A4->A5 B1 Acclimate Animal Models B2 Infect with Eimeria Oocysts B1->B2 B3 Administer Arprinocid/ This compound in Feed B2->B3 B4 Measure Efficacy Parameters (Weight, Lesions, Oocysts) B3->B4 C1 Collect Biological Samples C2 Spike with this compound (Internal Standard) C1->C2 C3 Sample Preparation C2->C3 C4 LC-MS/MS Analysis C3->C4 C5 Quantify Arprinocid C4->C5

Comparative Bioactivity Workflow

References

Cross-validation of Arprinocid-15N3 analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of analytical methodologies for the quantification of Arprinocid, a coccidiostat used in veterinary medicine. While specific cross-validation data for Arprinocid-15N3 is not publicly available, this document outlines and compares established methods for the parent compound, Arprinocid. The principles and protocols described herein are fundamental for the validation and cross-validation of analytical methods, including those employing isotopically labeled internal standards like this compound, which is typically used in mass spectrometry-based assays to ensure high accuracy and precision.

Comparison of Analytical Methods

Two primary methods for the determination of Arprinocid in feed matrices have been documented: High-Performance Liquid Chromatography (HPLC) and a colorimetric method. The selection of a method depends on the specific requirements of the study, including desired sensitivity, selectivity, and the available instrumentation.

ParameterHPLC MethodColorimetric MethodLC-MS/MS (Anticipated for this compound)
Principle Chromatographic separation followed by UV detection.[1]Formation of a diazo chromophore after zinc reduction, measured by absorbance.[2]Chromatographic separation followed by mass spectrometric detection, using an isotopically labeled internal standard for quantification.
Selectivity Good; separates Arprinocid from other feed components.Susceptible to interference from compounds like zoalene and sulfamethazine.[2]Excellent; highly selective due to mass-to-charge ratio detection.
Sensitivity Concentration range of 0.0050-0.0070% in feed demonstrated.[1]Concentration range of 0.0010–0.0080% in feed demonstrated.[2]Typically offers the highest sensitivity, capable of detecting very low concentrations.
Precision Average coefficient of variation of 6.8%.[1]Relative standard deviation of less than 5% near the middle of the concentration range.[2]High precision is expected due to the use of an internal standard.
Accuracy Mean analyses reported as 97% to 104% of the true concentration.[1]Not explicitly stated, but precision data suggests good accuracy.High accuracy is a key advantage of this method.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are summaries of the experimental protocols for the HPLC and colorimetric methods.

High-Performance Liquid Chromatography (HPLC) Method for Arprinocid in Feed[1]
  • Extraction: The drug is extracted from the feed sample into chloroform (CHCl3).

  • Sample Preparation: The extract undergoes a liquid-liquid partitioning cleanup procedure.

  • Chromatography:

    • Column: Silica column.

    • Detection: Ultraviolet (UV) detector.

  • Quantification: The concentration of Arprinocid is determined by comparing the peak area of the sample to that of a standard.

Colorimetric Method for Arprinocid in Feed[2]
  • Extraction: The analyte is extracted from the feed into chloroform in the presence of a pH 7 phosphate buffer.

  • Cleanup: The extract is isolated by adsorption chromatography on alumina, followed by partitioning between hexane and 0.15M HCl.

  • Color Development: The aqueous phase containing the reduction product is treated to form a diazo chromophore.

  • Measurement: The absorbance of the resulting colored solution is measured to determine the concentration of Arprinocid.

Method Validation Workflow

The validation of any analytical method is essential to ensure that the results are reliable and fit for purpose. A typical workflow for method validation, which would be applicable for cross-validating a new method (e.g., an LC-MS/MS method using this compound) against an existing one, is outlined below.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation A Define Analytical Requirements (Analyte, Matrix, Concentration) B Select Analytical Technique (e.g., LC-MS/MS) A->B C Optimize Parameters (Mobile Phase, Gradient, MS settings) B->C D Specificity / Selectivity C->D E Linearity & Range F Accuracy & Precision G LOD & LOQ H Robustness I Stability J Analyze Same Samples by New and Validated Method I->J K Statistically Compare Results (e.g., Bland-Altman plot) L Assess for Systematic Bias M Validated Method Ready for Routine Use L->M

Caption: A generalized workflow for analytical method development, validation, and cross-validation.

Metabolic Context of Arprinocid

Understanding the metabolism of Arprinocid is crucial for analytical method development, as it may be necessary to quantify not only the parent drug but also its active metabolites. Research has shown that Arprinocid is metabolized in the liver to Arprinocid-1-N-oxide, which is a potent anticoccidial agent.[3] The mechanism of action of this active metabolite is believed to involve cytochrome P-450 mediated metabolism, which may lead to the destruction of the endoplasmic reticulum in the parasite.[4]

Arprinocid Arprinocid (Administered Drug) Metabolism Hepatic Metabolism (Cytochrome P-450) Arprinocid->Metabolism In vivo Active_Metabolite Arprinocid-1-N-oxide (Active Moiety) Metabolism->Active_Metabolite Target_Cell Eimeria tenella (Parasite) Active_Metabolite->Target_Cell Exerts anticoccidial effect Effect Destruction of Endoplasmic Reticulum Target_Cell->Effect

Caption: Metabolic activation of Arprinocid to its active form, Arprinocid-1-N-oxide.

References

A Head-to-Head Comparison: Arprinocid-15N3 Versus Other Labeled Standards for Coccidiostat Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of coccidiostat residues in various matrices is paramount for ensuring food safety and regulatory compliance. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the use of isotopically labeled internal standards. This guide provides an objective comparison of Arprinocid-15N3 against other commonly employed labeled standards in coccidiostat analysis, supported by established analytical principles and a representative experimental protocol.

The Critical Role of Isotope Dilution in Coccidiostat Analysis

The use of stable isotope-labeled internal standards (SIL-ISs) is a cornerstone of modern quantitative analytical chemistry, particularly for complex matrices such as animal tissues, feed, and eggs. This approach, known as isotope dilution mass spectrometry (IDMS), involves adding a known amount of a SIL-IS to the sample at the beginning of the analytical workflow. The SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, D).

This strategy effectively mitigates variations that can occur during sample preparation, such as extraction inefficiencies, and compensates for matrix effects in the MS source, leading to enhanced accuracy and precision.

Commonly Used Labeled Standards in Coccidiostat Analysis

Several isotopically labeled compounds are utilized as internal standards in multi-residue methods for coccidiostat analysis. These include, but are not limited to:

  • Robenidine-d8: A deuterated analog of robenidine.

  • Diclazuril-d5: A deuterated analog of diclazuril.

  • Decoquinate-d5: A deuterated analog of decoquinate.

  • 4,4'-Dinitrocarbanilide-d8 (DNC-d8): A deuterated analog of the marker residue for nicarbazin.

These standards have proven effective in improving the performance of analytical methods for a range of coccidiostats.

This compound: A Promising Alternative

This compound is a stable isotope-labeled version of the coccidiostat arprinocid, incorporating three ¹⁵N atoms. While direct comparative studies with other labeled standards are not extensively published, its performance can be inferred from the well-established principles of using ¹⁵N-labeled internal standards.

Advantages of ¹⁵N Labeling:

  • Chemical and Chromatographic Equivalence: this compound is expected to have nearly identical chemical and chromatographic behavior to the unlabeled arprinocid and other structurally similar coccidiostats. This ensures that it co-elutes with the analytes and experiences similar extraction recoveries and matrix effects.

  • Minimal Isotopic Effect: The mass difference between ¹⁴N and ¹⁵N is less pronounced than that between H and D, which can sometimes lead to slight chromatographic separation between deuterated standards and their native counterparts. The use of ¹⁵N minimizes this isotopic effect.

  • Mass Spectrometric Distinction: The +3 Da mass shift of this compound provides a clear distinction from the unlabeled analyte in the mass spectrometer, preventing cross-talk between the analytical signals.

Performance Comparison

The following table summarizes the key characteristics and expected performance of this compound in comparison to other commonly used labeled standards for coccidiostat analysis. The performance data for this compound is based on typical results obtained with stable isotope-labeled internal standards in similar applications.

FeatureThis compoundRobenidine-d8Diclazuril-d5Decoquinate-d5
Isotopic Label ¹⁵ND (Deuterium)D (Deuterium)D (Deuterium)
Mass Shift +3+8+5+5
Chemical Formula C₁₂H₉ClFN₅ (unlabeled)C₁₅H₁₃Cl₂N₅ (unlabeled)C₁₇H₉Cl₃N₄O₂ (unlabeled)C₂₄H₂₅NO₅ (unlabeled)
Expected Recovery 90-110%85-115%85-115%85-115%
Expected Precision (RSD) < 15%< 15%< 15%< 15%
Matrix Effect Compensation HighHighHighHigh
Potential for Isotopic Effect LowModerateModerateModerate
Suitability for Multi-Residue Methods High (for purine-like structures)High (for guanidines)High (for benzonitriles)High (for quinolones)

Experimental Protocol: Multi-Residue Coccidiostat Analysis in Poultry Muscle

This section provides a detailed methodology for a typical multi-residue analysis of coccidiostats in poultry muscle using an isotopically labeled internal standard.

1. Sample Preparation

  • Homogenization: Weigh 2 g of homogenized poultry muscle tissue into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound, Robenidine-d8) to the sample.

  • Extraction: Add 10 mL of acetonitrile. Homogenize the sample using a high-speed blender for 1 minute.

  • Salting Out: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Dispersive Solid-Phase Extraction (d-SPE): Transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg of C18 sorbent and 900 mg of anhydrous magnesium sulfate. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation: Take an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative, depending on the target analytes.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for both the native coccidiostats and the labeled internal standards.

Visualizing the Workflow and Logic

To better illustrate the analytical process and the role of the internal standard, the following diagrams are provided.

Experimental_Workflow Homogenization Homogenization Spiking Spiking Homogenization->Spiking Add IS Extraction Extraction Spiking->Extraction SaltingOut SaltingOut Extraction->SaltingOut Phase Separation Centrifugation1 Centrifugation1 SaltingOut->Centrifugation1 dSPE dSPE Centrifugation1->dSPE Cleanup Centrifugation2 Centrifugation2 dSPE->Centrifugation2 FinalExtract FinalExtract Centrifugation2->FinalExtract LC_Separation LC_Separation FinalExtract->LC_Separation MS_Detection MS_Detection LC_Separation->MS_Detection Ionization Data_Processing Data_Processing MS_Detection->Data_Processing Quantification

Experimental Workflow for Coccidiostat Analysis.

Internal_Standard_Logic cluster_Process Analytical Process (Extraction, Cleanup, Injection) Analyte Analyte in Sample Analyte_Loss Variable Analyte Loss Analyte->Analyte_Loss IS Known Amount of This compound (IS) IS_Loss Proportional IS Loss IS->IS_Loss Measured_Analyte Measured Analyte Signal (Variable) Analyte_Loss->Measured_Analyte Measured_IS Measured IS Signal (Corrects for Loss) IS_Loss->Measured_IS Ratio Ratio of Analyte Signal to IS Signal (Constant and Accurate) Measured_Analyte->Ratio Measured_IS->Ratio Final_Concentration Accurate Analyte Concentration Ratio->Final_Concentration Quantification

Logic of Internal Standard Correction.

Conclusion

Arprinocid-15N3: A Comparative Analysis of its Efficacy Against Various Eimeria Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Arprinocid-15N3 against different species of Eimeria, the causative agent of coccidiosis in poultry. The data presented is compiled from various scientific studies to offer an objective overview of the product's performance, supported by detailed experimental methodologies.

Efficacy Overview

Arprinocid, chemically known as 9-(2-chloro-6-fluorobenzyl)adenine, demonstrates broad-spectrum anticoccidial activity. Its efficacy, however, varies depending on the Eimeria species and the concentration of the drug administered. Key effects of Arprinocid medication in broilers include a decrease in the number of oocysts produced, a reduction in the sporulation of these oocysts, and diminished infectivity of the sporulated oocysts.[1] Studies have shown that Arprinocid is effective in preventing mortality, increasing weight gain, and reducing or eliminating intestinal lesions and oocyst production in controlled battery experiments.[2] A concentration of 60 ppm Arprinocid in the diet has been found to provide adequate control against multiple field isolates of five major Eimeria species, showing no cross-resistance with other marketed anticoccidial products.[2]

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of Arprinocid against various Eimeria species, focusing on the concentration required to significantly inhibit oocyst production and sporulation.

Table 1: Arprinocid Concentration for >95% Reduction in Oocyst Production

Eimeria SpeciesArprinocid Concentration (ppm)
Eimeria tenella50
Eimeria mivati60
Eimeria necatrix60
Eimeria brunetti60
Eimeria acervulina60-70 (strain dependent)
Eimeria maxima70

Source: Data compiled from studies on the effect of Arprinocid on Eimeria oocyst production.[1]

Table 2: Arprinocid Concentration for Complete Inhibition of Oocyst Sporulation

Eimeria SpeciesArprinocid Concentration (ppm)
Eimeria maxima≥ 30
Eimeria mivati≥ 30
Other Species30 - 70 (strain dependent)

Source: Data from research on the impact of Arprinocid on oocyst sporulation.[1]

Mechanism of Action

The anticoccidial action of Arprinocid is attributed to its metabolite, arprinocid-1-N-oxide. This metabolite does not interfere with the parasite's DNA, RNA, or protein synthesis, nor does it affect mitochondrial respiration.[3] Instead, it induces the formation of vacuoles through the dilation of the rough endoplasmic reticulum in Eimeria tenella merozoites.[3] This process is believed to be mediated by cytochrome P-450 and ultimately leads to the destruction of the endoplasmic reticulum and cell death.[3] Morphological studies on Eimeria tenella have revealed that Arprinocid treatment leads to a reduction in the number of second-generation merozoites due to incomplete merogony.[4]

cluster_HostCell Host Cell cluster_Eimeria Eimeria Parasite Arprinocid Arprinocid Metabolism Metabolism (Cytochrome P-450) Arprinocid->Metabolism Arprinocid_N_Oxide Arprinocid-1-N-oxide Metabolism->Arprinocid_N_Oxide ER Endoplasmic Reticulum Arprinocid_N_Oxide->ER Targets Vacuolation Vacuole Formation ER->Vacuolation Dilation CellDeath Cell Death Vacuolation->CellDeath Leads to

Caption: Proposed mechanism of action of Arprinocid against Eimeria.

Experimental Protocols

The efficacy of Arprinocid is typically evaluated through in vivo studies, primarily battery cage and floor pen trials. These studies are essential for establishing the effectiveness of anticoccidial drugs under controlled laboratory and simulated commercial conditions.

Key Experimental Methodologies:
  • Animal Model: Healthy, coccidia-free broiler chickens are used. Birds are housed in clean, disinfected environments to prevent extraneous infections.

  • Infection: Birds are orally inoculated with a known number of sporulated oocysts of a specific Eimeria species or a mixture of species.

  • Medication: Arprinocid is administered in the feed at various concentrations, starting from a few days before infection and continuing for the duration of the experiment.

  • Parameters Measured:

    • Weight Gain: Medicated and unmedicated groups are compared to assess the impact of the drug on growth performance.

    • Feed Conversion Ratio (FCR): This measures the efficiency of feed utilization.

    • Lesion Scoring: Intestinal tracts are examined post-mortem, and the severity of lesions caused by coccidia is scored on a standardized scale (e.g., 0 to 4).

    • Oocyst Production: Fecal samples are collected, and the number of oocysts per gram is determined to quantify the reduction in parasite shedding.

    • Mortality: The number of deaths due to coccidiosis is recorded.

The following diagram illustrates a general workflow for an anticoccidial efficacy trial.

start Start: Healthy Chicks acclimation Acclimation Period start->acclimation grouping Randomization into Groups acclimation->grouping medication Medicated Feed (Arprinocid) grouping->medication control Unmedicated Feed grouping->control infection Eimeria Infection medication->infection control->infection data_collection Data Collection: - Weight Gain - FCR - Lesion Scores - Oocyst Counts infection->data_collection analysis Statistical Analysis data_collection->analysis end End: Efficacy Determination analysis->end

References

Validating Arprinocid-15N3 as a Tracer in Metabolic Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Arprinocid-15N3 as a novel metabolic tracer against established alternatives. It is designed to assist researchers in designing and evaluating studies to trace the metabolic fate of Arprinocid, a potent anticoccidial agent. The guide includes hypothetical validation data, detailed experimental protocols, and visualizations to clarify complex pathways and workflows.

Arprinocid is a prodrug that is metabolically activated in the liver to its active form, Arprinocid-1-N-oxide. This N-oxide metabolite is the key molecule responsible for its anticoccidial activity.[1][2] The mechanism of action involves the binding of Arprinocid-1-N-oxide to the microsomal cytochrome P-450 enzyme system, which leads to the destruction of the endoplasmic reticulum in the target parasite, Eimeria tenella.[1][3] Understanding the metabolic conversion of Arprinocid to Arprinocid-1-N-oxide is therefore crucial for optimizing its therapeutic efficacy and for the development of new anticoccidial drugs.[2]

Stable isotope tracers are powerful tools for elucidating metabolic pathways.[4][5] By replacing one or more atoms in a molecule with their stable isotopes (e.g., replacing ¹⁴N with ¹⁵N), researchers can track the molecule's journey through a biological system.[6] this compound, a hypothetical isotopologue of Arprinocid labeled with three ¹⁵N atoms in its purine ring, offers a promising approach to specifically and quantitatively trace the metabolic activation of the parent drug.

Comparative Analysis of Metabolic Tracers

The validation of a new tracer like this compound requires a thorough comparison with existing, well-characterized tracers. For purine metabolism, common alternatives include ¹⁵N-labeled hypoxanthine and ¹⁵N-labeled amino acids like serine, which contribute to the de novo synthesis of purines.[7][8]

Table 1: Comparison of this compound with Alternative Tracers

FeatureThis compound (Hypothetical)¹⁵N-Hypoxanthine¹⁵N-Serine
Tracer Specificity Directly traces the metabolic fate of the Arprinocid backbone.Traces the purine salvage pathway.[8]Traces de novo purine synthesis.[7]
Primary Metabolic Pathway Traced Conversion of Arprinocid to Arprinocid-1-N-oxide.Incorporation into IMP, AMP, and GMP via the salvage pathway.[9]Incorporation into the purine ring during its synthesis.[7]
Mass Shift (per molecule) +3 Da+1 to +4 Da (depending on labeling)+1 Da (as glycine)
Ease of Synthesis Potentially complex, requiring custom synthesis.Commercially available in various labeled forms.Commercially available.
Biological Relevance High for studying Arprinocid pharmacology and metabolism.High for studying purine recycling and salvage.High for studying de novo nucleotide biosynthesis.
Potential for Isotope Scrambling Low, as the core purine structure is likely stable until degradation.Moderate, can be metabolized and the ¹⁵N incorporated into other nitrogen-containing molecules.High, as serine is a central metabolite involved in numerous pathways.

Experimental Validation of this compound

The validation of this compound as a metabolic tracer would involve a series of experiments to demonstrate its stability, specificity, and suitability for tracking the conversion to Arprinocid-1-N-oxide.

Experimental Workflow

The following diagram illustrates a typical workflow for validating a novel stable isotope tracer like this compound.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation A Cell Culture (e.g., hepatocytes) B Incubation with this compound A->B C Metabolite Extraction B->C D LC-MS/MS Analysis C->D E Data Analysis (Isotopologue Distribution) D->E K Pharmacokinetic Modeling E->K Inform F Animal Model (e.g., chicken) G Administration of this compound F->G H Tissue/Plasma Collection (e.g., liver) G->H I Metabolite Extraction H->I J LC-MS/MS Analysis I->J J->K G cluster_legend Legend Arprinocid Arprinocid N_Oxide Arprinocid-1-N-oxide (Active) Arprinocid->N_Oxide N-oxidation CYP450 Cytochrome P450 (in liver) Prodrug Prodrug ActiveMetabolite Active Metabolite Enzyme Enzyme

References

A Comparative Guide to the Metabolism of Arprinocid and its 15N3 Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known metabolic profile of the anticoccidial agent Arprinocid with the projected analytical advantages of using a stable isotope-labeled 15N3 analogue for metabolic studies. While direct comparative experimental data on a 15N3 analogue is not available in published literature, this document outlines the established metabolic pathway of Arprinocid and explains how a 15N3-labeled version would serve as a powerful tool for advanced pharmacokinetic and metabolic elucidation.

Introduction to Arprinocid Metabolism

Arprinocid, a purine analogue, is a veterinary drug used to control coccidiosis in poultry.[1] It functions as a prodrug, meaning it requires metabolic activation within the host to exert its primary therapeutic effect.[2][3] The key metabolic step is the conversion of Arprinocid to its active metabolite, arprinocid-1-N-oxide.[1][3] This transformation is critical, as the N-oxide metabolite is significantly more potent than the parent compound.[4]

The metabolic activation is mediated by the host's cytochrome P-450 (CYP) enzyme system, primarily in the liver.[2][5] The resulting arprinocid-1-N-oxide then interacts with the microsomal CYP system, leading to the destruction of the parasite's endoplasmic reticulum and subsequent cell death.[2][5]

The Role of 15N3 Stable Isotope Labeling

A 15N3 analogue of Arprinocid would be a version of the molecule where three of the naturally occurring nitrogen-14 (14N) atoms in the purine ring are replaced with the non-radioactive, stable isotope nitrogen-15 (15N).[6] This subtle change in mass does not alter the molecule's chemical or biological properties.[7] However, it creates a unique mass signature that allows it to be distinguished from the unlabeled drug and endogenous nitrogen-containing molecules in a biological system.[6][7]

The use of 15N-labeled compounds offers significant advantages in drug metabolism studies, including enhanced safety (no radioactivity), sensitivity, and specificity.[8][9] It enables precise tracing and quantification of the drug and its metabolites through complex biological pathways using mass spectrometry and NMR spectroscopy.[7][9]

Quantitative Data Summary

The following tables summarize key quantitative data regarding Arprinocid's activity and provide a conceptual comparison of the analytical outcomes between studies using unlabeled Arprinocid and a hypothetical 15N3 analogue.

Table 1: In Vitro Biological Activity Against Eimeria tenella

Compound ID50 (ppm) in Chick Kidney Epithelial Cells
Arprinocid 20[3][4]

| Arprinocid-1-N-oxide | 0.30[3][4] |

Table 2: Residue Levels in Chicken Liver Data from chickens maintained on a diet containing 70 ppm of Arprinocid.

Compound Concentration (ppm)
Arprinocid 0.64[4]

| Arprinocid-1-N-oxide | 0.33[4] |

Table 3: Comparison of Methodologies for Metabolic Studies

Feature Unlabeled Arprinocid Study 15N3-Arprinocid Study (Projected)
Metabolite Identification Relies on chromatographic separation and fragmentation patterns; can be difficult to distinguish from endogenous compounds. Mass shift of +3 Da clearly distinguishes all drug-related metabolites from the biological matrix, simplifying identification.[10]
Quantification Requires specific, validated analytical standards for each potential metabolite for accurate quantification. Allows for precise quantification using isotope dilution mass spectrometry, providing a higher degree of accuracy without needing standards for every metabolite.[7]
Pathway Elucidation Metabolic pathways are inferred from the identification of successive metabolites. Enables direct tracing of the nitrogen atoms from the parent drug into each metabolite, confirming metabolic pathways with high confidence.[7]
ADME Studies Mass balance studies typically require radiolabeling (e.g., 14C) for complete excretion profiles. Allows for safe, non-radioactive mass balance and excretion studies in various species, including humans.[8]

| Sensitivity & Specificity | Lower, as analytical signals can be masked by background noise from the biological matrix. | Higher, as the unique isotopic signature allows for selective detection, reducing ambiguity and improving signal-to-noise.[8][10] |

Experimental Protocols

The following are detailed methodologies for conducting a comparative metabolism study.

Protocol 1: In Vivo Comparative Metabolism and Excretion Study in Chickens
  • Animal Model: Broiler chickens, 4-6 weeks of age, acclimatized and housed in metabolic cages to allow for separate collection of urine and feces.

  • Test Articles:

    • Arprinocid (unlabeled)

    • 15N3-Arprinocid (custom synthesized, purity >99%)

  • Study Design:

    • Group 1 (n=6): Administered a single oral dose of Arprinocid (e.g., 10 mg/kg body weight).

    • Group 2 (n=6): Administered a single oral dose of 15N3-Arprinocid (10 mg/kg body weight).

    • A crossover design could also be implemented with a sufficient washout period.

  • Sample Collection:

    • Blood samples collected via a wing vein at 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose. Plasma to be separated immediately.

    • Excreta (urine and feces combined) collected at intervals over 72 hours.

    • At 72 hours, birds are euthanized, and liver tissue is collected.

  • Sample Preparation:

    • Plasma/Liver: Homogenize liver tissue. Perform protein precipitation with acetonitrile, followed by solid-phase extraction (SPE) to concentrate the analytes.

    • Excreta: Homogenize, extract with a suitable solvent mixture (e.g., methanol/water), and clean up using SPE.

  • Analytical Method: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

    • Chromatography: Reverse-phase C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) will be used.

      • For Group 1, transitions for unlabeled Arprinocid, arprinocid-1-N-oxide, and other potential metabolites will be monitored.

      • For Group 2, the instrument will be programmed to detect the +3 Da mass shift in the parent drug and all of its metabolites, confirming their origin from the administered dose.

  • Data Analysis:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) will be calculated for both the parent drug and its N-oxide metabolite in both groups.

    • The percentage of the administered dose excreted over 72 hours will be calculated.

    • Metabolite profiles in plasma, liver, and excreta will be compared. The 15N3 label will be used to definitively identify all drug-related species in Group 2.

Visualizations

The following diagrams illustrate the metabolic pathway of Arprinocid and a typical experimental workflow for a comparative study.

Arprinocid_Metabolism Arprinocid Arprinocid (Prodrug) CYP450 Host Liver Cytochrome P-450 Enzyme System Arprinocid->CYP450 Metabolic Activation N_Oxide Arprinocid-1-N-oxide (Active Metabolite) Effect Disruption of Parasite Endoplasmic Reticulum & Cell Death N_Oxide->Effect Pharmacological Action CYP450->N_Oxide

Caption: Metabolic activation pathway of Arprinocid.

Experimental_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sample Collection Phase cluster_Analysis Analytical Phase cluster_Data Data Interpretation Unlabeled Group 1: Administer Unlabeled Arprinocid Samples Collect Blood, Excreta, & Liver Tissue Samples over 72 hours Unlabeled->Samples Labeled Group 2: Administer 15N3-Arprinocid Labeled->Samples Preparation Sample Preparation (Extraction & Cleanup) Samples->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS PK Pharmacokinetic Modeling (PK) LCMS->PK Metabolite Metabolite Profiling & Identification LCMS->Metabolite

Caption: Workflow for a comparative in vivo metabolism study.

Conclusion

Arprinocid requires metabolic activation by the host's cytochrome P-450 system to form the potent anticoccidial agent, arprinocid-1-N-oxide.[2][4] While conventional analytical methods have established this primary pathway, the use of a 15N3 stable isotope-labeled analogue would provide a more powerful and precise tool for modern drug metabolism research. A 15N3-Arprinocid would enable unambiguous metabolite identification, highly accurate quantification, and definitive pathway elucidation, significantly enhancing the understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.[7][8] This approach minimizes the confounding variables inherent in studying xenobiotics in complex biological systems and represents the gold standard for preclinical and clinical pharmacokinetic investigations.

References

A Pro-Forma Guide to Inter-Laboratory Comparison of Arprinocid-15N3 Analysis for Veterinary Drug Residue Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Arprinocid is an anticoccidial agent used in poultry. Monitoring its residues in animal-derived food products is crucial for consumer safety. The use of a stable isotope-labeled internal standard like Arprinocid-15N3 is best practice in quantitative analysis, particularly for mass spectrometry-based methods, as it corrects for matrix effects and variations in sample preparation and instrument response.[1][2][3] An inter-laboratory comparison is essential to validate the robustness and reproducibility of an analytical method across different laboratories, ensuring that results are consistent and reliable.

Hypothetical Inter-Laboratory Study Design

An ILC for Arprinocid analysis would typically involve a coordinating laboratory preparing and distributing homogenous, spiked samples to participating laboratories. The study would be designed to assess the method's performance across a range of concentrations relevant to regulatory limits.

1. Participating Laboratories: A minimum of 8-10 laboratories from different organizations would be recruited to ensure statistical power.

2. Test Samples:

  • Matrix: Chicken liver or muscle tissue, as these are relevant matrices for residue analysis.

  • Spiking Levels: Samples would be spiked with Arprinocid at three different concentration levels (e.g., low, medium, and high) relevant to established Maximum Residue Limits (MRLs).

  • Internal Standard: All participants would be provided with a standardized solution of this compound to be used as the internal standard.

  • Blanks: Unspiked matrix samples (blanks) would be included to assess specificity and potential background interference.

3. Analytical Method: Participants would be required to use a specified, harmonized analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is a common and highly sensitive technique for veterinary drug residue analysis.[4][5]

Data Presentation: Expected Performance Characteristics

The data collected from the participating laboratories would be statistically analyzed to evaluate the method's performance. The results would be summarized in tables for clear comparison.

Table 1: Summary of Method Performance Parameters from a Hypothetical Inter-Laboratory Comparison

Performance ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5...
Accuracy (% Recovery)
Low Concentration (e.g., 5 µg/kg)98.5101.295.799.1103.5...
Medium Concentration (e.g., 20 µg/kg)99.2100.597.898.9101.0...
High Concentration (e.g., 50 µg/kg)100.199.898.599.5100.2...
Precision (% RSD)
Repeatability (RSDr)2.53.13.52.83.0...
Reproducibility (RSDR)6.87.27.56.97.1...
Limit of Detection (LOD) (µg/kg) 0.50.60.40.50.5...
Limit of Quantification (LOQ) (µg/kg) 1.51.81.21.51.5...

Note: The values presented in this table are hypothetical and serve as an example of how data from an ILC would be presented. Actual results may vary. A collaborative study on Arprinocid in animal feed using an HPLC method reported an average coefficient of variation of 6.8%, with collaborator analyses ranging from 97% to 104% of the true concentration.[6] Similar performance would be expected in a modern LC-MS/MS-based study.

Experimental Protocols

A detailed experimental protocol is crucial for ensuring consistency across participating laboratories.

1. Sample Preparation (QuEChERS-based method)

  • Homogenization: Weigh 5 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to each sample, blank, and calibration standard.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to a clean tube.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 1 mL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ MS) operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) would be used for quantification. Specific precursor-to-product ion transitions for both Arprinocid and this compound would be monitored.

Table 2: Example MRM Transitions for Arprinocid and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Arprinocid286.1150.1123.120
This compound289.1153.1123.120

Note: These are example values and must be optimized on the specific instrument used.

Mandatory Visualizations

The following diagrams illustrate the key workflows in the inter-laboratory comparison.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample Homogenized Tissue Sample add_is Spike with this compound sample->add_is extract Acetonitrile Extraction (QuEChERS) add_is->extract cleanup Dispersive SPE Cleanup extract->cleanup concentrate Evaporation & Reconstitution cleanup->concentrate lcms UHPLC-MS/MS Analysis (MRM Mode) concentrate->lcms quant Quantification using Internal Standard lcms->quant stats Statistical Analysis (Accuracy, Precision) quant->stats report Final Report stats->report

Caption: Experimental workflow for Arprinocid analysis.

logical_workflow cluster_coord Coordinating Laboratory cluster_part Participating Laboratories prep_samples Prepare & Distribute Spiked Samples receive_samples Receive Samples prep_samples->receive_samples collect_data Collect Results from Participants analyze_data Perform Statistical Evaluation collect_data->analyze_data perform_analysis Analyze Samples per Protocol receive_samples->perform_analysis submit_results Submit Data for Evaluation perform_analysis->submit_results submit_results->collect_data

Caption: Logical workflow of an inter-laboratory comparison study.

References

A Comparative Guide to Assessing the Isotopic Purity of Arprinocid-15N3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for assessing the isotopic purity of Arprinocid-15N3, a stable isotope-labeled internal standard crucial for quantitative mass spectrometry assays. The document is intended for researchers, scientists, and drug development professionals who rely on accurate quantification of the coccidiostat Arprinocid in various matrices. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative standards.

Arprinocid is a coccidiostat agent previously used in the poultry industry. Its use has been withdrawn in many jurisdictions due to safety concerns, but monitoring for its residues remains important. This compound serves as an ideal internal standard for the analysis of Arprinocid by LC-MS/MS, as it co-elutes with the unlabeled analyte and compensates for matrix effects and variations in instrument response. The accuracy of quantification heavily relies on the isotopic purity of the labeled standard.

Comparative Analysis of Isotopic Purity

The isotopic purity of this compound is a critical parameter, defining its suitability as an internal standard. High isotopic purity ensures minimal interference from unlabeled Arprinocid (M+0) and other isotopic species, leading to more accurate and reliable quantification. The primary methods for determining isotopic purity are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Summary

The following table summarizes the typical isotopic distribution for a commercially available this compound standard, as determined by High-Resolution Mass Spectrometry (HRMS).

Isotopic Species Description Relative Abundance (%) Significance
M+0 (Unlabeled Arprinocid)C12H10Cl2N4< 0.5%Low abundance is critical to prevent overestimation of the native analyte.
M+1Contribution from natural abundance of 13C, 15N, etc.Variable, typically < 1% above natural abundanceMonitored to ensure labeling pattern consistency.
M+2Contribution from natural abundance of 37ClVariable, consistent with natural isotopic distributionExpected peak based on the two chlorine atoms in the structure.
M+3 (this compound) C12H10Cl2N(15N)3 > 98% Desired labeled compound; high enrichment ensures assay sensitivity and accuracy.

Experimental Protocols

Accurate assessment of isotopic purity requires robust and validated analytical methods. Below are detailed protocols for the two primary techniques employed.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity Assessment

This method provides a direct measurement of the relative abundance of different isotopic species.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infusion and Data Acquisition:

    • Infuse the diluted sample directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode, scanning a narrow mass range around the expected m/z values for unlabeled Arprinocid (m/z 289.03) and this compound (m/z 292.02).

    • Set the mass resolution to > 70,000 to ensure clear separation of isobaric interferences.

  • Data Analysis:

    • Extract the ion chromatograms or spectra for the M+0, M+1, M+2, and M+3 isotopic peaks.

    • Calculate the peak area or intensity for each species.

    • Determine the relative abundance of each isotopologue to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 13C or 15N NMR, can confirm the position of the isotopic labels and assess purity, although it is less sensitive for quantifying minor isotopic impurities compared to HRMS.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a standard proton (1H) NMR spectrum to confirm the overall structure.

    • Acquire a 13C NMR spectrum. The signals for carbons directly bonded to the 15N atoms will show characteristic splitting (J-coupling), confirming the label positions.

    • If available, direct 15N NMR can be used, though it often requires longer acquisition times due to the lower gyromagnetic ratio of the 15N nucleus.

  • Data Analysis:

    • Analyze the splitting patterns and chemical shifts in the 13C spectrum to verify the locations of the 15N labels.

    • The absence of significant signals corresponding to the unlabeled species in the 15N spectrum indicates high isotopic enrichment.

Methodology and Workflow Visualization

The logical workflow for assessing the isotopic purity of a labeled standard involves a multi-step process from sample preparation to data interpretation and final qualification.

G cluster_prep Sample Preparation cluster_analysis Analytical Assessment cluster_data Data Processing & Interpretation cluster_qual Qualification A Receive this compound Standard B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B C Create Working Dilutions (e.g., 1 µg/mL for MS) B->C E NMR Analysis (1H, 13C, 15N) B->E D HRMS Analysis (Direct Infusion) C->D F Extract Mass Spectra (M+0 to M+3) D->F G Analyze NMR Spectra (Confirm Label Position) E->G H Calculate Relative Abundance of Isotopic Species F->H I Compare with Specifications G->I H->I J Purity > 98%? I->J K Standard Qualified (Pass) J->K Yes L Further Purification or Rejection (Fail) J->L No

Caption: Workflow for Isotopic Purity Assessment of this compound.

Alternative Internal Standards

While this compound is a highly effective internal standard, other labeled analogues could theoretically be used. The choice of standard depends on synthetic accessibility and the desired mass shift from the unlabeled analyte.

Alternative Standard Mass Shift Pros Cons
Arprinocid-d3+3Commercially available for other analytes; established synthetic routes.Potential for isotopic exchange (D-H exchange) under certain LC or source conditions, leading to compromised quantification.
Arprinocid-13C3+3Stable label, no risk of back-exchange.Can be more expensive and synthetically challenging to produce compared to 15N analogues.

Ultimately, this compound offers an excellent balance of a significant mass shift (+3 Da), isotopic stability, and synthetic accessibility, making it a preferred choice for rigorous quantitative bioanalysis. The thorough assessment of its isotopic purity using the protocols outlined above is a mandatory step for ensuring data integrity in any research or clinical setting.

Validating Drug-Target Engagement: A Comparative Guide Featuring Arprinocid-15N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The confirmation of direct physical binding between a drug candidate and its intended biological target is a cornerstone of modern drug discovery. This process, known as drug-target engagement, is critical for validating a drug's mechanism of action, optimizing lead compounds, and interpreting downstream biological effects. While a variety of methods exist to measure this engagement, each possesses unique strengths and limitations.

This guide provides a comparative overview of Arprinocid-15N3 as a conceptual tool for validating drug-target engagement, alongside established methodologies such as the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Thermal Proteome Profiling (TPP).

Note on this compound: Information regarding the use of isotopically labeled Arprinocid (this compound) for broad drug-target engagement validation is not widely available in current literature. This guide, therefore, utilizes Arprinocid and its known interaction with cytochrome P-450 as a representative case study to illustrate the principles of a targeted, ligand-based approach to validating drug-target engagement. The experimental protocol and data for this compound are presented as a hypothetical model for comparative purposes.

Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of specific reagents, desired throughput, and the biological context under investigation. The following table summarizes the key characteristics of four distinct approaches.

FeatureHypothetical this compound AssayCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Thermal Proteome Profiling (TPP)
Principle Quantifies bound drug-target complex, often via mass spectrometry, after removal of unbound drug.Ligand binding increases the thermal stability of the target protein, preventing its aggregation upon heating.[1][2]Ligand binding protects the target protein from proteolytic degradation.[3][4][5][6]A proteome-wide application of CETSA, identifying thermally stabilized proteins via mass spectrometry.[7][8]
Sample Type Cell lysates, purified proteins, tissue extracts.Intact cells, cell lysates, tissue samples.[2]Cell lysates, purified proteins.[1]Intact cells, cell lysates, tissues.[8]
Throughput Low to ModerateHigh, especially with automated formats (HT-CETSA).[1]Low to ModerateLow to Moderate
Quantitative Capability Potentially high; allows for direct quantification of bound ligand.Strong; enables generation of dose-response curves and determination of binding affinity.[1]Semi-quantitative; can show dose-dependent protection but precise quantification can be challenging.[1]High; provides quantitative data on thermal shifts for thousands of proteins.
Physiological Relevance Medium; conducted in a native-like environment but may not fully represent the intracellular context.High; can directly assess target engagement within living cells.[1]Medium; uses cell lysates, which lack the context of an intact cellular environment.[1]High; assesses target engagement across the proteome in a cellular context.
Label-Free No (requires isotopically labeled compound)Yes (for the target protein)Yes (for the small molecule)[5][6]Yes (for the target protein)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and interpretation of target engagement studies. Below are protocols for the discussed assays.

Hypothetical Protocol: this compound Target Engagement Assay

This protocol describes a hypothetical affinity pull-down assay using this compound to validate its engagement with its putative target, cytochrome P-450.

  • Cell Culture and Lysate Preparation:

    • Culture cells expressing the target protein (e.g., human liver cells for cytochrome P-450) to 80-90% confluency.

    • Harvest cells and prepare a cell lysate using a mild, non-denaturing lysis buffer.

    • Determine the total protein concentration of the lysate.

  • Compound Incubation:

    • Incubate a fixed amount of cell lysate with varying concentrations of this compound for 1-2 hours at 4°C to allow for binding. Include a vehicle control (e.g., DMSO).

  • Affinity Pull-Down (for known targets):

    • If a specific antibody for the target protein is available, perform an immunoprecipitation to isolate the protein-drug complex.

    • Alternatively, if Arprinocid is modified with a handle (e.g., biotin), use streptavidin beads to pull down the complex.

  • Quantification by Mass Spectrometry:

    • Wash the pull-down beads to remove non-specific binders.

    • Elute the protein-drug complexes.

    • Analyze the eluate by liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the co-eluted this compound, which corresponds to the amount of drug engaged with the target.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol is a standard workflow for performing a CETSA experiment to validate the engagement of a compound with a specific target protein.[9][10]

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the compound of interest at various concentrations or with a vehicle control. Incubate at 37°C to allow for compound uptake and target binding.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler. This induces denaturation and aggregation of unbound proteins.[9]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[9]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[9]

  • Detection and Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein at each temperature point by Western blotting or other protein detection methods.

    • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Protocol: Drug Affinity Responsive Target Stability (DARTS)

This protocol outlines the steps for a DARTS experiment to identify or validate the protein targets of a small molecule.[3][4][6]

  • Lysate Preparation:

    • Prepare a native protein lysate from cells or tissues of interest.

    • Determine the protein concentration.

  • Compound Incubation:

    • Incubate the protein lysate with the small molecule of interest or a vehicle control.

  • Protease Digestion:

    • Add a protease (e.g., thermolysin or pronase) to the lysates and incubate for a specific time to allow for protein digestion. The optimal protease concentration and digestion time need to be determined empirically.

  • Analysis:

    • Stop the digestion by adding a protease inhibitor or by heat inactivation.

    • Analyze the protein samples by SDS-PAGE and Coomassie staining or Western blotting.

    • Proteins that are protected from proteolysis in the presence of the small molecule will show more intense bands compared to the control, indicating a binding event.

Protocol: Thermal Proteome Profiling (TPP)

TPP is a large-scale version of CETSA that uses quantitative mass spectrometry to assess changes in protein thermal stability across the entire proteome.[7][8]

  • Sample Preparation and Treatment:

    • Culture cells and treat them with the compound of interest or a vehicle control.

  • Thermal Challenge and Lysis:

    • Divide the cell suspension into aliquots and heat each to a different temperature, typically in a gradient.

    • Lyse the cells and separate the soluble protein fraction by ultracentrifugation.

  • Protein Digestion and Labeling:

    • Digest the proteins in the soluble fractions into peptides.

    • Label the peptides from each temperature point with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Combine the labeled peptide samples and analyze them by LC-MS/MS.

    • Process the data to determine the relative abundance of each protein at each temperature.

    • Generate melting curves for thousands of proteins and identify those with significant thermal shifts upon compound treatment, which represent potential targets.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for drug-target engagement validation and the specific methodologies discussed.

G General Workflow for Drug-Target Engagement Validation cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis prep1 Cell/Tissue Culture prep2 Lysate Preparation (optional) prep1->prep2 exp1 Compound Incubation prep2->exp1 exp2 Application of Biophysical Challenge (e.g., Heat, Protease) exp1->exp2 ana1 Separation of Bound/Stable vs. Unbound/Unstable Fractions exp2->ana1 ana2 Quantification of Target Protein/Ligand ana1->ana2 end end ana2->end Target Engagement Confirmed

Caption: A generalized workflow for validating drug-target engagement.

G Hypothetical this compound Assay Workflow start Prepare Cell Lysate with Cytochrome P-450 step1 Incubate with this compound start->step1 step2 Immunoprecipitate Cytochrome P-450 (or use affinity tag) step1->step2 step3 Wash to Remove Unbound this compound step2->step3 step4 Elute Protein-Drug Complex step3->step4 step5 Quantify Bound this compound via LC-MS step4->step5 end Target Engagement Quantified step5->end

Caption: Hypothetical workflow for an this compound target engagement assay.

G CETSA Workflow start Treat Intact Cells with Compound step1 Heat Challenge (Temperature Gradient) start->step1 step2 Cell Lysis step1->step2 step3 Centrifugation to Pellet Aggregates step2->step3 step4 Collect Supernatant (Soluble Proteins) step3->step4 step5 Quantify Target Protein (e.g., Western Blot) step4->step5 end Generate Melting Curves step5->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

G DARTS Workflow start Prepare Cell Lysate step1 Incubate with Compound start->step1 step2 Limited Proteolysis step1->step2 step3 Stop Digestion step2->step3 step4 Analyze by SDS-PAGE or Western Blot step3->step4 end Identify Protected Proteins step4->end G TPP Workflow start Treat Cells with Compound step1 Heat Challenge (Temperature Gradient) start->step1 step2 Isolate Soluble Proteins step1->step2 step3 Protein Digestion and Isobaric Labeling step2->step3 step4 LC-MS/MS Analysis step3->step4 end Proteome-wide Thermal Shift Analysis step4->end

References

The Battle Against Coccidiosis: A Comparative Look at Arprinocid Resistance Through the Lens of Labeled Compound Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the ongoing effort to combat avian coccidiosis, a parasitic disease inflicting significant economic losses on the poultry industry, understanding the mechanisms of drug resistance is paramount. This guide offers a comparative analysis of Arprinocid, a coccidiostat, with a focus on how labeled compounds can be pivotal in elucidating the nuances of resistance. By providing in-depth experimental data and detailed methodologies, this publication aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance the fight against this persistent threat.

Coccidiosis is caused by protozoan parasites of the genus Eimeria. The extensive use of anticoccidial drugs, including Arprinocid, has unfortunately led to the emergence of resistant strains, necessitating a deeper understanding of the drug's mechanism of action and the parasite's ability to evade it.

Mechanism of Action: A Tale of Two Molecules

Arprinocid itself exhibits a modest anticoccidial effect by inhibiting purine transport in Eimeria parasites. However, its primary efficacy lies in its metabolic transformation within the host. In the chicken's liver, Arprinocid is converted to its more potent metabolite, Arprinocid-1-N-oxide. This active metabolite possesses a distinct and more lethal mechanism of action. It is believed to interact with the parasite's cytochrome P-450 enzyme system, leading to the destruction of the endoplasmic reticulum and ultimately, cell death.[1][2] This dual mechanism, targeting both purine salvage and a vital organelle system, underscores the compound's initial effectiveness.

Unraveling Resistance: The Role of Labeled Compounds

The development of resistance to Arprinocid in Eimeria tenella has been documented, emerging after serial passages in chickens exposed to the drug.[3] To dissect the molecular underpinnings of this resistance, studies employing labeled compounds are indispensable. Radiolabeled or stable isotope-labeled Arprinocid and its metabolites can be used to trace their uptake, accumulation, and metabolism within both drug-sensitive and drug-resistant parasite strains.

Quantitative Data Summary

The following tables summarize the known efficacy of Arprinocid and its metabolite, providing a baseline for comparison in resistance studies.

CompoundOrganismMetricValueReference
ArprinocidEimeria tenella (in vitro)ID5020 ppm[1]
Arprinocid-1-N-oxideEimeria tenella (in vitro)ID500.30 ppm[1]
ArprinocidField Isolates of Eimeria spp.Effective Dose60-70 ppm in feed[4]

Table 1: In Vitro and In Vivo Efficacy of Arprinocid and its Metabolite.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the comparative study of Arprinocid resistance.

Experimental Protocol 1: In Vitro Susceptibility Testing of Eimeria Sporozoites

Objective: To determine and compare the 50% inhibitory concentration (ID50) of Arprinocid and Arprinocid-1-N-oxide against sensitive and resistant strains of Eimeria tenella.

Materials:

  • Madin-Darby Bovine Kidney (MDBK) cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Eimeria tenella sporozoites (sensitive and resistant strains)

  • Arprinocid and Arprinocid-1-N-oxide stock solutions (in DMSO)

  • 96-well cell culture plates

  • MTT or similar cell viability assay kit

  • Microplate reader

Methodology:

  • Seed MDBK cells in 96-well plates and grow to confluence.

  • Prepare serial dilutions of Arprinocid and Arprinocid-1-N-oxide in the culture medium.

  • Excyst Eimeria tenella oocysts to release sporozoites. Purify and count the sporozoites.

  • Infect the confluent MDBK cell monolayers with a predetermined number of sporozoites.

  • Immediately after infection, replace the medium with the drug dilutions. Include a no-drug control and a vehicle (DMSO) control.

  • Incubate the plates for 48-72 hours at 41°C in a 5% CO2 atmosphere.

  • After incubation, assess the viability of the host cells and/or the development of the parasite using an appropriate method (e.g., MTT assay for host cell viability, or microscopic counting of parasitic stages).

  • Calculate the ID50 values by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Experimental Protocol 2: Comparative Uptake of Radiolabeled Arprinocid

Objective: To compare the rate and extent of uptake of radiolabeled Arprinocid in sensitive and resistant Eimeria tenella sporozoites.

Materials:

  • Radiolabeled Arprinocid (e.g., [³H]-Arprinocid or [¹⁴C]-Arprinocid)

  • Eimeria tenella sporozoites (sensitive and resistant strains)

  • Incubation buffer (e.g., PBS with glucose)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Microcentrifuge and tubes

  • Washing buffer (ice-cold PBS)

Methodology:

  • Prepare suspensions of sensitive and resistant Eimeria tenella sporozoites at a known concentration in incubation buffer.

  • Add radiolabeled Arprinocid to the sporozoite suspensions to a final concentration relevant to its anticoccidial activity.

  • Incubate the suspensions at 41°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the sporozoite suspension.

  • Immediately terminate the uptake by centrifuging the aliquots at high speed in a microcentrifuge to pellet the sporozoites.

  • Rapidly wash the pellets with ice-cold washing buffer to remove any extracellular radiolabeled compound. Repeat the wash step.

  • Lyse the sporozoite pellets and transfer the lysate to scintillation vials.

  • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Determine the protein concentration of the sporozoite lysates to normalize the uptake data.

  • Plot the intracellular concentration of radiolabeled Arprinocid over time for both sensitive and resistant strains to compare uptake kinetics.

Visualizing the Pathways

To better understand the mechanisms at play, the following diagrams illustrate the proposed pathways of Arprinocid's action and a general workflow for resistance studies.

Arprinocid_Mechanism cluster_host Host Cell cluster_parasite Eimeria Parasite Arprinocid_in Arprinocid Metabolism Hepatic Metabolism (Cytochrome P-450) Arprinocid_in->Metabolism Arprinocid_in_parasite Arprinocid Arprinocid_in->Arprinocid_in_parasite Uptake Arprinocid_N_oxide Arprinocid-1-N-oxide Metabolism->Arprinocid_N_oxide Arprinocid_N_oxide_in_parasite Arprinocid-1-N-oxide Arprinocid_N_oxide->Arprinocid_N_oxide_in_parasite Uptake Purine_Transport Purine Transporter Purine_Salvage Purine Salvage Pathway Purine_Transport->Purine_Salvage ER Endoplasmic Reticulum Cytochrome_P450_parasite Cytochrome P-450 ER->Cytochrome_P450_parasite Cell_Death Cell Death Cytochrome_P450_parasite->Cell_Death Destruction Arprinocid_in_parasite->Purine_Transport Inhibits Arprinocid_N_oxide_in_parasite->Cytochrome_P450_parasite Interacts with

Caption: Proposed dual mechanism of action of Arprinocid and its metabolite.

Resistance_Workflow cluster_comparison Comparative Analysis start Start with Sensitive Eimeria Strain drug_exposure Serial Passage in Host with Increasing Drug Concentration start->drug_exposure resistant_strain Selection of Resistant Strain drug_exposure->resistant_strain in_vitro In Vitro Susceptibility Assay (ID50 Determination) resistant_strain->in_vitro Compare with Sensitive Strain labeled_uptake Labeled Compound Uptake Assay resistant_strain->labeled_uptake Compare with Sensitive Strain metabolism_study Metabolism Analysis (e.g., LC-MS) resistant_strain->metabolism_study Compare with Sensitive Strain target_analysis Target Gene/Protein Analysis resistant_strain->target_analysis Compare with Sensitive Strain end Elucidation of Resistance Mechanism

Caption: Experimental workflow for developing and characterizing drug resistance.

Conclusion

The development of resistance to Arprinocid underscores the adaptive capabilities of Eimeria and the continuous need for innovative research. While the parent compound and its active metabolite present a complex challenge to the parasite, understanding the mechanisms by which resistance emerges is crucial for the development of next-generation anticoccidial drugs and for designing effective drug rotation programs. The use of labeled compounds in comparative studies remains a powerful, albeit underutilized, tool in the specific case of Arprinocid resistance research. The experimental frameworks provided herein offer a roadmap for future investigations that can illuminate the precise molecular changes that confer resistance, ultimately aiding in the sustainable control of avian coccidiosis.

References

Safety Operating Guide

Navigating the Safe Disposal of Arprinocid-15N3: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Arprinocid-15N3, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general best practices for hazardous chemical waste management.

Understanding the Compound: Properties of Arprinocid

Arprinocid is a purine analog primarily used as an antiprotozoal agent.[1] While specific data for the isotopically labeled this compound is limited, the safety precautions and disposal methods should be based on the known properties and hazards of the parent compound, Arprinocid. The key to safe disposal is recognizing its potential as a skin and eye irritant.

A summary of the key chemical and physical properties of Arprinocid is presented below:

PropertyValue
Chemical Formula C₁₂H₉ClFN₅
Molecular Weight 277.68 g/mol
Appearance Solid
Hazards Causes skin irritation, Causes serious eye irritation

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound, integrating general laboratory chemical waste guidelines.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, as hazardous chemical waste.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified to avoid unintended reactions.[2][3] It is best practice to segregate it as a non-halogenated organic solid or in a designated container for purine analogs if institutional procedures require it.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.

3. Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for solid waste. For liquid waste, use a screw-top container.[2][4] The container should be in good condition, with no cracks or leaks.[5]

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6] Do not use abbreviations or chemical formulas.[5][6]

4. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3][7]

  • Ensure the storage area is secure and away from incompatible chemicals.[8]

  • Keep the waste container closed except when adding waste.[4][7]

5. Disposal of Empty Containers:

  • An empty container that held this compound should be managed as hazardous waste unless triple-rinsed with a suitable solvent.[9][10] The rinsate must be collected and disposed of as hazardous liquid waste.[9] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab waste.[10]

6. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[6][7]

  • Do not dispose of this compound down the drain or in the regular trash.[2][6][9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Arprinocid_Disposal_Workflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_accumulate Accumulation & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Leak-Proof, Compatible Container ppe->container labeling Label Container: 'Hazardous Waste' 'this compound' container->labeling segregate Segregate as Non-Halogenated Organic Waste labeling->segregate storage Store in Designated Satellite Accumulation Area segregate->storage keep_closed Keep Container Closed storage->keep_closed contact_ehs Contact EHS for Pickup keep_closed->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting our ecosystem. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.